molecular formula C10H10O5 B3385489 4-(2-Methoxy-2-oxoethoxy)benzoic acid CAS No. 63787-32-6

4-(2-Methoxy-2-oxoethoxy)benzoic acid

Katalognummer: B3385489
CAS-Nummer: 63787-32-6
Molekulargewicht: 210.18 g/mol
InChI-Schlüssel: SPBVJVFCFLINPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methoxy-2-oxoethoxy)benzoic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Methoxy-2-oxoethoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Methoxy-2-oxoethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxy-2-oxoethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(2-methoxy-2-oxoethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBVJVFCFLINPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63787-32-6
Record name 4-(2-methoxy-2-oxoethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS 63787-32-6): A Heterobifunctional Building Block for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and complex bioconjugation, the architectural rigidity and synthetic versatility of linker molecules dictate the thermodynamic success of the final therapeutic. 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS 63787-32-6) serves as a premier heterobifunctional building block. By combining a rigid 1,4-phenylene core with orthogonally protected carboxylic acid terminals, this molecule allows medicinal chemists to execute sequential, highly controlled amidation reactions. This guide provides an in-depth technical analysis of its structural rationale, its application in Proteolysis Targeting Chimeras (PROTACs), and self-validating synthetic protocols for its integration into complex drug scaffolds.

Structural Rationale & Physicochemical Profiling

The selection of a linker in drug design is never arbitrary; it is a calculated balance of entropic penalty, aqueous solubility, and synthetic tractability. 4-(2-Methoxy-2-oxoethoxy)benzoic acid is engineered to address these specific parameters.

The molecule features a free benzoic acid moiety and a methyl ester-protected aliphatic carboxylic acid, bridged by an ether linkage.

  • Spatial Rigidity: The para-substituted phenyl ring restricts the conformational degrees of freedom. In PROTAC design, this rigidity minimizes the entropic penalty paid during the formation of the ternary complex (Target–PROTAC–E3 Ligase) [1].

  • Orthogonal Reactivity: The free aromatic carboxylic acid is highly reactive toward amide coupling, while the aliphatic methyl ester remains inert under standard coupling conditions, preventing unwanted polymerization or cross-linking.

Quantitative Physicochemical Data

To facilitate integration into in silico models and synthetic planning, the core physicochemical properties are summarized below:

ParameterValueCausality / Significance in Drug Design
CAS Number 63787-32-6Unique identifier for procurement and regulatory tracking [2].
Molecular Formula C₁₀H₁₀O₅Defines the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 210.18 g/mol Low molecular weight leaves ample "budget" for warhead and E3 ligands.
Topological Polar Surface Area (TPSA) 72.8 ŲEnsures adequate aqueous solubility while maintaining membrane permeability.
Hydrogen Bond Donors 1Limited to the free carboxylic acid, reducing non-specific protein binding.
Hydrogen Bond Acceptors 5Enhances solubility in polar aprotic solvents (DMF, DMSO) during synthesis.

Application in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade disease-causing proteins. A critical challenge in PROTAC development is the "linkerology"—the length and flexibility of the linker must perfectly bridge the target protein and the E3 ligase without causing steric clashes.

As demonstrated in the development of HDAC8-selective PROTACs, incorporating a rigidified linker core like 4-(2-Methoxy-2-oxoethoxy)benzoic acid significantly enhances the degradation profile () [1]. The rigid phenyl ring projects the target ligand (e.g., a benzhydroxamate derivative) away from the E3 ligase ligand (e.g., pomalidomide), enforcing a productive vector for ubiquitination.

PROTAC Target Target Protein (e.g., HDAC8) Warhead Target Ligand (Benzhydroxamate) Target->Warhead Non-covalent Binding Linker Rigid Linker (CAS 63787-32-6) Warhead->Linker Covalent Amide Bond E3Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3Ligand Covalent Amide Bond E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3Ligand->E3Ligase Non-covalent Binding

Fig 1: Structural topology of a PROTAC utilizing a rigidified linker core.

Orthogonal Deprotection Strategy & Synthetic Workflows

The true value of CAS 63787-32-6 lies in its synthetic orthogonality. By utilizing a free acid on one end and a methyl ester on the other, chemists can perform highly directional, sequential couplings.

Causality of Reagent Selection:

  • HATU/DIPEA for Coupling: HATU is selected over EDC/NHS because it generates a highly reactive 7-azabenzotriazole active ester, driving the amidation of sterically hindered or poorly nucleophilic amines to completion rapidly, minimizing side reactions.

  • LiOH for Saponification: Lithium hydroxide in a mixed aqueous/organic solvent system (THF/MeOH/H₂O) provides the exact nucleophilicity required to hydrolyze the methyl ester without cleaving the newly formed amide bond or sensitive warhead moieties (like hydroxamates).

Workflow A 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS 63787-32-6) B Amide Coupling (HATU, DIPEA) + Target Ligand Amine A->B C Intermediate 1: Target-Ligand-Linker-COOCH3 B->C LC-MS validation D Saponification (LiOH, THF/H2O) Selective Ester Hydrolysis C->D E Intermediate 2: Target-Ligand-Linker-COOH D->E LC-MS validation F Amide Coupling (HATU, DIPEA) + E3 Ligase Ligand Amine E->F G Final Heterobifunctional PROTAC F->G Final purification

Fig 2: Orthogonal deprotection and synthesis workflow using CAS 63787-32-6.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . Each step contains built-in analytical checkpoints that must be met before proceeding, ensuring that causality (e.g., ester stability during amidation) is empirically proven.

Protocol A: Directional Amide Coupling (Warhead Attachment)

Objective: Couple the free benzoic acid of CAS 63787-32-6 to a primary amine-bearing target ligand.

  • Activation: Dissolve 4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Stir at 0°C for 10 minutes under N₂.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Causality: DIPEA deprotonates the amine and neutralizes the acid generated by HATU, driving the reaction forward.

  • Amine Introduction: Add the target ligand amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Sample 5 µL of the reaction mixture into 1 mL of MeCN. Run LC-MS.

    • Validation Criteria: Total disappearance of the starting material mass (m/z 209 [M-H]⁻). Appearance of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint 2 (¹H NMR):

    • Validation Criteria: Confirm the presence of a sharp singlet at ~3.75 ppm (3H), proving the methyl ester remains 100% intact and was not prematurely cleaved by the basic conditions.

Protocol B: Selective Saponification (Ester Hydrolysis)

Objective: Unmask the aliphatic carboxylic acid for the second coupling step.

  • Solvation: Dissolve Intermediate 1 (from Protocol A) in a 2:1:1 mixture of THF/MeOH/H₂O (0.05 M concentration). Causality: This specific solvent ratio ensures the organic intermediate remains soluble while providing the aqueous environment necessary for hydrolysis.

  • Hydrolysis: Add LiOH·H₂O (2.5 eq). Stir at room temperature for 3 hours.

  • Self-Validation Checkpoint 3 (TLC & LC-MS):

    • Validation Criteria: TLC should show a shift to a significantly lower Rf value (due to the formation of the highly polar carboxylate). LC-MS must show a mass shift of exactly -14 Da (loss of the CH₂ from the methyl group).

  • Acidification & Recovery: Cool to 0°C and carefully acidify to pH 3 using 1M HCl. Extract the precipitated free acid with EtOAc (3x). Dry and concentrate in vacuo.

Reaction Parameter Summary
StepReagentsEquivalentsTemp (°C)Time (h)Expected Yield
Amide Coupling HATU / DIPEA / DMF1.2 / 3.0 / Solvent0 → 252.085 - 95%
Saponification LiOH·H₂O / THF:MeOH:H₂O2.5 / Solvent253.090 - 98%

References

  • Title: Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity Source: International Journal of Molecular Sciences (MDPI), 2022, 23(14), 7535. URL: [Link]

4-(2-Methoxy-2-oxoethoxy)benzoic Acid: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6) is a specialized heterobifunctional building block used extensively in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates .

Unlike traditional small-molecule drugs that inhibit enzyme active sites directly, this compound functions as a strategic pharmacophore modifier and linker module . Its mechanism of action is defined by its role in facilitating the formation of ternary complexes (Target Protein–Linker–E3 Ligase) or by modulating the physicochemical properties (solubility, exit vector geometry) of the parent drug scaffold.

This guide details its application in Targeted Protein Degradation (TPD) , specifically highlighting its use in developing degraders for targets like HDAC8 , and provides validated protocols for its synthesis and conjugation.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-(2-Methoxy-2-oxoethoxy)benzoic acid
CAS Number 63787-32-6
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
Functional Groups Carboxylic Acid (C-1), Methyl Ester (C-2'), Ether (O-Link)
Key Role Heterobifunctional Linker / Exit Vector Extender

Mechanism of Action: The PROTAC Paradigm

The primary biological utility of 4-(2-Methoxy-2-oxoethoxy)benzoic acid lies in its ability to convert a standard protein inhibitor into a degrader .

The "Exit Vector" Mechanism

In rational drug design, an "exit vector" is the position on a ligand where a linker can be attached without disrupting binding to the target protein. This molecule serves as an optimal exit vector extender because:

  • Structural Rigidity: The phenyl ring acts as a rigid spacer, projecting the linker away from the protein binding pocket to avoid steric clashes.

  • Solubility Modulation: The ether oxygen (

    
    ) acts as a hydrogen bond acceptor, improving the aqueous solubility of the final conjugate compared to all-carbon linkers.
    
  • Orthogonal Reactivity: The presence of a free carboxylic acid and a methyl ester allows for sequential, selective conjugation.

Ternary Complex Formation

When incorporated into a PROTAC, this moiety facilitates the formation of a Ternary Complex :

  • Warhead Binding: The benzoic acid moiety (or its derivative) binds to the Target Protein (POI).

  • Linker Extension: The oxy-acetate chain extends out of the binding pocket.

  • E3 Recruitment: The ester end is hydrolyzed and coupled to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).

  • Ubiquitination: The proximity induced by this bridge allows the E3 ligase to ubiquitinate the POI, marking it for proteasomal degradation.

Case Study: HDAC8 Degradation

Research has demonstrated the utility of para-functionalized benzoic acids in creating HDAC8 degraders. By attaching this linker to a benzhydroxamic acid core (the HDAC binder), scientists can recruit the E3 ligase without abolishing the zinc-chelating activity required for target recognition.

PROTAC_Mechanism cluster_ternary Ternary Complex POI Target Protein (e.g., HDAC8) Proteasome 26S Proteasome POI->Proteasome Recognized by Warhead Warhead (Inhibitor Motif) Warhead->POI Binds LinkerMod 4-(2-Methoxy-2-oxoethoxy) benzoic acid Scaffold Warhead->LinkerMod Attached via Phenyl Ring E3Ligand E3 Ligase Ligand (e.g., Thalidomide) LinkerMod->E3Ligand Linked via Oxy-Acetate E3 E3 Ligase (e.g., Cereblon) E3Ligand->E3 Recruits Ub Ubiquitin E3->Ub Transfers Ub->POI Poly-ubiquitination Degradation Protein Degradation Proteasome->Degradation Proteolysis

Figure 1: The mechanistic role of the scaffold in mediating Ternary Complex formation and subsequent protein degradation.

Experimental Protocols

Synthesis of the Scaffold (Williamson Ether Synthesis)

If the compound is not purchased, it can be synthesized from 4-hydroxybenzoic acid.

Reagents:

  • Methyl 4-hydroxybenzoate (Starting material)

  • Methyl bromoacetate (Alkylating agent)

  • Potassium carbonate (

    
    , Base)
    
  • Acetone or DMF (Solvent)

Protocol:

  • Dissolution: Dissolve 10 mmol of Methyl 4-hydroxybenzoate in 30 mL of anhydrous acetone.

  • Deprotonation: Add 15 mmol of anhydrous

    
    . Stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Alkylation: Dropwise add 11 mmol of Methyl bromoacetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis (Selective): To obtain the mono-acid (4-(2-Methoxy-2-oxoethoxy)benzoic acid), perform a controlled hydrolysis using 1 equivalent of LiOH in THF/Water at

    
    , monitoring closely to hydrolyze the benzoate ester (if using methyl 4-hydroxybenzoate) or the acetate ester depending on steric preference. Note: Commercial sources usually provide the specific isomer desired.
    
Bioconjugation (Amide Coupling)

This protocol describes attaching the scaffold to an amine-containing E3 ligand.

Reagents:

  • 4-(2-Methoxy-2-oxoethoxy)benzoic acid

  • HATU (Coupling reagent)

  • DIPEA (Base)

  • DMF (Solvent)

  • Amine-functionalized Ligand (R-NH2)

Protocol:

  • Activation: In a dry vial, dissolve 0.1 mmol of the acid in 1 mL dry DMF. Add 0.11 mmol HATU and 0.2 mmol DIPEA. Stir for 5 minutes.

  • Coupling: Add 0.1 mmol of the amine-functionalized ligand.

  • Reaction: Stir at Room Temperature for 2-12 hours under

    
    .
    
  • Purification: Dilute with EtOAc, wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    . Purify via Flash Chromatography.

Physicochemical & Reactivity Map

Understanding the reactivity profile is crucial for avoiding side reactions during library synthesis.

Reactivity_Map Compound 4-(2-Methoxy-2-oxoethoxy) benzoic acid Acid Carboxylic Acid (Aromatic) Compound->Acid Site 1 Ester Methyl Ester (Aliphatic) Compound->Ester Site 2 Ether Ether Linkage (Phenolic) Compound->Ether Core Amide Amide Coupling (Stable Linkage) Acid->Amide Reacts with Amines (EDC/NHS, HATU) Hydrolysis Saponification (Reveals 2nd Acid) Ester->Hydrolysis LiOH/NaOH (Deprotection) Metabolism Metabolically Stable (Phase I Resistant) Ether->Metabolism High Stability

Figure 2: Reactivity map highlighting orthogonal protection and conjugation sites.

Biological Validation: Degradation Assay

To verify the mechanism of action (Target Degradation), the following Western Blot workflow is the gold standard.

  • Cell Culture: Seed cells (e.g., Neuroblastoma cells for HDAC8) in 6-well plates.

  • Treatment: Treat cells with the synthesized PROTAC (containing the 4-(2-Methoxy-2-oxoethoxy)benzoic acid linker) at concentrations ranging from 10 nM to 10

    
    M for 24 hours.
    
    • Control: DMSO vehicle.

    • Rescue Control: Pre-treat with Proteasome inhibitor (MG132) to prove mechanism is proteasome-dependent.

  • Lysis: Lyse cells using RIPA buffer with protease inhibitors.

  • Western Blot:

    • Primary Antibody: Anti-Target (e.g., Anti-HDAC8).

    • Loading Control: Anti-GAPDH or Anti-Actin.

  • Analysis: A successful "mechanism of action" is confirmed by the dose-dependent disappearance of the target protein band, which is rescued by MG132.

References

  • Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs). ResearchGate. (2022). Link

  • 4-(2-Methoxy-2-oxoethoxy)benzoic acid Product Data. Sigma-Aldrich. Link

  • Functionalized phenolic compounds and polymers derived therefrom. U.S. Patent 8,318,973. (2012). Link

  • Chemical Probes and Linkers in PROTAC Design.Journal of Medicinal Chemistry.

"4-(2-Methoxy-2-oxoethoxy)benzoic acid" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Introduction

4-(2-Methoxy-2-oxoethoxy)benzoic acid is a molecule of interest in pharmaceutical and chemical research, often utilized as a building block or intermediate in the synthesis of more complex molecules.[1][2] A thorough understanding of its chemical stability and potential degradation pathways is paramount for ensuring the quality, safety, and efficacy of any downstream applications, including drug development and manufacturing. This guide provides a comprehensive technical overview of the anticipated stability profile of 4-(2-Methoxy-2-oxoethoxy)benzoic acid, drawing upon established chemical principles and data from structurally related compounds. While direct, extensive stability studies on this specific molecule are not widely available in public literature, we can construct a robust predictive model of its degradation based on the known behavior of its core functional groups: a carboxylic acid, an ether linkage, a methyl ester, and a substituted benzene ring.

Predicted Chemical Stability and Key Reactive Sites

Under standard storage conditions (room temperature, protected from light and moisture), 4-(2-Methoxy-2-oxoethoxy)benzoic acid is expected to be a relatively stable crystalline solid.[3][4] However, the presence of multiple functional groups introduces several potential sites for chemical degradation under stress conditions such as exposure to heat, light, humidity, and varying pH.

The primary reactive sites on the molecule are:

  • The Methyl Ester: Susceptible to hydrolysis.

  • The Carboxylic Acid: Prone to decarboxylation at elevated temperatures.

  • The Ether Linkage: Generally stable, but can be cleaved under harsh acidic conditions.

  • The Aromatic Ring: Can undergo oxidative or photolytic degradation.

Primary Degradation Pathways

Based on the chemical structure, the following degradation pathways are the most probable under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for any compound containing an ester functional group. For 4-(2-Methoxy-2-oxoethoxy)benzoic acid, the methyl ester is the most susceptible to hydrolysis.

Mechanism:

The hydrolysis of the methyl ester can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and methanol. This process is typically faster than acid-catalyzed hydrolysis.

Expected Degradation Product:

The primary product of hydrolysis would be 4-(carboxymethoxy)benzoic acid .

Hydrolysis parent 4-(2-Methoxy-2-oxoethoxy)benzoic acid product 4-(Carboxymethoxy)benzoic acid + Methanol parent->product H+ or OH- / H2O

Caption: Hydrolytic degradation of 4-(2-Methoxy-2-oxoethoxy)benzoic acid.

Thermal Degradation

Benzoic acid and its derivatives are known to undergo decarboxylation at elevated temperatures.[5][6] This is a significant degradation pathway to consider for 4-(2-Methoxy-2-oxoethoxy)benzoic acid, particularly in the solid state.

Mechanism:

At high temperatures, the carboxylic acid group can be eliminated as carbon dioxide (CO₂). For the parent compound, this would lead to the formation of (2-methoxy-2-oxoethyl)benzene.

Predicted Degradation Products:

The principal thermal degradation product is expected to be (2-methoxy-2-oxoethyl)benzene and carbon dioxide. At even higher temperatures, further fragmentation of the molecule could occur.

Thermal_Degradation parent 4-(2-Methoxy-2-oxoethoxy)benzoic acid product (2-methoxy-2-oxoethyl)benzene + CO2 parent->product High Temperature (Δ)

Caption: Predicted thermal degradation via decarboxylation.

Oxidative Degradation

The electron-rich aromatic ring and the ether linkage can be susceptible to oxidation, especially in the presence of oxidizing agents or radical initiators.

Mechanism:

Oxidative degradation can be complex and may lead to a variety of products. The benzene ring can be hydroxylated or undergo ring-opening reactions.[7] The ether linkage could also be a site of oxidative cleavage. Studies on similar methoxybenzoic acids have shown that oxidation can lead to demethoxylation and the formation of hydroxylated derivatives.[7]

Potential Degradation Products:

  • Hydroxylated derivatives: Formation of phenolic compounds.

  • Ring-opened products: Cleavage of the aromatic ring leading to smaller aliphatic fragments.

  • Demethoxylation products: Cleavage of the ether bond to form a hydroxyl group.

Oxidative_Degradation parent 4-(2-Methoxy-2-oxoethoxy)benzoic acid product1 Hydroxylated Derivatives parent->product1 Oxidizing Agent (e.g., H2O2) product2 Ring-Opened Products parent->product2 Oxidizing Agent (e.g., H2O2) product3 Demethoxylation Products parent->product3 Oxidizing Agent (e.g., H2O2)

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Aromatic compounds can be susceptible to degradation upon exposure to UV light.[8][9] The energy from the light can promote the molecule to an excited state, leading to various reactions.

Mechanism:

Photodegradation can involve several mechanisms, including photo-induced hydrolysis, oxidation, or cleavage of chemical bonds. For aromatic carboxylic acids, photodecarboxylation can also occur. The presence of chromophores in the molecule makes it susceptible to absorbing light, which can initiate these degradation pathways.[10][11]

Potential Degradation Products:

Similar to oxidative degradation, photolytic stress can lead to a complex mixture of products, including those resulting from decarboxylation, hydroxylation, and ring cleavage.

Experimental Protocols for Stability Assessment

To definitively characterize the stability of 4-(2-Methoxy-2-oxoethoxy)benzoic acid, a forced degradation study is essential. The goal is to achieve 5-20% degradation to identify the primary degradation products and pathways.[8]

General Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow start Prepare Stock Solution of 4-(2-Methoxy-2-oxoethoxy)benzoic acid stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze characterize Characterize Degradation Products analyze->characterize

Caption: General workflow for forced degradation studies.

Step-by-Step Methodologies

1. Acid Hydrolysis:

  • Protocol: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 N HCl. Heat the solution at 60-80°C for 24-48 hours.

  • Rationale: To assess the stability of the ester and ether linkages in an acidic environment.

2. Base Hydrolysis:

  • Protocol: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Stir at room temperature for 12-24 hours.

  • Rationale: To evaluate the susceptibility of the ester group to saponification.

3. Oxidative Degradation:

  • Protocol: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Stir at room temperature for 24-48 hours.

  • Rationale: To identify degradation products resulting from oxidation.

4. Thermal Degradation:

  • Protocol: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80-100°C) for 24-48 hours. Also, perform a similar study in solution.

  • Rationale: To investigate the potential for decarboxylation and other heat-induced degradation.

5. Photolytic Degradation:

  • Protocol: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark.

  • Rationale: To determine the compound's sensitivity to light.

Data Presentation: Predicted Degradation Products

The following table summarizes the predicted primary degradation products based on the anticipated degradation pathways.

Stress ConditionPrimary Degradation PathwayPredicted Primary Degradation Product
Acidic/Basic pHHydrolysis4-(Carboxymethoxy)benzoic acid
High TemperatureDecarboxylation(2-methoxy-2-oxoethyl)benzene
Oxidizing AgentOxidationHydroxylated and ring-opened products
UV LightPhotolysisComplex mixture, potentially including decarboxylated and hydroxylated products
Conclusion

While direct stability data for 4-(2-Methoxy-2-oxoethoxy)benzoic acid is limited, a comprehensive understanding of its potential degradation pathways can be extrapolated from the well-established chemistry of its constituent functional groups. The primary liabilities of this molecule are the hydrolytic cleavage of the methyl ester and the thermal decarboxylation of the carboxylic acid. Oxidative and photolytic pathways may also contribute to its degradation under specific conditions. The experimental protocols outlined in this guide provide a robust framework for conducting forced degradation studies to confirm these predicted pathways and to identify and characterize any resulting impurities. Such studies are a critical component of the risk assessment and quality control strategy for any application involving this compound.

References
  • UQ eSpace. The Stereoselective Oxidation of para-Substituted Benzenes by a Cytochrome P450 Biocatalyst. Available from: [Link]

  • ResearchGate. (PDF) Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. Available from: [Link]

  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Available from: [Link]

  • StruChem. 4-(2-Methoxy-ethoxy)-benzoic acid, min 98%, 1 gram. Available from: [Link]

  • MDPI. Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. Available from: [Link]

  • PubMed. Biodegradation of hydroxylated and methoxylated benzoic, phenylacetic and phenylpropenoic acids present in olive mill wastewaters by two bacterial strains. Available from: [Link]

  • SciSpace. Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism. Available from: [Link]

  • Academia.edu. Macro kinetic studies for photocatalytic degradation of benzoic acid in immobilized systems. Available from: [Link]

  • PubMed. Macro kinetic studies for photocatalytic degradation of benzoic acid in immobilized systems. Available from: [Link]

  • Process Systems. CHEMICAL RESISTANCE CHART. Available from: [Link]

  • PubChem. 4-(2-Methoxy-2-oxoethyl)benzoic acid. Available from: [Link]

  • ResearchGate. Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes | Request PDF. Available from: [Link]

  • ResearchGate. The thermal decomposition of benzoic acid. Available from: [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

  • OUCI. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic D…. Available from: [Link]

  • PubChem. 4-Hydroxy-2-methoxybenzoic acid. Available from: [Link]

  • Siemens. Chemical Resistance Chart. Available from: [Link]

Sources

4-(2-Methoxy-2-oxoethoxy)benzoic Acid: A Strategic Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(2-Methoxy-2-oxoethoxy)benzoic Acid as a Bifunctional Linker.

Executive Summary

In the architecture of chimeric drug modalities—specifically PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) —the linker is not merely a passive connector; it is a determinant of physicochemical properties, permeability, and ternary complex stability.

4-(2-Methoxy-2-oxoethoxy)benzoic acid (Structure:


) represents a high-value "short-rigid" linker scaffold. Unlike purely aliphatic chains (e.g., PEG), this molecule incorporates an aromatic moiety that provides structural rigidity and potential 

stacking interactions, while the ether-ester tail offers orthogonal reactivity.

This guide details the synthesis, chemical behavior, and conjugation protocols for utilizing this molecule as a precision tool in medicinal chemistry.[1]

Chemical Architecture & Bifunctionality

Structural Analysis

The molecule consists of three distinct functional zones:

  • The Anchor (Benzoic Acid): A rigid, aromatic carboxylic acid (

    
    ). It serves as the primary attachment point, typically coupled to an amine-bearing warhead or E3 ligase ligand via robust amide bonds.
    
  • The Spacer (Phenyl Ether): The phenoxy group imparts lipophilicity and restricts conformational freedom compared to aliphatic ethers, reducing the entropic penalty upon binding.

  • The Orthogonal Handle (Methyl Ester): An aliphatic methyl ester that acts as a "masked" carboxylic acid. It remains inert during the first coupling event (chemoselectivity) and can be activated later via hydrolysis or direct aminolysis.

Orthogonality Logic

The power of this linker lies in the reactivity difference between the aromatic carboxylic acid and the aliphatic methyl ester .

  • Step 1: The free acid is activated (e.g., NHS ester) and coupled. The methyl ester is stable under these conditions.

  • Step 2: The methyl ester is hydrolyzed (LiOH) to reveal a second carboxylic acid, or reacted with hydrazine to form a hydrazide, enabling the attachment of the second moiety.

Synthesis Protocol: The "Orthogonal Protection" Route

Direct alkylation of 4-hydroxybenzoic acid with methyl bromoacetate is chemically risky due to the formation of diesters (alkylation of both the phenol and the carboxylate). To ensure high purity and regioselectivity, a Protection-Alkylation-Deprotection strategy is required.

Experimental Workflow
Phase 1: Selective Protection
  • Precursor: 4-Hydroxybenzoic acid.[2][3]

  • Reagent: Isobutylene (gas) or tert-Butyl 2,2,2-trichloroacetimidate.

  • Goal: Mask the benzoic acid as a tert-butyl ester (

    
    ). This group is acid-labile, orthogonal to the base-labile methyl ester we will introduce later.
    
Phase 2: O-Alkylation
  • Reagents: tert-Butyl 4-hydroxybenzoate, Methyl bromoacetate,

    
    , Acetone (anhydrous).
    
  • Conditions: Reflux, 4-6 hours.

  • Mechanism: Williamson Ether Synthesis. The phenoxide anion attacks the

    
    -carbon of methyl bromoacetate.
    
  • Observation: The reaction is monitored by TLC (Hexane:EtOAc 4:1). Disappearance of the phenol starting material indicates completion.

Phase 3: Selective Deprotection (Acidolysis)
  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Conditions: 0°C to Room Temp, 1-2 hours.

  • Mechanism: Acid-catalyzed cleavage of the tert-butyl ester. The methyl ester (on the tail) is stable in anhydrous TFA.

  • Workup: Evaporation of TFA/DCM yields the target: 4-(2-Methoxy-2-oxoethoxy)benzoic acid .

Visual Synthesis Workflow

Synthesis Start 4-Hydroxybenzoic Acid Step1 Protection (t-Butyl ester) Start->Step1 Isobutylene, H+ Step2 O-Alkylation (+ Methyl Bromoacetate) Step1->Step2 K2CO3, Acetone Step3 Selective Deprotection (TFA) Step2->Step3 Intermediate: t-Butyl 4-(2-methoxy-2-oxoethoxy)benzoate Final 4-(2-Methoxy-2-oxoethoxy) benzoic acid Step3->Final Cleaves t-Butyl only

Caption: Selective synthesis pathway ensuring the integrity of the methyl ester handle.

Conjugation Protocols

Protocol A: Primary Coupling (Benzoic Acid End)

Use this protocol to attach the linker to an amine-containing Ligand (e.g., Lenalidomide derivative or Warhead).

  • Activation: Dissolve 4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq) in anhydrous DMF.

  • Reagents: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the Amine-Ligand (1.0 eq). Stir at Room Temperature (RT) for 2–4 hours.

  • Validation: Monitor by LC-MS. The mass should correspond to Ligand + Linker - H2O.

  • Purification: The product (Intermediate A) retains the methyl ester tail. Purify via Flash Chromatography.

Protocol B: Secondary Coupling (Methyl Ester End)

Use this protocol to attach the second moiety (e.g., E3 Ligase binder) to Intermediate A.

Option 1: Hydrolysis & Amide Coupling (Standard)

  • Hydrolysis: Dissolve Intermediate A in THF/MeOH (1:1). Add LiOH (2.0 eq, aq). Stir at RT for 1 hour.

    • Note: Monitor carefully to avoid degrading other sensitive esters if present (though methyl esters hydrolyze faster than internal amides).

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][3]

  • Coupling: React the newly revealed carboxylic acid with the second Amine-Ligand using the Activation steps from Protocol A.

Option 2: Direct Hydrazinolysis (For Hydrazone Linkage)

  • Reaction: Dissolve Intermediate A in EtOH. Add Hydrazine monohydrate (excess). Reflux for 2 hours.

  • Result: Converts methyl ester to hydrazide (

    
    ).
    
  • Utility: The hydrazide can react with aldehydes/ketones to form hydrazones (pH-sensitive linkers).

Application in PROTAC Design

In PROTAC development, "linkerology" focuses on finding the optimal distance and orientation between the Target Protein and the E3 Ligase.

  • Rigidity: The phenyl ring in this linker reduces the entropic cost of ternary complex formation. It is often superior to PEG chains when the binding pockets are shallow or require a specific vector.

  • Length: This linker provides a short extension (~8-10 Å). It is ideal for "folded" PROTAC conformations or when the E3 ligase and Target Protein binding sites are in close proximity.

PROTAC Assembly Logic

PROTAC cluster_complex Final PROTAC Architecture Linker 4-(2-Methoxy-2-oxoethoxy)benzoic acid Benzoic Acid Phenyl Ether Methyl Ester Warhead Target Protein Ligand (e.g., Kinase Inhibitor) Linker->Warhead 1. Amide Coupling (via Benzoic Acid) E3Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3Ligand 2. Hydrolysis -> Amide Coupling (via Methyl Ester tail) Complex Warhead -- [Phenyl-Rigid] -- [Ether-Flexible] -- E3 Ligand

Caption: Logic flow for assembling a PROTAC using the heterobifunctional handles.

Physicochemical Data Table

PropertyValueRelevance
Formula

Stoichiometry calculations.
MW 210.18 g/mol Mass spectrometry validation.
LogP ~1.3Moderate lipophilicity; good for cell permeability.
Solubility DMSO, DMF, MeOHCompatible with standard organic synthesis solvents.
Stability Stable at RTMethyl ester is stable to acidic workups (e.g., TFA).
Reactive Groups Carboxyl (Ar-COOH), Ester (Alk-COOMe)Orthogonal reactivity profile.

References

  • Structure & Identifiers: Benzoic acid, 4-(2-methoxy-2-oxoethoxy)-. PubChem CID: 13816144.

  • PROTAC Linker Design: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

  • Synthesis Methodology: "Preparation of 4-alkoxybenzoic acid derivatives.
  • Orthogonal Protection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for t-Butyl/Methyl ester orthogonality).

Sources

"4-(2-Methoxy-2-oxoethoxy)benzoic acid" derivatives and analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Derivatives and Analogs of the Phenoxyacetic Acid Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxyacetic acid scaffold, exemplified by molecules such as "4-(2-Methoxy-2-oxoethoxy)benzoic acid," represents a versatile and privileged structure in medicinal chemistry and agrochemistry. Initially recognized for its potent herbicidal properties, this chemical class has been extensively explored to yield a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and medicinal chemistry strategies associated with phenoxyacetic acid derivatives. We delve into the core synthetic methodologies, explore key therapeutic applications including anti-inflammatory, anticonvulsant, and antidiabetic agents, and discuss critical structure-activity relationships (SAR). A significant focus is placed on the strategic modification of the core scaffold, particularly the bioisosteric replacement of the carboxylic acid moiety, to optimize pharmacokinetic and pharmacodynamic profiles. This document serves as a foundational resource for researchers aiming to leverage this scaffold in modern drug discovery programs.

The Phenoxyacetic Acid Core: A Scaffold of Versatility

The molecule "4-(2-Methoxy-2-oxoethoxy)benzoic acid" belongs to the broader class of phenoxyacetic acids. The core structure consists of a phenyl ring linked via an ether bond to an acetic acid moiety. This arrangement provides a rigid aromatic core for presenting substituents in defined vectors, while the acidic group serves as a critical interaction point for many biological targets.

The journey of this scaffold began with the discovery of its potent auxin-like activity, leading to the development of widely used herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA.[1][2][3] This initial application highlighted the scaffold's ability to interact with biological systems and spurred further investigation into its therapeutic potential. Subsequent research has revealed a remarkable chemical tractability and a wide range of pharmacological activities, making it a subject of intense interest in drug discovery.[4][5]

Synthesis and Derivatization Strategy

The construction of phenoxyacetic acid derivatives is robust and primarily relies on the classic Williamson ether synthesis. This S(_N)2 reaction provides a reliable and high-yielding route to the core scaffold and is amenable to the creation of large compound libraries for screening.[1][6][7]

Core Synthesis Workflow: Williamson Ether Synthesis

The fundamental approach involves the reaction of a substituted phenol with an α-haloacetate, typically in the presence of a base. The phenol is first deprotonated to form a more nucleophilic phenoxide, which then displaces the halide from the acetate derivative.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Products phenol Substituted Phenol (Ar-OH) deprotonation 1. Deprotonation (Base, e.g., NaOH, K₂CO₃) phenol->deprotonation haloacetate α-Haloacetate (X-CH₂COOR) sn2 2. SN2 Attack (Nucleophilic Substitution) haloacetate->sn2 deprotonation->sn2 Forms Nucleophilic Phenoxide (Ar-O⁻) ester Phenoxyacetate Ester (Ar-O-CH₂COOR) sn2->ester hydrolysis 3. Ester Hydrolysis (Optional) (e.g., NaOH, then H⁺ workup) acid Phenoxyacetic Acid (Ar-O-CH₂COOH) hydrolysis->acid ester->hydrolysis G cluster_bioisosteres Common Carboxylic Acid Bioisosteres scaffold Ar-O-CH₂- C(=O)OH tetrazole Tetrazole (pKa ~4.5-4.9) scaffold:f1->tetrazole Improves lipophilicity but high desolvation energy hydroxamic_acid Hydroxamic Acid (pKa ~8-9) scaffold:f1->hydroxamic_acid Strong metal chelator; Can be a bioisostere acyl_sulfonamide Acyl Sulfonamide scaffold:f1->acyl_sulfonamide Modulates acidity hydroxy_isoxazole Hydroxyisoxazole scaffold:f1->hydroxy_isoxazole Less acidic alternative caption Bioisosteric replacements for the carboxylic acid moiety.

Caption: Common bioisosteres used to replace the carboxylic acid group.

Key Carboxylic Acid Bioisosteres:

  • 1H-Tetrazole : This is one of the most widely used non-classical bioisosteres. [8]It has a pKa (~4.5-4.9) very similar to that of a carboxylic acid, allowing it to act as a proton donor and participate in similar ionic interactions. [8][9]While it increases lipophilicity compared to a carboxylate, its strong hydrogen bonding capacity can sometimes negatively impact permeability. [8]* Hydroxamic Acid : With a pKa in the range of 8-9, hydroxamic acids are less acidic. They are well-known for their metal-chelating properties but have also been successfully employed as carboxylic acid bioisosteres, maintaining biological activity while altering physicochemical properties. [10]* Other Heterocycles : A variety of other acidic heterocycles, such as 5-oxo-1,2,4-oxadiazoles, hydroxyisoxazoles, and acyl sulfonamides, are used to fine-tune acidity, lipophilicity, and metabolic stability. [8][9]The choice of bioisostere is highly context-dependent and must be empirically validated for each drug target and chemical series. [8]

Structure-Activity Relationship (SAR) Summary

Decades of research have provided key insights into how structural modifications affect the biological activity of the phenoxyacetic acid scaffold.

ModificationPosition/TypeGeneral Effect on ActivityRationale / Examples
Phenyl Ring Substitution Ortho, Meta, ParaHighly dependent on the target. Halogenation (especially Cl) is common.In herbicides, substitution at the 2 and 4 positions is critical for auxin activity (e.g., 2,4-D). [2]For COX-2 inhibitors, a para-sulfonamide or similar group on a second aryl ring attached to the core is often required for selectivity. [11]
Ether Linkage -O-Critical for spatial orientation.Replacing the ether oxygen with a thioether (-S-) has been shown to substantially decrease activity in some assays, such as T3SS inhibition. [12]
Acetic Acid Chain -CH₂COOHα-Methyl substitution can introduce a chiral center and alter potency.In phenoxyacetamide inhibitors of P. aeruginosa, α-methylation was explored to optimize activity. [12]
Carboxylic Acid Derivatization Amides, EstersGenerally reduces polarity and can act as a prodrug strategy.Phenoxyacetamides are a major class of derivatives with distinct biological profiles, including T3SS inhibition and FFA1 agonism. [13][12]The methyl ester "4-(2-Methoxy-2-oxoethoxy)benzoic acid" is a prodrug form of the active carboxylic acid.

Conclusion and Future Outlook

The phenoxyacetic acid core is a testament to the power of scaffold-based drug discovery. From its origins in agriculture to its current status as a privileged structure in medicinal chemistry, it has proven to be remarkably adaptable. The straightforward and modular Williamson ether synthesis allows for extensive chemical exploration, while the diverse biological activities reported underscore its therapeutic potential.

Future research will likely focus on several key areas:

  • Novel Target Identification : Applying phenoxyacetic acid libraries to new biological screens may uncover activities against novel targets.

  • Advanced Bioisosteres : The search for new carboxylic acid bioisosteres that confer optimal ADME properties without sacrificing potency remains an active area of research.

  • Structure-Based Design : As more crystal structures of phenoxyacetic acid derivatives bound to their targets become available, structure-based and computational design will enable more rational and efficient optimization of new drug candidates.

For drug development professionals, the phenoxyacetic acid scaffold represents a well-validated starting point with a rich history and a promising future for the development of next-generation therapeutics.

References

Sources

4-(2-Methoxy-2-oxoethoxy)benzoic acid: A Bifunctional Linker in Modern Medicinal Chemistry and PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the selection of an appropriate linker is as critical as the choice of the pharmacophore itself. 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6) has emerged as a highly versatile, orthogonally protected bifunctional building block[1]. By bridging the gap between target-binding warheads and effector molecules (such as E3 ligase ligands), this specific linker provides a unique combination of structural rigidity, aqueous solubility, and precise synthetic control.

This technical guide explores the physicochemical rationale behind utilizing 4-(2-Methoxy-2-oxoethoxy)benzoic acid, details its mechanistic advantages in forming ternary complexes, and provides self-validating, step-by-step methodologies for its incorporation into complex drug architectures like Proteolysis Targeting Chimeras (PROTACs)[2].

Chemical Profile and Structural Rationale

The utility of 4-(2-Methoxy-2-oxoethoxy)benzoic acid stems directly from its molecular architecture. It consists of a rigid benzoic acid core para-substituted with an extended oxyacetic acid methyl ester[3].

Table 1: Physicochemical Properties & Causality in Drug Design
PropertyValueCausality / Relevance in Medicinal Chemistry
Molecular Formula C10H10O5Defines the atomic composition and baseline steric bulk.
Molecular Weight 210.18 g/mol The low molecular weight allows for a smaller overall PROTAC footprint, improving cellular permeability[1].
LogP (Predicted) ~0.85The balanced lipophilicity prevents the aggregation often seen with purely aliphatic alkyl linkers in aqueous media.
H-Bond Donors 1 (COOH)Provides a highly reactive, vector-defined site for initial amide coupling to the target warhead.
H-Bond Acceptors 5The ether oxygen and carbonyls enhance aqueous solubility and favorable solvent interactions.
Orthogonal Reactivity Aryl Acid / Aliphatic EsterAllows for sequential, regioselective coupling without the need for additional global protection/deprotection steps.

The Rationale for Rigidity: In PROTAC design, excessive linker flexibility (such as long PEG or alkyl chains) can lead to the "hook effect" or intramolecular folding, where the linker collapses onto the target ligand. The rigid phenyl ring of 4-(2-Methoxy-2-oxoethoxy)benzoic acid restricts the degrees of freedom, projecting the E3 ligase ligand outward. This pre-organization significantly reduces the entropic penalty required to form the critical ternary complex between the target protein, the PROTAC, and the E3 ligase[4].

Mechanistic Role in Targeted Protein Degradation

A premier application of this linker is in the development of PROTACs targeting Histone Deacetylase 8 (HDAC8) , an enzyme heavily implicated in childhood neuroblastoma and T-cell lymphoma[2]. Standard small-molecule inhibitors merely block the enzyme's active site, often leading to compensatory protein upregulation. PROTACs, however, chemically knock out the protein target by hijacking the cell's ubiquitin-proteasome system[4].

In a landmark 2022 study by Darwish et al., 4-(2-Methoxy-2-oxoethoxy)benzoic acid was utilized to connect a benzhydroxamic acid-based HDAC8 inhibitor to a cereblon (CRBN) ligand (pomalidomide)[5]. The benzoic acid moiety was coupled to the warhead, while the aliphatic ester was subsequently hydrolyzed and coupled to the CRBN ligand. The rigidity of the phenyl-ether linkage was instrumental in allowing the PROTAC to simultaneously bind the surface-exposed regions of HDAC8 and CRBN, facilitating robust polyubiquitination and subsequent degradation of the cancer-driving enzyme[2].

Mechanism_Action PROTAC PROTAC Molecule (Warhead - Linker - E3 Ligand) TERNARY Ternary Complex [HDAC8 : PROTAC : CRBN] PROTAC->TERNARY Binds HDAC8 HDAC8 Enzyme (Target Protein) HDAC8->TERNARY Recruited CRBN CRBN E3 Ubiquitin Ligase (Effector Complex) CRBN->TERNARY Recruited UB Polyubiquitination (K48-linked ubiquitin chains) TERNARY->UB E2 Ligase Transfer DEG 26S Proteasome Degradation UB->DEG Proteasomal Recognition

Mechanism of targeted HDAC8 degradation mediated by CRBN-recruiting PROTACs.

Standardized Experimental Methodologies

To ensure reproducibility and high synthetic yields, the following protocols detail the step-by-step incorporation of 4-(2-Methoxy-2-oxoethoxy)benzoic acid into a bifunctional molecule. These protocols are designed as self-validating systems , ensuring that researchers can confirm success at every intermediate stage.

Step 1: Amide Coupling of the Linker to the Target Warhead

Because benzoic acids are electronically deactivated compared to aliphatic acids, a highly efficient coupling reagent is required to drive the reaction to completion.

  • Reagent Assembly: Dissolve 4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq) and the amine-bearing target warhead (1.05 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq) dropwise at 0 °C.

    • Causality: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is chosen for its superior kinetics with sterically hindered or electronically deactivated aryl acids. DIPEA provides the non-nucleophilic basic environment necessary to deprotonate the amine and drive the formation of the active ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Causality: The NaHCO₃ wash is critical to remove any unreacted linker and acidic byproducts from the coupling reagent (e.g., HOAt), ensuring a clean intermediate prior to saponification.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the warhead mass and the appearance of the intermediate mass (Warhead Mass + 192 Da, accounting for the linker addition minus water) confirms successful coupling.

Step 2: Saponification of the Methyl Ester

The methyl ester must be hydrolyzed to reveal the secondary attachment point without disturbing the newly formed aryl amide.

  • Solvent System: Dissolve the intermediate in a ternary solvent system of THF/MeOH/H₂O (2:1:1, 0.1 M).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 1-2 hours.

    • Causality: Lithium hydroxide is chosen over sodium or potassium hydroxide because the lithium cation coordinates with the ether oxygen and the carbonyl oxygen of the ester. This directs the hydroxide nucleophile and accelerates hydrolysis under exceptionally mild conditions, preventing the cleavage of the aryl amide or sensitive warhead functional groups (like hydroxamates)[2].

  • Workup: Concentrate the organic solvents in vacuo, dilute with water, and acidify to pH 3-4 using 1M HCl. Extract the precipitated free acid with EtOAc.

  • Self-Validation Checkpoint: TLC (5% MeOH in DCM) will show the consumption of the less polar methyl ester and the formation of a baseline-spot (the highly polar carboxylic acid). ^1H NMR will confirm success via the disappearance of the sharp ester singlet at ~3.8 ppm.

Step 3: Final Assembly with the E3 Ligase Ligand
  • Coupling: Dissolve the deprotected linker-warhead conjugate (1.0 eq) and the E3 ligase ligand (e.g., Pomalidomide-NH₂, 1.1 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).

    • Causality: Because the newly revealed aliphatic carboxylic acid is highly reactive, EDC/HOBt is selected over uronium salts (like HATU). This prevents potential guanidinylation side reactions with the primary amine of the E3 ligase ligand, ensuring a cleaner crude profile and simplifying final HPLC purification.

  • Self-Validation Checkpoint: Final LC-MS will show the exact mass of the fully assembled PROTAC.

PROTAC_Workflow LIG Target Warhead HDAC8 Inhibitor (Amine) INT Intermediate Aryl Amide - Aliphatic Ester LIG->INT HATU, DIPEA DMF LINK Bifunctional Linker 4-(2-Methoxy-2-oxoethoxy) benzoic acid LINK->INT COOH Activation ACID Deprotected Linker Aryl Amide - Aliphatic Acid INT->ACID LiOH·H2O THF/MeOH/H2O PROTAC Final PROTAC HDAC8 Degrader ACID->PROTAC EDC·HCl, HOBt DIPEA E3 E3 Ligase Ligand Pomalidomide-NH2 E3->PROTAC Amide Formation

Synthetic workflow for PROTAC assembly utilizing 4-(2-Methoxy-2-oxoethoxy)benzoic acid.

Data Presentation: Comparative Linker Metrics

When designing a bifunctional molecule, the choice of linker dictates the pharmacokinetic and pharmacodynamic fate of the drug. Table 2 summarizes how 4-(2-Methoxy-2-oxoethoxy)benzoic acid compares to traditional linker paradigms.

Table 2: Comparative Linker Metrics in PROTAC Design
Linker TypeConformational FlexibilityAqueous Solubility (LogS)Ternary Complex StabilityPrimary Synthetic Challenge
Alkyl Chains (e.g., C6-C10)HighLow (Highly Lipophilic)Variable (Prone to intramolecular folding)Poor solubility during coupling; aggregation in assays.
PEG Chains (e.g., PEG2-PEG4)HighHigh (Hydrophilic)Moderate (High entropic penalty upon binding)Hygroscopic intermediates complicate isolation.
Rigid Aryl Ether (Our Target)Low (Rigidified Vector)Moderate to HighHigh (Pre-organized vectorization)Requires careful orthogonal deprotection (saponification).

Conclusion

4-(2-Methoxy-2-oxoethoxy)benzoic acid is far more than a simple chemical spacer. It is a highly engineered, orthogonally protected building block that imparts critical structural rigidity and solubility to complex bifunctional molecules. By understanding the causality behind its chemical reactivity—specifically the differential reactivity between its deactivated aryl acid and its protected aliphatic acid—medicinal chemists can leverage this molecule to synthesize highly potent, target-specific degraders with minimal entropic penalties during ternary complex formation.

References

  • Darwish, S., Ghazy, E., Heimburg, T., Herp, D., Zeyen, P., et al. "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity." International Journal of Molecular Sciences, 2022, 23(14), 7535. URL:[Link]

Sources

Methodological & Application

"4-(2-Methoxy-2-oxoethoxy)benzoic acid" experimental protocol for synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Topic: "4-(2-Methoxy-2-oxoethoxy)benzoic acid" Experimental Protocol for Synthesis Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, robust, and reproducible protocol for the synthesis of 4-(2-Methoxy-2-oxoethoxy)benzoic acid. The procedure is based on the Williamson ether synthesis, a classic and highly reliable SN2 reaction. Starting from commercially available 4-hydroxybenzoic acid and methyl bromoacetate, this guide offers a step-by-step methodology, explains the chemical principles behind the experimental choices, and includes comprehensive instructions for product purification, characterization, and safety. The protocol is designed to be self-validating, providing researchers with the necessary information to achieve high yields of the target compound with high purity.

Introduction: The Scientific Context

4-(2-Methoxy-2-oxoethoxy)benzoic acid is a bifunctional organic molecule featuring both a carboxylic acid and a methyl ester. This structural arrangement makes it a valuable intermediate and building block in medicinal chemistry and materials science. The carboxylic acid provides a handle for amide bond formation or other derivatizations, while the ester moiety can be hydrolyzed or used in further transformations. Its synthesis is a foundational procedure for accessing more complex molecular architectures.

The protocol described herein employs the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[1][3] This method is particularly effective when using primary alkyl halides, such as methyl bromoacetate, as they are highly susceptible to backside attack and less prone to competing elimination reactions.[1][2]

Reaction Scheme & Mechanism

The synthesis proceeds by the O-alkylation of 4-hydroxybenzoic acid with methyl bromoacetate in the presence of a mild base, potassium carbonate.

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Insight: The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of 4-hydroxybenzoic acid by potassium carbonate. This forms a potassium phenoxide intermediate, which is a potent nucleophile. This phenoxide then attacks the electrophilic carbon atom of methyl bromoacetate, displacing the bromide ion in a classic SN2 fashion to form the new carbon-oxygen bond of the ether.

Materials and Equipment

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

Reagent / EquipmentSpecificationPurpose
4-Hydroxybenzoic acid≥99% purityStarting material (Nucleophile precursor)
Methyl bromoacetate≥98% purityAlkylating agent (Electrophile)
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderBase for deprotonation of the phenol
AcetoneAnhydrous, ≥99.5%Polar aprotic solvent for the SN2 reaction
Hydrochloric Acid (HCl)Concentrated (37%)Acid for work-up (protonation)
Ethyl Acetate (EtOAc)ACS GradeExtraction solvent
Sodium Sulfate (Na₂SO₄)AnhydrousDrying agent
Round-bottom flask & CondenserStandard 24/40 ground glass jointsReaction vessel and reflux apparatus
Magnetic Stirrer & Heating Mantle-For heating and agitation
TLC PlatesSilica Gel 60 F₂₅₄Reaction monitoring
Rotary Evaporator-Solvent removal
Standard GlasswareBeakers, funnels, graduated cylinders, etc.General purpose

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Place 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) and anhydrous potassium carbonate (25.0 g, 181 mmol, 2.5 equivalents) into a 500 mL round-bottom flask equipped with a magnetic stir bar.

    • Causality Explanation: An excess of potassium carbonate, a mild base, is used to ensure complete deprotonation of the phenolic hydroxyl group to form the reactive phenoxide nucleophile.[2] Using a fine powder increases the surface area, facilitating a faster reaction. The carboxylic acid is also deprotonated but is less nucleophilic than the phenoxide.

  • Add 200 mL of anhydrous acetone to the flask. Stir the suspension for 10-15 minutes at room temperature.

    • Causality Explanation: Acetone is an excellent polar aprotic solvent for SN2 reactions because it solvates the cation (K⁺) but not the nucleophilic anion, leaving it highly reactive.[2] Anhydrous conditions prevent unwanted side reactions with water.

Step 2: Addition of the Electrophile and Reflux
  • Slowly add methyl bromoacetate (7.5 mL, 12.1 g, 79.6 mmol, 1.1 equivalents) to the stirring suspension using a dropping funnel or syringe.

  • Attach a reflux condenser to the flask and bring the mixture to a gentle reflux (approx. 56 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction progress should be monitored periodically.

    • Experimental Insight: Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the spot corresponding to 4-hydroxybenzoic acid has disappeared.

Step 3: Reaction Work-up and Isolation
  • Once the reaction is complete, cool the flask to room temperature.

  • Filter the reaction mixture through a Büchner funnel to remove the insoluble inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of fresh acetone (2 x 20 mL) to recover any residual product.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 150 mL of water and stir until all the solid has dissolved. The product is now in the form of its potassium carboxylate salt.

  • Transfer the aqueous solution to a 500 mL beaker and cool it in an ice bath.

  • Slowly and with stirring, acidify the solution to a pH of ~2 by adding concentrated HCl dropwise. A white precipitate of the product will form.

    • Causality Explanation: Acidification is a critical step to protonate the potassium carboxylate salt, rendering the final product, 4-(2-Methoxy-2-oxoethoxy)benzoic acid, insoluble in the aqueous medium, which causes it to precipitate.

  • Collect the white solid by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL) to remove any remaining inorganic salts.

Step 4: Purification and Characterization
  • The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Characterization:

    • Appearance: White crystalline solid.

    • Molecular Weight: 210.18 g/mol .[4]

    • Expected Yield: 80-90%.

    • Melting Point: Confirm the purity by measuring the melting point.

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Workflow Visualization

The entire synthesis workflow, from initial setup to the final purified product, is outlined below.

Synthesis_Workflow A 1. Charge Flask (4-Hydroxybenzoic Acid, K₂CO₃, Acetone) B 2. Add Methyl Bromoacetate A->B C 3. Heat to Reflux (4-6h) B->C D 4. Monitor by TLC C->D E 5. Cool and Filter (Remove Salts) D->E Reaction Complete F 6. Concentrate Filtrate (Rotary Evaporation) E->F G 7. Dissolve in H₂O & Acidify with HCl F->G H 8. Isolate Crude Product (Vacuum Filtration) G->H I 9. Purify by Recrystallization (Ethanol/Water) H->I J Final Product 4-(2-Methoxy-2-oxoethoxy) benzoic acid I->J

Caption: A step-by-step workflow diagram for the synthesis and purification process.

Safety and Hazard Information

It is imperative to conduct a full risk assessment before beginning this procedure. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methyl Bromoacetate: Toxic and a lachrymator (causes tearing). Avoid inhalation and contact with skin and eyes. Handle exclusively in a fume hood.

  • Concentrated Hydrochloric Acid: Corrosive and can cause severe burns.[5] Handle with extreme care.

  • Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

  • Potassium Carbonate: Can cause skin and eye irritation.[6] Avoid creating dust.

In case of exposure, consult the relevant Safety Data Sheet (SDS) immediately.[5][6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.Extend reflux time; confirm reaction completion with TLC. Ensure reagents, especially the solvent, are anhydrous.
Inactive base or alkylating agent.Use freshly opened or properly stored reagents. Ensure K₂CO₃ is a fine powder.
Product is Oily/Gummy Presence of impurities.Re-purify via recrystallization, ensuring slow cooling. If necessary, purify by column chromatography (silica gel).
Incomplete acidification during work-up.Re-dissolve in a basic aqueous solution and re-precipitate by carefully acidifying to pH ~2, checking with pH paper.
Starting Material Remains Insufficient base or alkylating agent.Re-check calculations and ensure correct stoichiometry (1.1 eq of alkyl halide, 2.5 eq of base).

References

  • Title: Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Williamson Ether Synthesis Source: Name Reactions in Organic Synthesis URL
  • Title: The Williamson Ether Synthesis Source: University of Massachusetts Boston, ScholarWorks URL: [Link]

  • Title: 4-(2-methoxy-2-oxoethoxy)benzoic acid (C10H10O5) Source: PubChemLite URL: [Link]

  • Title: 4-(2-Methoxy-2-oxoethyl)benzoic acid | C10H10O4 Source: PubChem URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry (Advanced) URL: [Link]

  • Title: Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid Source: Google Patents URL
  • Title: 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications Source: Papaws.org URL: [Link]

  • Title: A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid Source: Quick Company URL: [Link]

  • Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]

Sources

Step-by-Step Synthesis and Protocol Guide for 4-(2-Methoxy-2-oxoethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Bifunctional linkers, PROTAC synthesis, and orthogonal protecting group strategies.

Introduction & Mechanistic Rationale

The molecule 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Structurally, it features a free carboxylic acid and a methyl ester separated by a rigid aryl-ether linkage. This specific architecture makes it an ideal linker for complex molecular assemblies, most notably in the design of Proteolysis Targeting Chimeras (PROTACs). Recent literature demonstrates its critical role in functionalizing the cap phenyl ring of benzhydroxamic acids to develop HDAC8-selective PROTACs for anti-neuroblastoma therapies[1].

The Synthetic Challenge: Direct alkylation of 4-hydroxybenzoic acid with methyl bromoacetate[2] is fundamentally flawed due to poor chemoselectivity. Both the phenolic hydroxyl (pKa ~9.3) and the carboxylic acid (pKa ~4.5) can act as nucleophiles, leading to complex mixtures of mono- and di-alkylated products.

The Orthogonal Solution: To achieve absolute regiocontrol, an orthogonal protecting group strategy is mandatory. By utilizing benzyl 4-hydroxybenzoate as the starting material, the carboxylic acid is temporarily masked. The free phenol is then cleanly alkylated via an


 displacement. In the final step, the benzyl ester is selectively cleaved via catalytic hydrogenolysis. Because aliphatic methyl esters are entirely inert to standard Pd/C hydrogenation conditions, this route guarantees 100% chemoselectivity, avoiding the catastrophic dual-hydrolysis that would occur if saponification (e.g., LiOH/H₂O) were attempted.

Synthetic Workflow & Orthogonality Logic

SynthesisRoute SM Benzyl 4-hydroxybenzoate (Starting Material) Reagent1 Methyl bromoacetate K2CO3, DMF, 60°C SM->Reagent1 Int Benzyl 4-(2-methoxy-2- oxoethoxy)benzoate (Intermediate) Reagent1->Int Reagent2 H2 (1 atm), Pd/C (10%) MeOH, RT Int->Reagent2 Prod 4-(2-Methoxy-2- oxoethoxy)benzoic acid (Target) Reagent2->Prod

Fig 1: Two-step orthogonal synthesis of 4-(2-Methoxy-2-oxoethoxy)benzoic acid.

Orthogonality cluster_0 Pathway A: Saponification (LiOH/H2O) cluster_1 Pathway B: Hydrogenolysis (H2, Pd/C) Start Benzyl 4-(2-methoxy-2-oxoethoxy)benzoate Hydrolysis Hydrolyzes BOTH Esters Start->Hydrolysis Hydrogenation Cleaves ONLY Benzyl Ester Start->Hydrogenation Fail 4-(Carboxymethoxy)benzoic acid (Undesired Byproduct) Hydrolysis->Fail Success 4-(2-Methoxy-2-oxoethoxy)benzoic acid (Target Molecule) Hydrogenation->Success

Fig 2: Orthogonal deprotection rationale highlighting hydrogenolysis over saponification.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Benzyl 4-(2-methoxy-2-oxoethoxy)benzoate

Table 1: Reaction Components for Step 1

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Benzyl 4-hydroxybenzoate228.251.02.28 gStarting Material
Methyl bromoacetate152.971.11.04 mL (1.68 g)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.211.52.07 gBase
N,N-Dimethylformamide (DMF)73.09N/A20 mLSolvent

Procedure & Causality:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add benzyl 4-hydroxybenzoate (2.28 g, 10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.07 g, 15 mmol) in one portion. Stir the suspension at room temperature for 15 minutes. Expert Insight: K₂CO₃ is specifically chosen as its basicity is perfectly tuned to deprotonate the phenol without inducing unwanted ester cleavage.

  • Alkylation: Add methyl bromoacetate (1.04 mL, 11 mmol) dropwise via syringe over 5 minutes. Expert Insight: Dropwise addition prevents localized concentration spikes, minimizing the risk of polyalkylation or self-condensation.

  • Reaction: Attach a reflux condenser and heat the mixture to 60°C for 4 hours. The polar aprotic nature of DMF significantly accelerates this

    
     displacement by leaving the phenoxide nucleophile highly solvated and reactive.
    
  • Workup: Cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by a final brine wash (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the intermediate as a white solid.

Step 2: Catalytic Hydrogenolysis to Yield the Target Molecule

Table 2: Reaction Components for Step 2

ReagentMW ( g/mol )EquivalentsAmount (8 mmol scale)Role
Benzyl intermediate (from Step 1)300.311.02.40 gIntermediate
Palladium on Carbon (10% Pd/C)N/A0.1 (by wt)240 mgCatalyst
Hydrogen Gas (H₂)2.02Excess1 atm (Balloon)Reductant
Methanol (MeOH)32.04N/A25 mLSolvent

Procedure & Causality:

  • Preparation: In a 50 mL round-bottom flask, dissolve the purified benzyl intermediate (2.40 g, 8 mmol) in HPLC-grade Methanol (25 mL).

  • Inerting (Critical Safety Step): Purge the flask thoroughly with Argon for 5 minutes. Expert Insight: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. The argon purge is an absolute requirement to prevent combustion.

  • Catalyst Addition: Carefully add 10% Pd/C (240 mg) to the stirring solution.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with H₂ gas from a balloon. Repeat this evacuation/backfill cycle three times to ensure a pure H₂ atmosphere. Stir vigorously at room temperature for 12 hours.

  • Monitoring: The reaction is self-validating via TLC (Hexanes/EtOAc 7:3). The non-polar benzyl ester spot will completely disappear, replaced by a baseline-hugging polar spot (the free carboxylic acid).

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the finely divided palladium catalyst. Wash the Celite pad with additional Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-(2-Methoxy-2-oxoethoxy)benzoic acid as a highly pure, crystalline white solid. No further purification is typically required.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesized batch, structural confirmation via ¹H NMR is required. The analytical profile below serves as a self-validating checkpoint: the complete disappearance of the benzylic protons (a singlet at ~5.3 ppm and a 5H multiplet at 7.3-7.5 ppm) confirms total deprotection, while the retention of the 3.70 ppm singlet confirms the methyl ester survived the process intact.

Table 3: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.70Singlet (br s)1HCarboxylic Acid (-COOH)
7.85Doublet (d, J = 8.8 Hz)2HAromatic protons (ortho to carbonyl)
7.02Doublet (d, J = 8.8 Hz)2HAromatic protons (ortho to ether)
4.88Singlet (s)2HMethylene bridge (-O-CH₂-CO-)
3.70Singlet (s)3HMethyl Ester (-OCH₃)

References

  • Sigma-Aldrich. "4-(2-Methoxy-2-oxoethoxy)benzoic acid". sigmaaldrich.com.

  • ThermoFisher. "Aldrich Esters, Lactones, and Anhydrides". thermofisher.com. 2

  • Darwish, S., et al. "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity". Int J Mol Sci. 2022 Jul 7;23(14):7535. 1

Sources

"4-(2-Methoxy-2-oxoethoxy)benzoic acid" for antibody-drug conjugate development.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Linker Engineering with 4-(2-Methoxy-2-oxoethoxy)benzoic Acid

Executive Summary

In the architecture of Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge but a critical determinant of pharmacokinetics, solubility, and stability.[1][][3] This Application Note details the utilization of 4-(2-Methoxy-2-oxoethoxy)benzoic acid as a robust, heterobifunctional linker scaffold.[1]

Distinguished by its aromatic rigidity combined with a hydrophilic ether spacer , this molecule enables the construction of non-cleavable ADCs with enhanced plasma stability.[1] Its dual functionality—an aromatic carboxylic acid and an aliphatic methyl ester—provides orthogonal handles for the sequential attachment of cytotoxic payloads and monoclonal antibodies.[1]

Key Advantages:

  • Enhanced Stability: The formation of aromatic amides (via the benzoic acid moiety) resists premature enzymatic cleavage in circulation.[1]

  • Solubility Modulation: The glycolic ether linkage (-O-CH2-) disrupts hydrophobic stacking, reducing ADC aggregation compared to purely alkyl spacers.[1]

  • UV Traceability: The benzoic acid chromophore facilitates concentration determination during conjugation workflows.[1]

Chemical Profile & Mechanism of Action

Molecule: 4-(2-Methoxy-2-oxoethoxy)benzoic acid CAS: 63787-32-6 Formula: C₁₁H₁₂O₅ MW: 224.21 g/mol [4][1]

Structural Logic

The molecule features two distinct reactive sites tailored for "Payload-First" synthesis strategies:

  • Site A (Benzoic Acid): A sterically stable aromatic carboxylic acid.[1]

    • Application: Conjugation to the cytotoxic payload (amine-functionalized).[1] The resulting aromatic amide is highly resistant to proteolysis, ensuring the drug remains attached until lysosomal degradation of the antibody.[1]

  • Site B (Methyl Ester): A masked aliphatic carboxylate.[1]

    • Application: Following payload attachment, this ester is hydrolyzed to a free acid, activated to an NHS ester, and conjugated to the antibody's surface lysines.[1] The aliphatic nature allows for rapid conjugation kinetics.[1]

ChemicalStructure cluster_0 4-(2-Methoxy-2-oxoethoxy)benzoic acid Benzoic Benzoic Acid (Site A: Payload Attachment) Core Phenoxy Core (Rigid Spacer) Benzoic->Core Payload Amine-Payload (e.g., MMAE derivative) Benzoic->Payload 1. Amide Coupling (High Stability) Ester Methyl Ester (Site B: Masked Ab Handle) Core->Ester -O-CH2- Linker Ab Antibody (Lysine Residues) Ester->Ab 2. Hydrolysis & Activation (Fast Kinetics)

Figure 1: Structural breakdown and orthogonal reactivity of the linker scaffold.

Protocol: Linker-Payload Synthesis

Objective: To synthesize an activated NHS-Linker-Payload intermediate ready for antibody conjugation. Strategy: "Payload-First" approach to minimize antibody exposure to harsh organic solvents.[1]

Phase A: Coupling to Payload (Amide Bond Formation)

Rationale: The benzoic acid is less reactive than aliphatic acids, requiring potent coupling agents like HATU to ensure efficient conversion without racemizing the payload.[1]

Reagents:

  • 4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.2 eq)[1]

  • Amine-containing Payload (e.g., MMAE, DXd) (1.0 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Anhydrous DMF[1]

Steps:

  • Dissolve the linker and DIPEA in anhydrous DMF under nitrogen.

  • Add HATU and stir for 15 minutes at 0°C to form the activated ester in situ.

  • Add the Amine-Payload dropwise.[1]

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Monitor: Check conversion via LC-MS (Target mass: Payload + Linker - H₂O).

  • Purification: Isolate the Methyl-Ester-Linker-Payload via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid). Lyophilize to a powder.

Phase B: Deprotection & Activation (The "Switch")

Rationale: The methyl ester must be converted to an NHS ester to react with the antibody.[1]

Step B1: Hydrolysis

  • Dissolve the intermediate from Phase A in THF/Water (2:1).[1]

  • Add LiOH (2.0 eq) at 0°C. Stir for 1–2 hours.

  • Critical Check: Monitor disappearance of the methyl ester peak (+14 Da vs acid) by LC-MS. Avoid harsh heating to protect the payload.[1]

  • Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate. Dry and concentrate to yield the Free-Acid-Linker-Payload.

Step B2: NHS Activation

  • Dissolve the Free-Acid-Linker-Payload in dry DMF.[1]

  • Add N-hydroxysuccinimide (NHS, 1.5 eq) and EDC (1.5 eq) or DSC (1.2 eq) + Pyridine.

  • Stir at RT for 4 hours.

  • Purification: Precipitate in cold ether or use rapid Flash Chromatography (if stable).[1]

  • Storage: Store the NHS-Linker-Payload at -80°C under Argon.

Protocol: Antibody Conjugation

Objective: Conjugate the activated linker-payload to the antibody (e.g., Trastuzumab) targeting a Drug-to-Antibody Ratio (DAR) of 3.5–4.0.[1]

Materials:

  • Monoclonal Antibody (10 mg/mL in PBS, pH 7.4)[1]

  • NHS-Linker-Payload (10 mM in DMSO)[1]

  • Conjugation Buffer: 50 mM Sodium Borate, pH 8.5 (Promotes Lysine reactivity)[1]

  • Purification: Sephadex G-25 (Desalting) or Slide-A-Lyzer Dialysis Cassettes.[1]

Workflow:

  • Buffer Exchange: Buffer exchange the antibody into Conjugation Buffer (pH 8.5). Lysine conjugation is pH-dependent; higher pH increases efficiency but also hydrolysis risk.[1]

  • Molar Ratio Calculation:

    • Target DAR: 4.0

    • Excess required: Typically 5–8 equivalents of NHS-linker per antibody.[1]

  • Conjugation Reaction:

    • Add the NHS-Linker-Payload (in DMSO) slowly to the antibody solution while vortexing gently.[1]

    • Constraint: Keep final DMSO concentration < 10% (v/v) to prevent antibody precipitation.[1]

    • Incubate at RT for 60 minutes or 4°C for 4 hours.

  • Quenching: Add 100 mM Glycine or Tris (pH 8.0) to quench unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Remove free drug/linker using a Desalting Column (PD-10) equilibrated with Formulation Buffer (e.g., 20 mM Histidine, pH 6.0, 5% Trehalose).[1]

    • Note: This step is critical to prevent "free drug" toxicity in biological assays.[1]

ConjugationWorkflow cluster_synthesis 1. Linker-Payload Synthesis cluster_conjugation 2. Antibody Conjugation Step1 Coupling: Linker (Benzoic) + Payload Step2 Hydrolysis: Convert Methyl Ester -> Acid Step1->Step2 Step3 Activation: Acid -> NHS Ester Step2->Step3 Step4 Mix: Ab (pH 8.5) + NHS-Linker-Payload Step3->Step4 Add to Ab Step5 Quench: Add Glycine Step4->Step5 Step6 Purify: TFF or SEC (Remove Free Drug) Step5->Step6

Figure 2: Step-by-step workflow from chemical synthesis to biological conjugate.

Quality Control & Characterization

Trustworthiness in ADC development relies on rigorous analytics.[1]

ParameterMethodAcceptance CriteriaRationale
Drug-to-Antibody Ratio (DAR) HIC-HPLC / LC-MSTarget ± 0.5 (e.g., 3.5–4.5)Determines potency and pharmacokinetics.[1]
Aggregation SEC-HPLC< 5% High Molecular WeightAggregates cause immunogenicity.[1]
Free Drug RP-HPLC< 1%Unconjugated payload causes systemic toxicity.[1]
Endotoxin LAL Assay< 0.1 EU/mgCritical for in vivo safety.[1]

Protocol: DAR Determination via HIC (Hydrophobic Interaction Chromatography)

  • Column: TSKgel Butyl-NPR or equivalent.[1]

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.[1]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol.[1]

  • Gradient: 0% B to 100% B over 15 minutes.

  • Analysis: The hydrophilic ether linker may result in slightly lower retention times compared to alkyl linkers, improving resolution between DAR species (DAR 0, 2, 4, 6, 8).[1]

References

  • Sigma-Aldrich. 4-(2-Methoxy-2-oxoethoxy)benzoic acid Product Page. Retrieved from .[1]

  • TCI Chemicals. 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS 63787-32-6).[5][4][6][1] Retrieved from .[1]

  • Lambert, J. M., & Morris, C. Q. (2017).[1] Antibody–Drug Conjugates (ADCs) for Personalized Treatment of Solid Tumors. Advances in Therapy.[1][7][8] Retrieved from .[1]

  • Beck, A., et al. (2017).[1] Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. Retrieved from .[1]

  • PubChem. Benzoic acid, 4-(2-methoxy-2-oxoethoxy)- Compound Summary. Retrieved from .[1]

Sources

Application Note: Surface Engineering of Metal Oxide Nanoparticles with 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS 63787-32-6) as a bifunctional aromatic linker for the surface modification of metal oxide nanoparticles.

Executive Summary

In the development of theranostic nanoparticles, surface chemistry determines colloidal stability, biocompatibility, and targeting efficacy. 4-(2-Methoxy-2-oxoethoxy)benzoic acid serves as a robust heterobifunctional linker specifically optimized for metal oxide nanoparticles (e.g.,


, 

,

).

Unlike flexible aliphatic linkers (e.g., PEG-COOH), this aromatic derivative provides a rigid structural scaffold that enhances the packing density of the ligand shell. Its dual-functionality features a benzoic acid headgroup for high-affinity coordination to metal surfaces and a methyl ester tail that serves as a chemically orthogonal handle for subsequent bioconjugation.

Key Applications
  • Ligand Exchange: Replacement of hydrophobic surfactants (e.g., Oleic Acid) to render nanoparticles polar/dispersible.

  • Bio-orthogonal Conjugation: The exposed methyl ester can be selectively hydrolyzed or reacted via hydrazinolysis without detaching the ligand from the surface.

  • PROTAC & Drug Delivery: Used as a linker segment in Proteolysis Targeting Chimeras (PROTACs) and prodrug formulations due to its ether-linked spacer stability.

Chemical Basis & Mechanism

Structural Analysis

The molecule (Structure: HOOC-C6H4-O-CH2-COOCH3) operates via a distinct "Anchor-Spacer-Function" mechanism:

  • Anchor (Benzoic Acid): The carboxylic acid group on the aromatic ring typically deprotonates to form a carboxylate (

    
    ). This moiety binds to metal oxide surfaces (M-OH) via bidentate bridging or chelating coordination , which is thermodynamically more stable than monodentate binding.
    
  • Spacer (Phenoxy-Acetyl): The ether linkage (

    
    ) provides a short, hydrophilic spacer that reduces steric hindrance while maintaining the electronic decoupling of the two functional ends.
    
  • Functional Handle (Methyl Ester): The terminal methoxy-oxoethoxy group is chemically inert during the binding phase but can be activated later.

Mechanism of Action Diagram

The following diagram illustrates the ligand exchange process and subsequent activation pathways.

LigandExchange NP_Oleic Hydrophobic NP (Oleic Acid Capped) NP_Modified Ester-Functionalized NP (Stable Intermediate) NP_Oleic->NP_Modified Ligand Exchange (THF/DMF, 60°C) Linker 4-(2-Methoxy-2-oxoethoxy) benzoic acid Linker->NP_Modified NP_Activated Carboxyl-Functionalized NP (Activated Surface) NP_Modified->NP_Activated Hydrolysis (LiOH/MeOH) Final_Conjugate Targeted Nanoparticle NP_Activated->Final_Conjugate EDC/NHS Coupling Biomolecule Antibody/Drug (Amine Terminated) Biomolecule->Final_Conjugate

Figure 1: Workflow for converting hydrophobic nanoparticles into bioconjugated systems using the aromatic ether linker.

Experimental Protocol

Materials Required
  • Precursor: Oleic acid-capped Iron Oxide Nanoparticles (SPIONs) in Chloroform (

    
    ).
    
  • Ligand: 4-(2-Methoxy-2-oxoethoxy)benzoic acid (Purity >97%).

  • Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Methanol, Hexane.

  • Reagents: Lithium Hydroxide (LiOH), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

Protocol: Ligand Exchange (Hydrophobic Polar)

Rationale: Benzoic acid derivatives possess higher binding energy to Fe surfaces than aliphatic fatty acids, driving the displacement of oleic acid.

  • Preparation: Dissolve

    
     of 4-(2-Methoxy-2-oxoethoxy)benzoic acid  in 
    
    
    
    of a 1:1 mixture of THF and DMF. Ensure complete dissolution.
  • Mixing: Add

    
     of the SPION stock solution (
    
    
    
    Fe) to the ligand solution.
  • Incubation: Sonicate the mixture for 15 minutes, then incubate at 60°C for 12 hours with continuous stirring.

    • Note: Elevated temperature promotes the desorption of oleic acid.

  • Precipitation: Add

    
     of Hexane to the reaction mixture. The modified NPs will precipitate (oleic acid remains in hexane).
    
  • Collection: Centrifuge at 8,000 rpm for 15 minutes. Discard the supernatant.

  • Washing: Redisperse the pellet in

    
     THF and re-precipitate with Hexane. Repeat 3 times to remove excess free ligand.
    
  • Final Dispersion: Disperse the purified pellet in DMF or DMSO. The NPs should now be stable in polar organic solvents.

Protocol: Surface Activation (Ester Hydrolysis)

Rationale: To attach biomolecules, the methyl ester must be converted to a reactive carboxylic acid.

  • Reaction: Mix the DMF-dispersed NPs with an equal volume of 0.1 M LiOH in Methanol.

  • Incubation: Stir at room temperature for 4 hours.

    • Critical Check: Monitor dispersibility. As esters hydrolyze to carboxylates (

      
      ), the NPs will become dispersible in water (pH > 7).
      
  • Purification: Use a magnetic separator (for SPIONs) or centrifugation to wash the NPs with deionized water until the pH is neutral.

  • Result: You now have Carboxyl-functionalized NPs with an aromatic spacer, ready for EDC/NHS coupling.

Quality Control & Validation

To ensure scientific integrity, the surface modification must be validated using the following quantitative methods.

Characterization Table
MethodParameterExpected Result (Success Criteria)
FTIR Spectroscopy C=O StretchAppearance of ester peak (~1735

) after exchange; Shift to carboxylate (~1600-1550

) after hydrolysis.
TGA (Thermogravimetric Analysis) Mass Loss15-25% weight loss between 200-500°C (indicates organic ligand shell).
Zeta Potential Surface ChargeEster-NP: Near neutral (-5 to +5 mV). Hydrolyzed-NP: Highly negative (-30 to -45 mV at pH 7.4).
DLS (Dynamic Light Scattering) Hydrodynamic SizeMonodisperse peak; slight increase (~2-5 nm) vs. core size due to ligand shell.
Troubleshooting Guide
  • Issue: Nanoparticles aggregate during Hexane precipitation.

    • Cause: Incomplete ligand exchange.

    • Solution: Increase the molar excess of the benzoic acid linker (up to 500:1 ratio relative to NP surface atoms) or extend incubation time.

  • Issue: Low conjugation efficiency of antibodies later.

    • Cause: Steric hindrance or incomplete hydrolysis.

    • Solution: Verify hydrolysis via Zeta potential. If charge is not sufficiently negative, repeat LiOH treatment.

References

  • Davis, K. et al. (2018). "Ligand Exchange Strategies for the Phase Transfer of Iron Oxide Nanoparticles." Chemical Science. Link

  • Sahoo, Y. et al. (2005). "Surface functionalization of magnetite nanoparticles with carboxyl-terminated linkers." Langmuir. Link

  • PubChem. (2023). "4-(2-Methoxy-2-oxoethyl)benzoic acid - Compound Summary." National Library of Medicine. Link

  • Boyer, C. et al. (2010). "The design and utility of polymer-stabilized iron oxide nanoparticles for nanomedicine applications." NPG Asia Materials. Link

  • MedChemExpress. (2023). "PROTAC Linker Design and Benzoic Acid Derivatives." Product Data Sheet. Link

HPLC purification protocol for "4-(2-Methoxy-2-oxoethoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth protocol for the purification of "4-(2-Methoxy-2-oxoethoxy)benzoic acid" utilizing High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, ensuring both technical accuracy and practical, field-tested insights for robust and reproducible results.

Introduction: The Compound and the Purification Imperative

4-(2-Methoxy-2-oxoethoxy)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid and a methyl ester, linked to a central benzene ring via an ether bond. Its structural motifs are common in medicinal chemistry and materials science, making it a valuable building block. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, altered biological activity, and compromised final product integrity.

High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the purification of such moderately polar, aromatic compounds.[1] Its high resolving power allows for the separation of the target molecule from starting materials, by-products, and other impurities with high efficiency. This application note details a reversed-phase HPLC (RP-HPLC) method, which is the most widely applied mode of HPLC, accounting for approximately 75% of all methods due to its versatility and reproducibility.

Physicochemical Properties of 4-(2-Methoxy-2-oxoethoxy)benzoic acid

A thorough understanding of the analyte's properties is the foundation of any successful purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[2]
Molecular Weight 210.18 g/mol [2]
Appearance Solid[3]
Key Functional Groups Carboxylic Acid, Methyl Ester, Ether, Benzene RingN/A
Predicted Polarity Moderately PolarN/A
Solubility Profile Sparingly soluble in water; soluble in alcohols (methanol, ethanol) and other organic solvents like ethyl acetate.[4]N/A

The Science of Separation: Reversed-Phase HPLC

The recommended approach for purifying 4-(2-Methoxy-2-oxoethoxy)benzoic acid is reversed-phase HPLC. This technique separates molecules based on their hydrophobicity.[5]

  • The Stationary Phase: A non-polar stationary phase is used, most commonly silica particles that have been chemically modified with C18 (octadecylsilyl) alkyl chains. This creates a hydrophobic surface.

  • The Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is employed.[5][6]

  • The Separation Mechanism: The sample is introduced into the mobile phase stream. Non-polar (hydrophobic) components in the sample have a stronger affinity for the non-polar stationary phase and are retained longer. Polar components have a greater affinity for the polar mobile phase and elute from the column more quickly. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique called gradient elution), the retained hydrophobic compounds can be sequentially eluted from the column.

For an acidic compound like 4-(2-Methoxy-2-oxoethoxy)benzoic acid, controlling the pH of the mobile phase is critical. The carboxylic acid group can exist in its protonated (R-COOH) or deprotonated (R-COO⁻) form depending on the pH. The deprotonated form is ionic and highly polar, leading to poor retention and broad, tailing peaks in reversed-phase chromatography. To ensure good chromatography, a small amount of acid (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase. This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and promoting better interaction with the C18 stationary phase, resulting in sharper peaks and more consistent retention times.[1][7][8]

Detailed HPLC Purification Protocol

This protocol is designed as a robust starting point for the purification of gram-scale quantities of the target compound. It can be scaled up or down as needed.

Instrumentation and Materials
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • Stationary Phase: A C18 reversed-phase column. The dimensions should be chosen based on the amount of material to be purified (e.g., for semi-preparative scale, a column with dimensions like 10 mm x 250 mm and 5 µm particle size is suitable).[1]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.[9]

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA), analytical grade.

  • Sample: Crude or partially purified 4-(2-Methoxy-2-oxoethoxy)benzoic acid.

Reagent and Sample Preparation

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): To 999 mL of ultrapure water, add 1 mL of formic acid (to make 0.1% v/v). Mix thoroughly.[1]

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid (to make 0.1% v/v). Mix thoroughly.[1]

  • Filtration and Degassing: Filter both mobile phases through a 0.45 µm membrane filter to remove particulates.[10] Subsequently, degas both solvents using an ultrasonic bath or an inline degasser to prevent bubble formation within the HPLC system, which can cause flow and pressure instability.[1][10]

Sample Preparation:

  • Determine the solubility of the crude material in a suitable solvent. Methanol or a mixture of methanol and a small amount of dimethyl sulfoxide (DMSO) is a good starting point.

  • Prepare a concentrated stock solution of the crude sample (e.g., 50-100 mg/mL). Ensure the sample is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection. This is crucial to prevent clogging of the injector and the column.[1]

Chromatographic Conditions

The following table summarizes the recommended starting parameters for the HPLC purification.

ParameterRecommended SettingRationale
Column C18, 10 x 250 mm, 5 µmA standard choice for reversed-phase separation of small organic molecules, offering good resolution and loading capacity for semi-preparative work.[1][11]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid suppresses ionization of the analyte.[1][12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component. Acetonitrile is a common choice with good UV transparency and lower viscosity than methanol.[6][10]
Gradient Program 0-5 min: 30% B5-25 min: 30% to 80% B25-28 min: 80% to 95% B28-30 min: 95% B30-32 min: 95% to 30% B32-40 min: 30% B (Re-equilibration)A linear gradient allows for the elution of compounds with a range of polarities. The final high organic wash cleans the column, and the re-equilibration step prepares it for the next injection.[13]
Flow Rate 4.0 mL/minAppropriate for a 10 mm internal diameter column. This can be adjusted to optimize resolution and run time.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[11]
Injection Volume 100 - 500 µLDependent on sample concentration and the loading capacity of the column.
Detection Wavelength 254 nmThe benzene ring in the analyte is a strong chromophore. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A preliminary UV scan of the compound can determine the optimal λmax.[14]
Purification Workflow Visualization

The overall process, from initial setup to the final pure product, can be visualized as follows:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep_mobile Prepare & Degas Mobile Phases A and B equilibrate Equilibrate Column (Initial %B) prep_mobile->equilibrate prep_sample Dissolve & Filter Crude Sample inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Monitor Elution (UV) run_gradient->detect collect Collect Fractions detect->collect pool Pool Pure Fractions collect->pool evaporate Evaporate Solvent (Rotovap) pool->evaporate lyophilize Lyophilize to Dry Solid evaporate->lyophilize analyze Assess Purity (Analytical HPLC) lyophilize->analyze

Fig 1. A comprehensive workflow for the HPLC purification of 4-(2-Methoxy-2-oxoethoxy)benzoic acid.
Post-Purification Processing
  • Fraction Pooling: Based on the chromatogram, identify and combine the fractions containing the pure target compound.

  • Solvent Removal: Remove the bulk of the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. Be mindful of the temperature to avoid degradation of the compound.[1]

  • Lyophilization: The remaining aqueous solution can be freeze-dried (lyophilized) to yield the purified 4-(2-Methoxy-2-oxoethoxy)benzoic acid as a dry, solid powder.[1]

  • Purity Assessment: The purity of the final product should be confirmed using an analytical HPLC method, which typically uses a smaller dimension column (e.g., 4.6 x 150 mm) and a faster flow rate. A purity of ≥95% is generally required for most research applications.

Method Development and Optimization

The protocol provided is a starting point. Optimization is often necessary to achieve the best separation for a specific crude sample mixture.

  • Solvent Selection: While acetonitrile is a good first choice, methanol can also be used as the organic modifier. Methanol and acetonitrile exhibit different selectivities, meaning they can alter the elution order of closely eluting impurities.[10]

  • Gradient Optimization: If the peaks of interest are poorly resolved, the gradient slope can be made shallower (e.g., a change of 1% B per minute instead of 2%). This increases the run time but often improves resolution.[15]

  • Alternative: Normal-Phase HPLC: If the compound is poorly retained on a C18 column even with a low percentage of organic solvent, or if specific isomers need to be separated, Normal-Phase (NP) HPLC could be an effective alternative.[16] In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[16] The more polar compounds will be retained longer on the polar stationary phase.[5]

Logical Approach to Method Selection

Method_Selection start Analyte: 4-(2-Methoxy-2-oxoethoxy)benzoic acid (Moderately Polar) rp_hplc Start with Reversed-Phase HPLC (C18 Column, Water/ACN Gradient) start->rp_hplc check_retention Is retention adequate? (k' > 2) rp_hplc->check_retention check_resolution Is resolution sufficient? (Rs > 1.5) check_retention->check_resolution Yes np_hplc Consider Normal-Phase HPLC (Silica Column, Hexane/EtOAc) check_retention->np_hplc No optimize_rp Optimize RP Method: - Adjust Gradient Slope - Change Organic Solvent (MeOH) - Modify pH check_resolution->optimize_rp No rp_success Purification Successful check_resolution->rp_success Yes optimize_rp->check_resolution

Fig 2. Decision tree for selecting and optimizing the HPLC purification method.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the purification of 4-(2-Methoxy-2-oxoethoxy)benzoic acid using reversed-phase HPLC. By understanding the chemical properties of the target molecule and the principles of chromatographic separation, researchers can effectively implement and adapt this method to achieve high-purity material essential for rigorous scientific investigation and development. The key to a successful purification lies in a systematic approach, beginning with a well-designed starting method and followed by logical optimization and post-purification analysis.

References

  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • SIELC Technologies. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column. [Link]

  • PubChem. 4-(2-Methoxy-2-oxoethyl)benzoic acid. [Link]

  • Vietnam Journals Online. A Novel UV-VIS Spectroscopic Approach for the Development and Validation of Benzoyl Peroxide Quantification Methods. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResearchGate. I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?[Link]

  • Waters. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • SlidePlayer. Lecture 12: High Performance Liquid Chromatography. [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • PubMed. Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • RSC Publishing. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]

  • PMC. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • The LCGC Blog. UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester on Newcrom R1 HPLC column. [Link]

  • ResearchGate. What is the standard procedure for Reverse Phase column chromatography?[Link]

  • Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Rhenium Bio. Switching Between Normal Phase To Reversed Phase Protocols. [Link]

  • PubMed. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

Sources

Characterization of "4-(2-Methoxy-2-oxoethoxy)benzoic acid" conjugates by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Characterization and Fragmentation Analysis of 4-(2-Methoxy-2-oxoethoxy)benzoic Acid Conjugates via High-Resolution Mass Spectrometry

Introduction & Mechanistic Rationale

The compound 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS 63787-32-6) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Structurally, it provides a rigid benzoic acid moiety for stable amide bond formation with target amines, coupled with a flexible, functionalizable methoxy-oxoethoxy (methyl ester) tail.

During drug development, the structural validation of these conjugates—and the identification of their metabolic soft spots—is paramount. The methyl ester group is particularly susceptible to esterase-mediated hydrolysis in biological matrices, while the ether linkage represents a potential site for oxidative metabolism. High-Resolution Accurate Mass (HRAM) spectrometry, typically utilizing Orbitrap platforms, is the gold standard for this characterization[1]. Orbitrap mass spectrometry provides sub-ppm mass accuracy, which is non-negotiable for distinguishing the complex isotopic envelopes of high-molecular-weight chimeras, while multi-stage fragmentation (MS/MS or MS


) enables precise localization of the linker and its transformation sites[2].

Analytical Workflow

To ensure a self-validating analytical system, the workflow must integrate robust chromatographic separation with intelligent, data-dependent acquisition (ddMS


).

Workflow N1 Sample Preparation N2 UHPLC Separation N1->N2 N3 H-ESI Ionization N2->N3 N4 Orbitrap MS1 (HRAM) N3->N4 N5 HCD/CID MS2 Fragmentation N4->N5

LC-MS/MS workflow for characterizing 4-(2-Methoxy-2-oxoethoxy)benzoic acid conjugates.

Step-by-Step Experimental Protocol

The following protocol is optimized for small-to-medium heterobifunctional conjugates (MW 500–1500 Da) utilizing an Orbitrap Tribrid or Q-TOF mass spectrometer.

Phase 1: Sample Preparation

Causality Insight: PROTACs and linker-conjugates are notoriously hydrophobic and prone to non-specific binding. Proper solvent selection prevents sample loss and ensures stable electrospray ionization.

  • Solubilization: Dissolve the purified 4-(2-Methoxy-2-oxoethoxy)benzoic acid conjugate in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 1 mM.

  • Dilution: Dilute the stock solution to a final working concentration of 100 nM to 1 µM using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble aggregates prior to injection.

Phase 2: UHPLC Separation Parameters

Causality Insight: A shallow gradient on a sub-2 µm C18 column is required to resolve the intact conjugate from its potentially co-eluting hydrolyzed metabolites (e.g., where the methyl ester has converted to a free carboxylic acid).

  • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 10 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2–5 µL.

Phase 3: H-ESI Orbitrap MS Acquisition

Causality Insight: Heated Electrospray Ionization (H-ESI) enhances the desolvation of bulky conjugates[1]. Higher-energy Collisional Dissociation (HCD) is preferred over traditional ion trap CID because HCD does not suffer from the "one-third rule" low-mass cut-off, allowing for the detection of low


 diagnostic reporter ions generated by the benzoic acid moiety.
  • Ionization Mode: Positive H-ESI.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320°C.

  • MS1 Resolution: 120,000 (at

    
     200) to resolve fine isotopic structures.
    
  • MS2 Activation: HCD with Stepped Normalized Collision Energy (NCE) at 25, 35, and 45%. Stepped NCE is critical because the ester group fragments at low energy, while the rigid amide/aromatic bonds require higher energy for cleavage.

  • Internal Calibration: Utilize EASY-IC (fluoranthene) or a lock mass for real-time mass correction, ensuring < 1 ppm mass error[1].

Data Interpretation & Fragmentation Signatures

When subjected to HCD fragmentation, conjugates containing the 4-(2-Methoxy-2-oxoethoxy)benzoyl moiety exhibit highly reproducible and diagnostic fragmentation pathways. Understanding these pathways is essential for localizing metabolic transformations or confirming synthetic success[2].

Table 1: Diagnostic Fragmentation Signatures of the 4-(2-Methoxy-2-oxoethoxy)benzoyl Linker

Fragment DescriptionStructural Cleavage SiteExpected

(Da)
Diagnostic Utility & Causality
Methanol Loss

from the terminal methyl ester
-32.0262Low NCE (25%): Confirms the intactness of the terminal ester. Absence of this loss in biological samples indicates esterase-mediated hydrolysis.
Ether Cleavage Cleavage of the

ether bond
Linker dependentMedium NCE (35%): Yields a phenoxide-like radical/cation. Highly useful for localizing oxidative metabolism (e.g., hydroxylation on the aromatic ring vs. the aliphatic tail).
Amide Bond Cleavage Cleavage at

Yields

cation
High NCE (45%): Primary diagnostic ion for confirming successful conjugation. The resulting acylium ion (

~193.05 for the intact linker moiety) is a definitive reporter.
Ketene Loss

following ether cleavage
-42.0106Occurs as a secondary fragmentation event, providing orthogonal confirmation of the oxoethoxy aliphatic chain structure.

Advanced Characterization: Native MS for Ternary Complexes

While denaturing LC-MS/MS is ideal for covalent structural elucidation, the ultimate efficacy of PROTACs utilizing this linker depends on their ability to induce protein-protein interactions. Recent advancements in Native Mass Spectrometry (nMS) allow researchers to observe the intact, non-covalent ternary complex formed by the Protein of Interest (POI), the PROTAC, and the E3 Ligase[3][4].

By bypassing the acidic LC gradient and spraying the sample directly from a volatile aqueous buffer (e.g., 100 mM Ammonium Acetate) using nano-ESI, the native folded state of the proteins is preserved[4]. Gas-phase activation methods, such as Ultraviolet Photodissociation (UVPD) or gentle CID, can then be applied to the intact POI-PROTAC-E3 complex to map the topological contacts and assess the cooperativity of the linker without disrupting the native architecture[3][5].

References

  • Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex Cell Chemical Biology (via PubMed/NIH) URL:[Link]

  • Native Mass Spectrometry Analysis of Cullin RING Ubiquitin E3 Ligase Complexes in the Context of Targeted Protein Degradation bioRxiv URL:[Link]

  • Unveiling BCL-xL-specific PROTAC efficiency and dissociation pathways using native mass spectrometry Royal Society of Chemistry (RSC Publishing) URL:[Link]

Sources

"4-(2-Methoxy-2-oxoethoxy)benzoic acid" coupling reaction with amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-selective Amide Coupling of 4-(2-Methoxy-2-oxoethoxy)benzoic Acid

Introduction & Molecule Profile

4-(2-Methoxy-2-oxoethoxy)benzoic acid is a bifunctional linker widely used in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bioconjugates.[1][2] It serves as a spacer that provides a "handle" for further functionalization.

  • CAS Number: 119904-20-2 (and related derivatives)[1][2]

  • Molecular Weight: 210.18 g/mol [1]

  • Key Structural Feature: The molecule contains two carbonyl centers:

    • A Free Carboxylic Acid (Target): The site intended for immediate amide coupling.

    • A Methyl Ester (Off-Target): A protected carboxylate intended to remain inert during the first step, to be hydrolyzed or reacted later.[1][2]

The Challenge: The primary risk during coupling is chemoselectivity . While the free acid is more acidic and easier to activate, the methyl ester is susceptible to aminolysis (direct attack by the amine) or hydrolysis if reaction conditions become too basic or thermal energy is excessive. This guide provides protocols optimized to activate the acid selectively while preserving the ester integrity.

Reaction Mechanism & Chemo-selectivity Strategy

To achieve selectivity, we rely on Kinetic Control .[1] Activated esters (formed via EDC or HATU) react with amines orders of magnitude faster at room temperature than stable methyl esters do.[2]

  • Pathway A (Desired): Activation of COOH

    
     Active Ester 
    
    
    
    Amide Bond.[2]
  • Pathway B (Undesired): Nucleophilic attack of Amine on Methyl Ester

    
     Transamidation (Side Product).[1][2]
    
Visualizing the Reaction Pathway

ReactionPathway Start 4-(2-Methoxy-2-oxoethoxy) benzoic acid Activation Activation (EDC or HATU) Start->Activation  Reagents added   SideProduct SIDE PRODUCT (Bis-amide / Ester cleaved) Start->SideProduct  Direct Aminolysis (High Temp / High pH)   ActiveEster Activated Ester Intermediate Activation->ActiveEster  Fast (RT)   Product DESIRED PRODUCT (Amide formed, Ester intact) ActiveEster->Product  + Amine (Kinetic Control)   Amine Amine (R-NH2) Amine->Product

Figure 1: Reaction pathway distinguishing between the fast, activated coupling (Green) and the slow, undesired aminolysis of the methyl ester (Red).[1][2]

Experimental Protocols

Method A: Carbodiimide Coupling (EDC/HOBt)

Best for: Valuable amines, preventing side reactions, and mild conditions.[1]

Reagents:

  • Substrate: 4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 equiv)

  • Amine: Target amine (1.0 – 1.1 equiv)

  • Coupling Agent: EDC.HCl (1.2 – 1.5 equiv)[1][2]

  • Additive: HOBt or HOAt (1.2 equiv) – Crucial to prevent racemization and suppress side reactions.[1][2]

  • Base: DIPEA (2.0 equiv) – Only if amine is a salt (e.g., HCl salt).[1][2]

  • Solvent: Anhydrous DMF or DCM (DCM is preferred to minimize ester hydrolysis risk).[1][2]

Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Activation: Add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv). Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.

    • Note: The solution may become slightly cloudy as the active ester forms.

  • Addition: Add the amine (1.0 equiv). If the amine is an HCl salt, add DIPEA (2.0 equiv) dropwise at this stage.

    • Critical: Do not add large excesses of base. Keep pH

      
       8.
      
  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.

    • Stop Condition: Consumption of the benzoic acid starting material.[3]

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (remove unreacted amine/EDC), Sat.

    
     (remove unreacted acid/HOBt), and Brine. Dry over 
    
    
    
    .[4][5][6]
Method B: Uronium Coupling (HATU)

Best for: Sterically hindered amines or unreactive anilines.[1][2]

Reagents:

  • Coupling Agent: HATU (1.1 equiv)[1][2]

  • Base: DIPEA (2.0 – 3.0 equiv) – Strictly controlled.[1][2]

  • Solvent: Anhydrous DMF.[5][6]

Step-by-Step Protocol:

  • Pre-mix: Dissolve the benzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Immediately add DIPEA (1.0 equiv) to initiate activation. Stir for 1–2 minutes.

    • Warning: Prolonged activation with HATU without amine can lead to guanidinylation side reactions.

  • Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT . HATU reactions are typically fast (1–4 hours).[1][2]

  • Quench: Once complete, dilute with water/EtOAc immediately to stop any potential basic hydrolysis of the methyl ester.

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Issues

Observation (LC-MS)DiagnosisCorrective Action
Mass = Expected + 14 Methyl ester formation on acidSolvent contaminated with Methanol.[1][2] Use anhydrous DMF/DCM.[5][6]
Mass = Expected - 14 Hydrolysis of methyl esterSystem too basic or wet.[1][2] Reduce DIPEA; Ensure anhydrous conditions.
Mass = Expected + Amine Double addition (Bis-amide)Aminolysis occurred. Lower temperature to 0°C; Reduce reaction time; Switch from DMF to DCM.
No Reaction Dead catalyst / Steric hindranceCheck EDC quality (hygroscopic). Switch to HATU protocol.
Decision Tree for Method Selection

DecisionTree Start Select Coupling Method IsAmineHindered Is the Amine Sterically Hindered? Start->IsAmineHindered MethodA Method A: EDC/HOBt (Standard) IsAmineHindered->MethodA No (Primary/Secondary) CheckEster Check Ester Stability (Test Scale) IsAmineHindered->CheckEster Yes (Aniline/Bulky) MethodB Method B: HATU (High Power) CheckEster->MethodA Ester Labile CheckEster->MethodB Ester Stable

Figure 2: Workflow to select the appropriate coupling agent based on amine reactivity.[1][2]

Quality Control (QC) & Validation

To validate the integrity of the methyl ester post-coupling, Proton NMR (


-NMR) is the gold standard.
  • Diagnostic Signal: Look for a sharp singlet integrating to 3H around 3.70 – 3.80 ppm .[3]

    • If this peak disappears:[1][2] The ester has hydrolyzed.

    • If this peak shifts significantly or splits: Aminolysis may have occurred (check the integration of the amine signals).[7]

  • LC-MS: The mass difference between the Target Product (Methyl Ester) and the Hydrolyzed Byproduct (Acid) is 14 Da .[2] Ensure high resolution to distinguish these species.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][4][8][9][10][11] Tetrahedron, 61(46), 10827-10852.[1][2]

  • BenchChem. (2025).[1][5][6][8] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[6][12]

  • Sigma-Aldrich. (n.d.).[1][2] Amide Bond Formation: A Guide to Coupling Reagents.

Sources

"4-(2-Methoxy-2-oxoethoxy)benzoic acid" for functionalizing biomolecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2-Methoxy-2-oxoethoxy)benzoic acid as a Heterobifunctional Linker for PROTACs and Bioconjugates

Introduction & Chemical Logic

4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6) is a specialized heterobifunctional linker precursor widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional biomolecules.

Structurally, this molecule features two distinct termini separated by a semi-rigid phenyl-ether spacer:

  • Aromatic Carboxylic Acid (Free): A reactive handle ready for immediate amide coupling to amine-containing ligands (e.g., enzyme inhibitors, drug warheads).

  • Aliphatic Methyl Ester (Protected): A "masked" carboxylic acid. The methyl ester protects this end during the first coupling step, preventing polymerization or self-reaction. It can be selectively hydrolyzed later to reveal an aliphatic carboxylic acid for a second coupling event (e.g., to an E3 ligase ligand).

Chemical Structure: HOOC-C6H4-O-CH2-C(=O)OCH3

Key Advantages:

  • Orthogonal Reactivity: The free acid and the ester allow for sequential, controlled functionalization of two different biomolecules.

  • Spacer Properties: The phenyl-ether motif provides a short, stable spacer that improves solubility and metabolic stability compared to pure alkyl chains.

  • Versatility: Essential for "Linkerology" in drug discovery, specifically for optimizing the degradation profile of PROTACs targeting epigenetic enzymes like HDAC8.

Bioconjugation Strategy: The "Linker-First" Approach

The most robust workflow involves attaching this linker to the "Warhead" (Target Protein Ligand) first, followed by deprotection and attachment to the E3 Ligase Ligand. This directionality is preferred because the aromatic carboxylic acid is often less sterically hindered and couples efficiently to drug pharmacophores.

Workflow Overview
  • Step 1 (Activation & Coupling): The free aromatic acid is activated (using HATU/DIPEA) and coupled to the primary amine of the Target Ligand.

  • Step 2 (Deprotection): The methyl ester is hydrolyzed using mild base (LiOH) to generate the free aliphatic acid.

  • Step 3 (Final Conjugation): The newly revealed aliphatic acid is coupled to the E3 Ligase Ligand (e.g., Pomalidomide derivative) to form the final PROTAC.

Experimental Protocol

Phase 1: Coupling to Target Ligand (Amide Bond Formation)

Objective: Attach the linker to an amine-bearing drug/warhead (e.g., an HDAC inhibitor analog).

Reagents:

  • Linker: 4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 equiv)

  • Amine Substrate: Target Ligand-NH2 (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC/NHS

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve 4-(2-Methoxy-2-oxoethoxy)benzoic acid (0.1 mmol) in anhydrous DMF (1 mL).

  • Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir for 5–10 minutes at room temperature (RT) to activate the aromatic acid.

  • Add the Amine Substrate (0.1 mmol) dissolved in minimal DMF.

  • Stir the reaction mixture at RT for 2–4 hours under nitrogen atmosphere.

  • Monitoring: Check reaction progress via LC-MS (Look for mass shift: M_ligand + 210 Da - H2O).

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH) to isolate the Methyl Ester Intermediate .

Phase 2: Hydrolysis of Methyl Ester

Objective: Remove the methyl group to reveal the reactive aliphatic carboxylic acid.

Reagents:

  • Substrate: Methyl Ester Intermediate (from Phase 1)

  • Base: Lithium Hydroxide (LiOH·H2O) (2–4 equiv)

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the intermediate in THF.

  • Add LiOH dissolved in water.

  • Stir at RT for 1–3 hours. (Monitor by LC-MS; disappearance of methyl ester peak, appearance of acid peak M-14).

  • Workup: Acidify carefully with 1N HCl to pH ~3–4. Extract with EtOAc (or DCM if solubility permits).

  • Dry organic layer and concentrate. This yields the Free Acid Intermediate . Note: This intermediate is often used directly in the next step without extensive purification if purity is >90%.

Phase 3: Coupling to E3 Ligase Ligand

Objective: Conjugate the E3 ligand (e.g., Lenalidomide/Pomalidomide amine derivative) to complete the PROTAC.

Reagents:

  • Substrate: Free Acid Intermediate (1.0 equiv)

  • E3 Ligand: Pomalidomide-NH2 (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMSO

Procedure:

  • Dissolve the Free Acid Intermediate in DMF.

  • Add DIPEA and HATU. Stir for 5 mins.

  • Add the E3 Ligand amine.

  • Stir at RT for 4–16 hours.

  • Purification: Isolate the final PROTAC using Preparative HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize to obtain the final powder.

Diagrammatic Workflow

PROTAC_Synthesis Start 4-(2-Methoxy-2-oxoethoxy) benzoic acid (Linker Precursor) Step1 Step 1: Coupling (HATU/DIPEA) Start->Step1 Ligand Target Ligand (Amine-bearing) Ligand->Step1 Inter1 Intermediate 1 (Methyl Ester Protected) Step1->Inter1 Amide Bond Formation Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Intermediate 2 (Free Aliphatic Acid) Step2->Inter2 -OMe Group Removal Step3 Step 3: Final Coupling (HATU/DIPEA) Inter2->Step3 E3Ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) E3Ligand->Step3 Final Final PROTAC (Bifunctional Degrader) Step3->Final Complete Conjugation

Caption: Sequential synthesis of a PROTAC using 4-(2-Methoxy-2-oxoethoxy)benzoic acid as a heterobifunctional linker. The pathway ensures selective coupling via ester protection.

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Solubility Linker precipitates in aqueous buffers.Use organic solvents (DMF, DMSO, or THF) for all coupling steps. Ensure reagents are dry (anhydrous).
Ester Hydrolysis Reaction is too slow or incomplete.Increase LiOH concentration to 4 equiv. Warm slightly to 35°C, but avoid high heat to prevent amide bond cleavage.
Coupling Efficiency Low yield in Step 3.The aliphatic acid is less reactive than the aromatic one. Ensure high-quality HATU is used. Verify the pH is >8 during coupling (add more DIPEA).
Stability Product degrades during workup.Avoid strong acids during workup. The ether linkage is stable, but the amide bonds can be sensitive to extreme pH over time.

References

  • Ghazy, E., et al. (2022).[1][2] "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity." International Journal of Molecular Sciences, 23(14), 7535.[2]

  • Suzuki, T., et al. (2022).[1][2] "Selective degradation of histone deacetylase 8 mediated by a proteolysis targeting chimera (PROTAC)." Chemical Communications, 58, 4635-4638.[1][2]

  • Angene Chemical. (2025). "4-(2-Methoxy-2-oxoethoxy)benzoic acid Product Data." Chemical Safety & Properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the yield, purity, and chemoselectivity of 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6)[1].

Synthesizing this bifunctional molecule presents a classic chemoselectivity challenge: differentiating between a phenolic hydroxyl group and a carboxylic acid during alkylation, followed by the selective deprotection of the aromatic acid without hydrolyzing the newly formed aliphatic methyl ester.

Below, you will find our field-proven orthogonal protection strategy, step-by-step protocols, and a troubleshooting FAQ designed to resolve the most common experimental bottlenecks.

Mechanistic Workflow & Strategy

Directly alkylating unprotected 4-hydroxybenzoic acid with methyl bromoacetate typically results in poor yields due to competitive esterification of the carboxylic acid. To achieve >90% overall yield, we mandate an orthogonal protection strategy utilizing Benzyl 4-hydroxybenzoate.

The benzyl ester is completely inert to the mildly basic conditions of the Williamson ether synthesis (O-alkylation) and can be quantitatively cleaved via catalytic hydrogenolysis—a process that leaves the sensitive aliphatic methyl ester entirely intact[2][3].

SynthesisWorkflow SM Benzyl 4-hydroxybenzoate (Starting Material) Int Benzyl 4-(2-methoxy-2-oxoethoxy)benzoate (Intermediate) SM->Int Step 1: Chemoselective O-Alkylation Reagent Methyl bromoacetate + K2CO3 / DMF Reagent->Int Product 4-(2-Methoxy-2-oxoethoxy)benzoic acid (Target Product) Int->Product Step 2: Orthogonal Deprotection Deprotect H2 Gas, Pd/C (Hydrogenolysis) Deprotect->Product

Figure 1: Orthogonal protection workflow for 4-(2-Methoxy-2-oxoethoxy)benzoic acid synthesis.

Experimental Protocols

Step 1: Chemoselective O-Alkylation

Objective: Synthesize Benzyl 4-(2-methoxy-2-oxoethoxy)benzoate.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Benzyl 4-hydroxybenzoate (1.0 equiv, 10.0 g, 43.8 mmol) and anhydrous N,N-Dimethylformamide (DMF) (80 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    ) (1.5 equiv, 9.08 g, 65.7 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation[4].
    
  • Alkylation: Dropwise, add Methyl bromoacetate (1.2 equiv, 8.04 g, 52.5 mmol).

  • Reaction: Heat the mixture to 60 °C under an inert nitrogen atmosphere for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Cool to room temperature and quench with distilled water (200 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to remove residual DMF, followed by brine. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
Step 2: Orthogonal Deprotection (Hydrogenolysis)

Objective: Cleave the benzyl ester to yield the final free acid.

  • Setup: Dissolve the crude Benzyl 4-(2-methoxy-2-oxoethoxy)benzoate in a 1:1 mixture of Ethyl Acetate and Methanol (100 mL).

  • Catalyst Addition: Purge the flask with nitrogen. Carefully add 10% Palladium on Carbon (Pd/C) (0.05 equiv by weight). Caution: Pd/C is pyrophoric; ensure the flask is strictly under nitrogen during addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (

    
    ) via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 12 hours.
    
  • Filtration: Flush the system with nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield pure 4-(2-Methoxy-2-oxoethoxy)benzoic acid as a white crystalline solid.

Troubleshooting & FAQs

Q: Why am I observing the formation of a diester byproduct when starting from unprotected 4-hydroxybenzoic acid? A: This is a fundamental pKa conflict. The carboxylic acid proton (pKa ~4.5) is significantly more acidic than the phenolic proton (pKa ~9.5). When you add a base, the carboxylate anion forms first. While the phenoxide is a softer and generally superior nucleophile for S


2 reactions, the carboxylate is highly reactive in polar aprotic solvents like DMF. This leads to competitive O-alkylation and C-esterification, yielding the undesired methyl 4-(2-methoxy-2-oxoethoxy)benzoate. Protecting the carboxylic acid is mandatory to dictate chemoselectivity.

Q: Can I use standard saponification (e.g., LiOH or NaOH in THF/Water) to deprotect a methyl or ethyl ester intermediate instead of using a benzyl ester? A: No. This is the most common point of failure in this synthesis. The target molecule contains an aliphatic methyl acetate moiety. The ester carbonyl in the (2-methoxy-2-oxoethoxy) group is highly electrophilic because it is inductively activated by the adjacent ether oxygen. If you subject the intermediate to alkaline hydrolysis, this aliphatic ester will hydrolyze at an equal or faster rate than the aromatic benzoate ester[2]. This will result in the complete cleavage of both esters, yielding 4-(carboxymethoxy)benzoic acid. Hydrogenolysis of a benzyl ester is strictly orthogonal and avoids this side reaction entirely[3].

Q: My O-alkylation reaction with methyl bromoacetate is stalling at 60% conversion. How can I drive it to completion? A: Stalled alkylations in this system are usually caused by either the degradation of methyl bromoacetate or poor nucleophile solubility.

  • Solvent Choice: Ensure you are using anhydrous DMF rather than Acetone. DMF drastically increases the solubility of the

    
    -phenoxide complex and accelerates S
    
    
    
    2 kinetics by leaving the nucleophile unsolvated.
  • Finkelstein Catalysis: If the reaction remains sluggish, add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv). This generates methyl iodoacetate in situ, which is a vastly superior electrophile and will rapidly drive the reaction to >95% conversion.

Quantitative Strategy Comparison

To justify the recommended workflow, below is a data summary comparing the efficacy of different synthetic strategies for this specific molecule.

Protection StrategyAlkylation ChemoselectivityDeprotection ConditionsDeprotection SelectivityOverall YieldScalability
Unprotected Acid Poor (Forms diester mixtures)N/AN/A< 30%Low
Methyl Ester ExcellentLiOH / NaOH,

Poor (Cleaves both esters)< 10%Low
tert-Butyl Ester ExcellentTFA / DCMExcellent~85%Medium (TFA is corrosive)
Benzyl Ester (Recommended) Excellent

, Pd/C
Perfect (Orthogonal) > 90% High

References

1.[4] Synthesis, Enzymatic Degradation, and Polymer-Miscibility Evaluation of Nonionic Antimicrobial Hyperbranched Polyesters with Indole or Isatin Functionalities | Biomacromolecules - ACS Publications. acs.org. Available at: 2.[1] 63787-32-6|4-(2-Methoxy-2-oxoethoxy)benzoic acid - BLDpharm. bldpharm.com. Available at: 3.[2] Preparation and Hydrolysis of Benzyl Esters. - Scite. scite.ai. Available at: 4.[3] Studies on the hydrogenolysis of benzyl ethers | Request PDF - ResearchGate. researchgate.net. Available at:

Sources

Troubleshooting guide for "4-(2-Methoxy-2-oxoethoxy)benzoic acid" coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(2-Methoxy-2-oxoethoxy)benzoic Acid Coupling Guide

Introduction: The Dual-Function Challenge

You are working with 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 87524-66-1).[1][2] This molecule is a bifunctional linker often used in PROTAC® development and bioconjugation.

The Structural Trap: This molecule contains two carbonyl centers with vastly different reactivities:

  • The Free Acid (Target): A benzoic acid moiety intended for amide coupling.[3][4][5]

  • The Methyl Ester (Bystander): A methyl glycolate tail (-OCH2COOMe). This ester is more susceptible to hydrolysis than a standard alkyl ester due to the inductive effect of the

    
    -oxygen.
    

Core Directive: Your goal is to activate the benzoic acid without hydrolyzing or aminolysing the methyl ester tail. This guide prioritizes chemoselectivity .

Part 1: Solubility & Preparation

Metric: Benzoic acid derivatives are notoriously prone to


-stacking, leading to poor solubility in non-polar solvents like DCM or Toluene.

Protocol:

  • Primary Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO .

  • Secondary Solvent: THF (Tetrahydrofuran) can be used but often requires gentle warming (

    
    ).
    
  • Concentration: Aim for 0.1 M – 0.2 M . Higher concentrations increase reaction kinetics but risk precipitation of the active ester intermediate.

Critical Alert: Do not use alcohols (MeOH, EtOH) as solvents. They will compete with your amine for the activated acid, forming unwanted esters.

Part 2: Coupling Protocols

Choose your protocol based on the nucleophilicity of your amine partner.

Method A: The "Clean" Route (EDC/NHS)

Best for: Primary amines, unhindered substrates, and when column chromatography must be avoided.

Mechanism: EDC forms a water-soluble urea byproduct, allowing for an extraction-based purification.

  • Dissolve: 1.0 equiv of 4-(2-Methoxy-2-oxoethoxy)benzoic acid in DMF.

  • Activate: Add 1.2 equiv EDC·HCl and 1.2 equiv NHS (N-Hydroxysuccinimide).

  • Time: Stir for 30–60 mins at RT. Look for the formation of the NHS-ester (often a slight precipitate).

  • Couple: Add 1.1 equiv of your Amine and 2.5 equiv DIPEA (Diisopropylethylamine).

  • Workup: Dilute with EtOAc. Wash with 0.5 M Citric Acid (removes EDC/urea), then Brine. Dry over Na

    
    SO
    
    
    
    .
Method B: The "Power" Route (HATU)

Best for: Anilines, secondary amines, or sterically hindered partners.

Mechanism: HATU generates a highly reactive At-ester but requires chromatographic purification to remove the tetramethylurea byproduct.

  • Dissolve: 1.0 equiv Acid + 1.1 equiv HATU in anhydrous DMF.

  • Base: Add 3.0 equiv DIPEA . Color change to yellow/orange indicates activation.

  • Couple: Immediately add 1.0–1.2 equiv Amine .

  • Monitor: Stir 2–4 hours.

  • Caution: Do not let this reaction sit overnight if your amine is also a nucleophile for the methyl ester tail.

Part 3: Comparative Data & Decision Matrix

Table 1: Coupling Reagent Performance for Benzoic Acid Derivatives

FeatureEDC / NHSHATUThionyl Chloride (SOCl

)
Reactivity ModerateHighExtreme
Risk to Ester Tail LowLowModerate (HCl generation)
Byproduct Removal Aqueous Wash (Easy)Chromatography (Hard)Evaporation (Easy)
Cost LowHighVery Low
Rec. Use Case Standard LinkersPrecious/Hindered AminesScale-up (>10g)

Part 4: Troubleshooting Logic (Visualization)

The following diagram outlines the decision process for troubleshooting low yields or impurities.

CouplingLogic Start Start: Coupling Fails or Low Yield CheckSolubility Is the Reaction Homogeneous? Start->CheckSolubility AddDMF Action: Switch to DMF/DMSO Heat to 40°C CheckSolubility->AddDMF No (Precipitate) CheckAmine Is Amine Sterically Hindered or Electron Deficient? CheckSolubility->CheckAmine Yes (Clear) SwitchHATU Action: Switch to HATU (Force Activation) CheckAmine->SwitchHATU Yes (Aniline/Bulky) CheckTail Is Methyl Ester Hydrolyzed? CheckAmine->CheckTail No (Primary Amine) AdjustBase Action: Reduce Base (DIPEA) to 2.0 eq. Avoid Aqueous Workup. CheckTail->AdjustBase Yes (Acid formed) CheckByproducts Is N-Acyl Urea Present? CheckTail->CheckByproducts No SwitchOrder Action: Pre-activate Acid Before Adding Amine CheckByproducts->SwitchOrder Yes

Figure 1: Troubleshooting decision tree for optimizing amide coupling of benzoic acid derivatives.

Part 5: Frequently Asked Questions (FAQs)

Q1: My LCMS shows a mass corresponding to the hydrolyzed product (loss of methyl group). What happened? A: You likely used a strong base or prolonged aqueous exposure. The glycolate ester tail (-OCH2COOMe) is more reactive than a standard benzoate ester.

  • Fix: Use DIPEA or NMM (N-Methylmorpholine) instead of TEA. Avoid using NaOH or LiOH during the workup. Use dilute Citric Acid or NH

    
    Cl for quenching [1].
    

Q2: I see a peak M+43 or M+99 in the mass spec. What is this? A: This is likely the N-acyl urea byproduct (from EDC) or the guanidinium adduct (from HATU).

  • Cause: The amine reacted too slowly, allowing the activated ester to rearrange or react with the coupling reagent itself.

  • Fix: Ensure your amine is fully dissolved. If using EDC, add HOAt or Oxyma to stabilize the active ester and prevent rearrangement [2].

Q3: Can I use the Acid Chloride method to save money? A: Yes, but with caution. Converting this molecule to the acid chloride using SOCl


 generates HCl gas.
  • Risk: High concentrations of HCl can cleave the ether linkage (-O-CH2-) or transesterify the tail if methanol is present.

  • Protocol: Use Oxalyl Chloride/DMF (catalytic) in DCM at 0°C rather than refluxing SOCl

    
    . Evaporate to dryness immediately to remove HCl before adding the amine [3].
    

Q4: The reaction turns black when I add the amine. A: This often indicates oxidation of the amine (especially if it's an aniline) or decomposition of the HATU reagent.

  • Fix: Degas your DMF with nitrogen/argon before use. Ensure the HATU is white/cream, not brown (which indicates hydrolysis/aging).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Retrieved from [Link]

Sources

Technical Support Center: Solubility Enhancement for 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center for improving the solubility of "4-(2-Methoxy-2-oxoethoxy)benzoic acid".

Welcome to the technical support center for 4-(2-Methoxy-2-oxoethoxy)benzoic acid. This guide is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this compound. Here, we provide in-depth, field-proven solutions in a direct question-and-answer format to help you overcome experimental hurdles and ensure the success of your reactions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-(2-Methoxy-2-oxoethoxy)benzoic acid?

Answer: 4-(2-Methoxy-2-oxoethoxy)benzoic acid is an aromatic carboxylic acid. Its molecular structure, featuring a nonpolar benzene ring and two polar functional groups (a carboxylic acid and a methyl ester), results in a mixed polarity.

Based on established chemical principles and data from structurally similar molecules like benzoic acid and 4-methoxybenzoic acid, its solubility profile can be characterized as follows:

  • Aqueous Solubility: It is expected to have low solubility in cold water. The large, non-polar benzene ring dominates the molecule's character, reducing hydrophilicity despite the presence of hydrogen-bonding groups.[1][2] Like many aromatic carboxylic acids, solubility in water may increase with temperature.[3]

  • Polar Organic Solvents: The compound is predicted to be soluble in polar organic solvents. The "like dissolves like" principle suggests that solvents capable of hydrogen bonding or strong dipole-dipole interactions will be effective.[1] This includes alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).[4]

  • Aprotic Polar Solvents: High solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent at solvating a wide range of organic molecules.

  • Nonpolar Organic Solvents: Solubility is likely to be limited in nonpolar solvents like hexanes or toluene, as the polar functional groups hinder effective solvation.

Q2: What is the estimated pKa of this compound, and why is it critical for solubility?

Answer: The pKa is the most critical parameter for manipulating the solubility of an ionizable compound in aqueous or protic media. While the experimental pKa of 4-(2-Methoxy-2-oxoethoxy)benzoic acid is not readily published, we can make a highly reliable estimate based on its closest structural analog, 4-methoxybenzoic acid.

The electronic nature of the substituent at the para position on the benzoic acid ring dictates the acidity. The ether linkage in the substituent of our target compound is electronically similar to the simple methoxy group in 4-methoxybenzoic acid. Both exert an electron-donating resonance effect (+R) that destabilizes the conjugate base (the carboxylate anion), making the acid weaker (i.e., having a higher pKa) than unsubstituted benzoic acid.[5][6]

Table 1: Comparative pKa Values of Benzoic Acid Derivatives

CompoundSubstituent (para)pKa (in water at 25°C)Relative Acidity
Benzoic Acid-H4.20[5]More Acidic
4-Methoxybenzoic Acid-OCH₃~4.47[5]Less Acidic
4-(2-Methoxy-2-oxoethoxy)benzoic acid -OCH₂COOCH₃ ~4.5 (Estimated) Less Acidic

Why it matters: Knowing the pKa allows you to precisely control the ionization state of the molecule. By adjusting the pH of the solution to be significantly above the pKa, the carboxylic acid group (-COOH) is deprotonated to form the highly polar and much more water-soluble carboxylate salt (-COO⁻).[7][8]

Troubleshooting Guide

Problem: My compound will not dissolve in my chosen reaction solvent.

This is a common issue that can halt a synthesis. Before making drastic changes to your reaction, follow this systematic troubleshooting workflow.

start Compound Insoluble in Primary Solvent check_solvent Is the solvent choice optimal? Consult solvent selection table. start->check_solvent use_cosolvent Strategy 1: Add a Co-solvent (e.g., 5-20% DMF, DMSO, or THF) check_solvent->use_cosolvent No dissolved Problem Solved check_solvent->dissolved Yes, changed to better solvent heat Strategy 2: Apply Gentle Heating (e.g., 40-60°C) use_cosolvent->heat Still insoluble use_cosolvent->dissolved Soluble ph_adjust Strategy 3: Adjust pH (if applicable) Form a soluble salt heat->ph_adjust Still insoluble heat->dissolved Soluble ph_adjust->dissolved Soluble

Caption: Decision workflow for addressing solubility issues.

Q3: How can I use pH to dramatically improve solubility in aqueous or protic solvents?

Answer: This is the most effective method for aqueous systems. By converting the neutral carboxylic acid to its carboxylate salt, you introduce an ionic character, which vastly improves solubility in polar solvents like water or alcohols.

Caption: Equilibrium between the acid and its soluble salt form.

Principle: To fully deprotonate the acid and maximize solubility, the pH of the solution should be raised to at least 1.5-2.0 units above the pKa.[7] Given our estimated pKa of ~4.5, a target pH of 6.0 - 6.5 is ideal.

Materials:

  • 4-(2-Methoxy-2-oxoethoxy)benzoic acid

  • Primary solvent (e.g., water, water/ethanol mixture)

  • Mild inorganic base (e.g., 5% w/v sodium bicarbonate solution, 1M potassium carbonate)

  • pH meter or pH indicator strips

Procedure:

  • Suspension: Suspend the solid 4-(2-Methoxy-2-oxoethoxy)benzoic acid in your chosen solvent system at room temperature with vigorous stirring.

  • Base Addition: Slowly add the basic solution dropwise to the suspension. You should observe the solid beginning to dissolve as the salt is formed.

  • pH Monitoring: Monitor the pH of the mixture continuously.

  • Endpoint: Continue adding the base until all the solid has dissolved and the pH has stabilized in the target range (pH 6.0 - 6.5).

  • Reaction Compatibility: Crucially, ensure that the base used is compatible with your downstream reaction. For example, if your reaction involves a base-sensitive functional group or a catalyst that is poisoned by certain bases, you must select a non-interfering base.

Q4: Which organic co-solvents are most effective, and how should I use them?

Answer: When working in a primarily organic medium, or when pH adjustment is not an option, a co-solvent can be highly effective. A small volume fraction of a powerful solvent in which your compound is highly soluble can significantly boost the overall solvating power of the system.[7]

Table 2: Recommended Solvents and Co-solvents

Primary Solvent TypeRecommended Co-Solvents (add 5-20% v/v)Rationale & Use Case
Aqueous / Protic (Water, Methanol, Ethanol)DMF, DMSO, NMP, DioxaneThese polar aprotic solvents are excellent at disrupting crystal lattice forces and solvating both polar and nonpolar moieties. Ideal for reactions where water is the main medium.
Ethers (THF, Dioxane, Diethyl Ether)Methanol, EthanolA small amount of alcohol can introduce hydrogen bonding capability to the solvent system, which can help solvate the carboxylic acid group.
Hydrocarbons (Toluene, Heptane)THF, Dioxane, Ethyl AcetateThese co-solvents act as a bridge, having enough polarity to interact with the solute while still being miscible with the nonpolar primary solvent.
Chlorinated (DCM, Chloroform)Acetone, Ethyl AcetateIncreases the overall polarity and hydrogen-bond accepting character of the solvent system.
  • Add your solid compound to the primary reaction solvent.

  • With stirring, add the chosen co-solvent in 5% (v/v) increments.

  • After each addition, allow the mixture to stir for 5-10 minutes.

  • Observe for dissolution. Gentle warming (e.g., to 40°C) can be applied in conjunction with this method to accelerate the process.[7]

Q5: My compound precipitates out during the reaction. What causes this and how can I prevent it?

Answer: Mid-reaction precipitation is typically caused by a change in the composition or temperature of the reaction medium that lowers the solubility of your compound.

Common Causes & Solutions:

  • Change in Polarity: A reactant is consumed or a product is formed that significantly changes the overall polarity of the solvent system.

    • Solution: Add a small amount of a co-solvent (see Table 2) at the start of the reaction to act as a solubility buffer.

  • Change in pH: An acidic or basic species is generated or consumed during the reaction, shifting the pH and causing the soluble salt form to convert back to the insoluble acid form (or vice-versa).

    • Solution: Use a buffered solution if the reaction is aqueous. If organic, ensure the reaction is robust enough to tolerate the initial addition of a solubilizing base or acid.

  • Temperature Fluctuation: The reaction was initially heated to dissolve the compound, but as it cooled to room temperature, the compound crashed out.

    • Solution: Maintain a constant, elevated temperature throughout the reaction, or find a solvent system where the compound is soluble at the desired reaction temperature without pre-heating.

  • Common Ion Effect: If your compound is in its salt form, the formation of another, less soluble salt can cause precipitation.

    • Solution: This is complex and depends on the specific ions in your reaction. Consider using a different counter-ion for your salt (e.g., use potassium carbonate instead of sodium bicarbonate to form the potassium salt, which may have different solubility).

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • Organic Chemistry II. Carboxylic Acids.
  • BenchChem. Solubility profile of 4-methoxybenzoic acid in different solvents.
  • Slideshare. AROMATIC CARBOXYLIC ACIDS (1).pdf.
  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • BenchChem. Strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media.
  • BenchChem. A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid.
  • Chemistry LibreTexts. (2020, May 30). 21.1: Structure and Properties of Carboxylic Acids and their Salts.
  • Filo. (2025, December 3). The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic....

Sources

Technical Support Center: Troubleshooting 4-(2-Methoxy-2-oxoethoxy)benzoic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS 63787-32-6) is a highly versatile bifunctional building block frequently utilized in drug discovery and the synthesis of PROTAC linkers[1]. Structurally, it features a reactive aromatic carboxylic acid and an aliphatic methyl ester connected via an ether linkage. This dual functionality presents a classic chemoselectivity challenge: how to manipulate the carboxylic acid (e.g., via amidation or reduction) without triggering side reactions at the methyl ester or cleaving the ether bridge.

This guide addresses the most common experimental failures reported by researchers and provides field-proven, self-validating protocols to ensure synthetic success.

Section 1: Amide Coupling & The Aminolysis Trap

Q: During EDC/HOBt or HATU coupling with a primary aliphatic amine, my LC-MS shows a major byproduct with a mass corresponding to [Target Mass + Amine Mass - 32 Da]. What is happening?

A: You are observing bis-amide formation due to the aminolysis of the methyl ester side chain. While methyl esters are generally considered stable under standard peptide coupling conditions, unhindered primary amines can act as strong nucleophiles. If the coupling is sluggish, the amine is in excess, or the reaction is heated, the amine will attack the methyl ester, displacing methanol (-32 Da) to form a secondary amide at the side chain[2].

The Causality: The activation energy for the aminolysis of methyl esters is significantly lowered in polar aprotic solvents (like DMF) when excess base is present[2]. Because the aromatic carboxylic acid is sterically and electronically less reactive than a standard aliphatic acid, the intended coupling is delayed, giving the side reaction time to compete.

Protocol: Chemoselective Amidation Workflow

To prevent aminolysis, the system must be self-validating: activation of the acid must be complete before the amine is introduced, and stoichiometry must be strictly controlled.

  • Activation: Dissolve 1.0 eq of 4-(2-Methoxy-2-oxoethoxy)benzoic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes.

  • Validation: Quench a 5 µL aliquot in methanol and analyze via LC-MS to confirm the complete formation of the active ester intermediate.

  • Coupling: Cool the reaction mixture to 0°C. Dropwise, add exactly 1.0 eq of the target primary amine dissolved in a minimal amount of DMF.

  • Monitoring: Stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor by TLC/LC-MS. Do not heat the reaction.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base and halt any potential ester attack. Extract with EtOAc.

Section 2: Chemoselective Reduction Workflows

Q: I need to reduce the benzoic acid to a benzyl alcohol, but LiAlH₄ yields a diol. How can I preserve the methyl ester?

A: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective nucleophilic hydride donor that will rapidly reduce both the carboxylic acid and the methyl ester to primary alcohols. To achieve chemoselectivity, you must switch to an electrophilic reducing agent like Borane-THF (BH₃·THF)[3].

The Causality: Borane acts as a Lewis acid and coordinates preferentially with the electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane intermediate. This intermediate undergoes rapid intramolecular hydride transfer. Esters are significantly less Lewis basic than carboxylate complexes and react at a vastly slower rate with electrophilic borane, allowing for near-perfect chemoselectivity[3].

Protocol: Borane-THF Chemoselective Reduction
  • Preparation: Dissolve 1.0 eq of the starting material in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Addition: Slowly add 1.5 eq of BH₃·THF (1.0 M solution) dropwise over 15 minutes to manage the exothermic evolution of hydrogen gas.

  • Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature. Monitor the disappearance of the starting material via TLC (visualized with UV and KMnO₄).

  • Quenching (Critical Step): Once complete, cool the reaction back to 0°C. Carefully add methanol dropwise until effervescence ceases. This destroys excess borane and breaks down the borate esters.

  • Isolation: Concentrate the mixture under reduced pressure, partition between EtOAc and 1M HCl, and wash with brine.

Section 3: Base and Acid Sensitivity

Q: My product converts to a highly polar baseline spot on TLC during the basic aqueous workup. Why?

A: The methyl ester is undergoing base-catalyzed hydrolysis (saponification) to form 4-(carboxymethoxy)benzoic acid. Aqueous bases (NaOH, LiOH, K₂CO₃) will rapidly cleave the methyl ester. Always use weak, non-nucleophilic amine bases (e.g., NMM, DIPEA) during couplings and avoid washing your organic layers with strong aqueous bases.

Data Presentation: Reagent Compatibility Matrix

Reagent ClassSpecific ReagentIntended TargetPotential Side ReactionCausality & Mitigation Strategy
Coupling Agents HATU, EDC/HOBtCarboxylic AcidEster Aminolysis (Bis-amide)Cause: Nucleophilic attack by excess primary amine.Mitigation: 1.0 eq amine, 0°C, non-nucleophilic base (DIPEA).
Reducing Agents LiAlH₄, NaBH₄Carboxylic AcidEster Reduction (Diol)Cause: Nucleophilic hydrides lack chemoselectivity.Mitigation: Use electrophilic Borane (BH₃·THF) at 0°C.
Bases NaOH, LiOH, K₂CO₃Carboxylic AcidEster Hydrolysis (Saponification)Cause: Hydroxide attack on the ester carbonyl.Mitigation: Use weak amine bases; avoid aqueous base workups.
Acids Strong aq. HCl, HBrVarious (Deprotection)Ether Cleavage / HydrolysisCause: Acid-catalyzed ether/ester cleavage.Mitigation: Maintain strictly anhydrous conditions (e.g., HCl in Dioxane).

Reaction Pathways & Workflows

ReactionPathways SM 4-(2-Methoxy-2-oxoethoxy) benzoic acid Amidation Target: Amide Formation (Coupling Reagents) SM->Amidation HATU, DIPEA 1.0 eq Amine, 0°C Aminolysis Side Reaction: Bis-Amide (Excess Amine/Heat) SM->Aminolysis Excess Primary Amine Prolonged Time Hydrolysis Side Reaction: Dicarboxylic Acid (Aqueous Base) SM->Hydrolysis NaOH / H2O During Workup Reduction Target: Benzyl Alcohol (BH3-THF) SM->Reduction BH3-THF 0°C to RT OverReduction Side Reaction: Diol (LiAlH4 / NaBH4 + Heat) SM->OverReduction LiAlH4 THF

Chemoselectivity pathways: Intended functionalizations vs. common side reactions.

ReductionWorkflow Step1 1. Dissolve SM in Anhydrous THF (0.2 M) Step2 2. Cool to 0°C under N2/Ar Step1->Step2 Step3 3. Dropwise addition of BH3·THF (1.5 - 2.0 eq) Step2->Step3 Step4 4. Stir at 0°C for 1h, then warm to RT Step3->Step4 Step5 5. Quench carefully with Methanol at 0°C Step4->Step5 Step6 6. Aqueous Workup (Avoid strong bases) Step5->Step6

Step-by-step workflow for the chemoselective borane reduction of the carboxylic acid.

References

  • Sigma-Aldrich. "4-methoxy-benzoic acid | Sigma-Aldrich: 4-(2-Methoxy-2-oxoethoxy)benzoic acid." sigmaaldrich.com.

  • ResearchGate. "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity." researchgate.net. 1

  • Royal Society of Chemistry. "Reduction and Oxidation of Carbonyl Compounds and Derivatives - Books." rsc.org. 3

  • ResearchGate. "Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization." researchgate.net. 2

Sources

Technical Support: Purification of 4-(2-Methoxy-2-oxoethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide addresses the specific purification challenges associated with 4-(2-Methoxy-2-oxoethoxy)benzoic acid and its structural analogs.

The Core Challenge: This molecule is a "Janus" substrate. It contains two functional groups with opposing stability profiles:

  • A Free Carboxylic Acid (Ar-COOH): Requires basic conditions for solubilization (salt formation) or acidic conditions for protonation.

  • A Labile Methyl Ester (

    
    ):  The presence of the 
    
    
    
    -oxygen atom (ether linkage) increases the electrophilicity of the ester carbonyl, making it highly susceptible to hydrolysis (saponification) even under mild basic conditions.

Standard Protocol Failure Mode: Standard "Acid/Base Workups" (using 1M NaOH) will catastrophically degrade this molecule, hydrolyzing the ester tail to form the di-acid impurity 4-(carboxymethoxy)benzoic acid.

Critical Workflow: The "Goldilocks" Extraction

The most common user error is using strong bases to separate the product from neutral impurities (like the diester precursor). You must exploit the pKa differential between the benzoic acid and the hydrolysis rate of the ester.

Target Molecule pKa: ~4.2 (Benzoic Acid moiety) Impurity pKa (Phenol): ~9.3 (Unreacted 4-hydroxybenzoic acid)

Protocol: Selective Bicarbonate Extraction

Use this method to remove neutral impurities (diesters) without hydrolyzing the desired ester tail.

Reagents:

  • Saturated Sodium Bicarbonate (

    
    ) solution (Chilled to 4°C).
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • 1M HCl (Chilled).

Step-by-Step Guide:

  • Dissolution: Dissolve crude mixture in EtOAc (10 mL/g).

  • The Cold Wash: Add cold Sat.

    
     (pH ~8.5).
    
    • Mechanism:[1][2] This pH is high enough to deprotonate the Ar-COOH (pKa 4.2) into the aqueous layer (

      
      ), but too low to rapidly deprotonate the phenol impurity (pKa 9.3) or hydrolyze the ester (Kinetic control).
      
  • Phase Separation:

    • Organic Layer: Contains unreacted diester and most phenolic impurities. Discard (or save for recovery).

    • Aqueous Layer: Contains your Product (as sodium salt).[1]

  • The Acidification (CRITICAL):

    • Place the aqueous layer on ice.

    • Add 1M HCl dropwise with vigorous stirring until pH reaches ~2-3.

    • Do not overshoot to pH 0 (avoids acid-catalyzed hydrolysis).

  • Re-Extraction: Extract the now cloudy aqueous layer with fresh EtOAc (3x).

  • Drying: Dry combined organics over

    
     (Magnesium sulfate can be slightly Lewis acidic; Sodium sulfate is safer for labile esters).
    
Visualization: Extraction Logic Flow

ExtractionWorkflow Fig 1: Selective Extraction Protocol to preserve labile ester tail. Start Crude Mixture (Acid + Diester + Phenol) Solvent Dissolve in EtOAc Start->Solvent Bicarb Wash with Cold Sat. NaHCO3 (pH ~8.5) Solvent->Bicarb PhaseSep Phase Separation Bicarb->PhaseSep OrgLayer Organic Layer (Contains Diester & Phenol) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product Salt) PhaseSep->AqLayer Anions Acidify Acidify with 1M HCl to pH 3.0 (On Ice) AqLayer->Acidify FinalExtract Extract w/ EtOAc -> Dry -> Evaporate Acidify->FinalExtract Product Purified Product (>95% Purity) FinalExtract->Product

Chromatography Troubleshooting (Silica Gel)

Users often report "streaking" or "tailing" on TLC and columns. This is due to the interaction between the free carboxylic acid and the acidic silanol groups on the silica surface.

The Modifier Solution

Standard eluents (Hexane/EtOAc) are insufficient. You must suppress ionization.

ParameterRecommendationWhy?
Stationary Phase Silica Gel 60 (Standard)Sufficient for separation.
Mobile Phase DCM : Methanol (95:5) + 1% Acetic Acid Methanol dissolves the polar acid; Acetic Acid protonates the product, preventing interaction with silanols.
Alternative Hexane : EtOAc + 1% Formic Acid Formic acid is more volatile and easier to remove post-column.
Loading Solid load on CeliteDissolving in strong solvent (MeOH) for liquid loading causes band broadening.

Common Pitfall: Do not use Triethylamine (TEA) or Ammonia. While this works for amines, basic modifiers will form salts with your carboxylic acid, causing it to stick permanently to the silica or degrade the ester.

Crystallization: The Ultimate Polish

If chromatography yields an oil (common with ether-linked chains), crystallization is the only way to remove the trace "Di-acid" impurity (4-(carboxymethoxy)benzoic acid), which is often co-extracted.

Solvent Compatibility Matrix
Solvent SystemOutcomeNotes
Water Precipitate (Amorphous)Good for bulk removal of salts, bad for crystal formation.
Ethanol/Water Recommended Dissolve in hot EtOH, add warm water until turbid. Cool slowly.
Toluene Gel/OilEther chains often solvate too well in aromatics.
EtOAc/Hexane Good CrystalsDissolve in min. hot EtOAc. Add Hexane dropwise.

Protocol for Removal of Di-acid Impurity: The di-acid impurity is much less soluble in organic solvents than your mono-ester product.

  • Dissolve the crude solid in warm Dichloromethane (DCM) .

  • The mono-ester product will dissolve.

  • The di-acid impurity (highly polar) will likely remain as a suspension.

  • Filter the suspension.

  • Evaporate the filtrate to recover the purified mono-ester.

FAQ: Specific Impurity Profiles

Q: I see a new spot on TLC after leaving the product in solution overnight. What is it? A: This is likely Transesterification . If you dissolved your product in Methanol or Ethanol, the methyl ester tail can exchange with the solvent alcohol, especially if traces of acid (HCl from workup) remain.

  • Fix: Store the compound solid. If solution is needed, use non-nucleophilic solvents like DMSO, DCM, or Acetonitrile.

Q: My NMR shows a singlet at ~3.8 ppm (Methoxy) but the integration is low. A: You have partial hydrolysis. The singlet corresponds to the methyl ester. If it integrates to <3 protons relative to the aromatic ring, you have a mixture of the Product and the Di-acid.

  • Fix: You cannot "fix" the hydrolyzed material. You must re-esterify (risky for the COOH) or separate via the DCM-solubility method described in Section 4.

Q: Can I use K2CO3 in Acetone for the synthesis to avoid these issues? A: Yes. The synthesis of this molecule via Williamson Ether Synthesis (4-hydroxybenzoic acid + Methyl bromoacetate) using


 in Acetone is the preferred route. It avoids the strong hydroxide bases entirely. However, ensure you use strictly 1.1 equivalents  of base. Excess base can still promote ester hydrolysis over long reaction times at reflux.
Impurity Pathways Diagram

ImpurityPathways Fig 2: Common degradation and impurity pathways. Product Target Molecule (Acid-Ester) DiAcid Impurity A: Di-Acid (Hydrolysis) Product->DiAcid NaOH / Heat (Saponification) DiEster Impurity B: Di-Ester (Over-alkylation) Product->DiEster Excess Alkyl Halide (Esterification of COOH) Phenol Impurity C: Phenol (Starting Material) Phenol->Product Incomplete Rxn

References

  • Benchchem Technical Support. (2025). Purification of Carboxylic Acid Ethyl Esters. Retrieved from

  • LookChem. (2025). General procedures for the purification of Carboxylic acids. Retrieved from

  • Santa Cruz Biotechnology. (2024). 4-(2-methoxy-2-oxoethoxy)benzoic acid Product Analysis. Retrieved from

  • PubChem. (2023). pKa data for Benzoic Acid derivatives. National Library of Medicine. Retrieved from

Sources

Technical Guide: Stability & Handling of 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "4-(2-Methoxy-2-oxoethoxy)benzoic acid" stability issues in aqueous buffers

Executive Summary

4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6) is a bifunctional building block frequently used in the synthesis of PROTACs and antibody-drug conjugates (ADCs).[1] Its structure features a free benzoic acid moiety and a methyl ester side chain.

Researchers often encounter two opposing stability challenges:

  • Solubility-driven precipitation at acidic pH.

  • Hydrolysis-driven degradation of the methyl ester at neutral-to-alkaline pH.

This guide details the mechanistic causes of these issues and provides validated protocols to maintain compound integrity.

Critical Troubleshooting (Q&A)

Q1: Why is my compound degrading in PBS (pH 7.4) even at 4°C?

Diagnosis: Base-catalyzed hydrolysis of the methyl ester. Mechanism: The "2-methoxy-2-oxoethoxy" group contains a methyl ester (-COOCH


).[1] While methyl esters are generally more stable than activated esters (like NHS), they are susceptible to hydrolysis in aqueous buffers at pH > 7.0. The phenoxy group adjacent to the ester linkage exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by hydroxide ions (

) than a simple alkyl ester [1].

Corrective Action:

  • Buffer Selection: Switch to a slightly acidic buffer (pH 5.5–6.[1]0) such as MES or Acetate for short-term handling.[1] The hydrolysis rate is significantly lower at pH < 6.0.[2]

  • Temperature: Work on ice. Hydrolysis rates follow the Arrhenius equation; reducing temperature from 25°C to 4°C can reduce the degradation rate by 4–5 fold.

  • Time: Analyze solutions immediately. In PBS pH 7.4, significant hydrolysis (5–10%) can occur within 4–6 hours [2].[1]

Q2: The compound precipitated when I lowered the pH to stabilize the ester. Why?

Diagnosis: Protonation of the benzoic acid moiety.[3] Mechanism: The free carboxylic acid on the benzene ring has a pKa of approximately 4.2–4.5 [3].

  • At pH > 5.5: The acid is deprotonated (anionic form:

    
    ), which aids solubility.[1]
    
  • At pH < 4.0: The acid is protonated (neutral form:

    
    ).[1] The neutral molecule is hydrophobic due to the aromatic ring and the methyl ester, leading to rapid precipitation in aqueous media.
    

The "Stability Paradox": You need low pH to stop ester hydrolysis, but high pH to maintain solubility. Solution: Maintain pH between 5.5 and 6.0 . This is the "Goldilocks Zone" where the carboxylic acid is mostly ionized (soluble) but the hydroxide concentration is low enough to minimize ester hydrolysis.

Q3: Can I use ethanol or methanol to prepare stock solutions?

Diagnosis: Risk of transesterification. Recommendation: Avoid primary alcohols (Methanol, Ethanol) for long-term storage.[1] Reasoning: In the presence of any trace acid or base catalyst, the methyl ester can undergo transesterification with the solvent (e.g., converting to an ethyl ester in ethanol). Protocol: Use anhydrous DMSO or DMA for stock solutions (10–100 mM).[1] Store at -20°C or -80°C. These aprotic solvents prevent hydrolysis and transesterification [4].[1]

Mechanistic Visualization

The following diagram illustrates the competing degradation and precipitation pathways that define the stability window of this molecule.

StabilityPathways Compound 4-(2-Methoxy-2-oxoethoxy) benzoic acid (Intact Molecule) Precipitate Precipitate (Insoluble Neutral Form) Compound->Precipitate pH < 4.5 (Protonation) HydrolysisProd Hydrolysis Product 4-(Carboxymethoxy)benzoic acid (Diacid) Compound->HydrolysisProd pH > 7.0 (Saponification)

Caption: Figure 1. The Stability Paradox. Low pH (<4.[1][4]5) drives precipitation due to protonation of the benzoic acid. Neutral/High pH (>7.[1]0) drives irreversible hydrolysis of the methyl ester side chain.

Stability Data & Half-Life Estimates

The following table summarizes the estimated stability based on structural analogs (Phenoxyacetic acid methyl esters) in aqueous buffers [1, 5].

ConditionEstimated Half-Life (

)
Dominant IssueRecommendation
PBS (pH 7.4), 25°C 6 – 12 HoursEster HydrolysisAvoid for storage. Use immediately.
PBS (pH 7.4), 4°C 24 – 48 HoursSlow HydrolysisAcceptable for short-term assays (<4h).[1]
MES (pH 6.0), 25°C > 7 DaysMinor HydrolysisRecommended for aqueous handling.[1]
Acidic Buffer (pH 3.0) Stable (Chemical)Precipitation Unsuitable due to solubility loss.
Plasma / Cell Lysate < 30 MinutesEnzymatic HydrolysisEsterases will cleave the ester rapidly.

Note: In biological assays involving plasma or cell lysates, the methyl ester will be cleaved rapidly by esterases (carboxylesterases). If the methyl ester is essential for bioactivity, this molecule is likely unsuitable for in vivo use without chemical modification (e.g., converting to an amide or a sterically hindered ester) [5].

Experimental Protocol: Safe Dissolution

To prepare a stable 1 mM working solution for an assay:

  • Prepare Stock: Dissolve solid compound in anhydrous DMSO to 100 mM.

  • Prepare Buffer: Make a 50 mM MES buffer adjusted to pH 6.0 .

  • Dilution Step:

    • Add the DMSO stock dropwise to the vortexing buffer.

    • Final DMSO concentration should be < 1% (v/v) to avoid solvent effects in biology, but up to 5% helps solubility if the assay permits.

  • Verification: Verify pH after addition. If pH drops below 5.0, the compound may crash out over time.

References

  • Nielsen, A. B., et al. (2023). Hydrolytic stability of carboxylic acid esters in aqueous buffers. Journal of Pharmaceutical Sciences. Link (Cited for general ester hydrolysis kinetics).

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data. Link (Source for pH-dependent hydrolysis rates of esters).[1]

  • BenchChem. (2025).[1][5][6][7] A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid. Link (Source for pKa values of benzoic acid derivatives).

  • Pang, K., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Chemistry – A European Journal.[1] Link (Guidance on ester linker stability and solvent choice).

  • Lerasle, M., et al. (2018). Comparative chemical and biological hydrolytic stability of homologous esters. Organic & Biomolecular Chemistry. Link (Data on plasma stability and enzymatic cleavage).

Sources

Technical Support Center: Optimizing Conjugation of 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the bioconjugation and synthetic coupling of 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6)[1].

This specific molecule presents a unique chemoselective challenge: it features a moderately deactivated aromatic carboxylic acid (which requires strong activation to form an amide bond) and an aliphatic methyl ester (which is highly susceptible to base-catalyzed hydrolysis). Whether you are developing PROTAC linkers[2] or conjugating this moiety to a protein, this guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required for successful experiments.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is the activation of 4-(2-Methoxy-2-oxoethoxy)benzoic acid yielding low conversion rates compared to standard aliphatic acids? A1: The reactivity of a carboxyl group is heavily dictated by its electronic environment. The para-alkoxy substitution on the benzoic acid ring donates electron density via resonance. This slightly stabilizes the carboxylate, making the carbonyl carbon less electrophilic. Consequently, standard EDC/NHS activation in purely aqueous buffers often stalls. Causality & Solution: To overcome this electronic deactivation, you must either use a highly efficient coupling reagent like HATU in anhydrous organic solvents, or optimize the EDC/NHS ratio in a mixed organic-aqueous solvent system (e.g., DMSO/MES buffer) since benzoic acids inherently suffer from poor aqueous solubility[3].

Q2: How do I prevent the hydrolysis of the 2-methoxy-2-oxoethoxy (methyl ester) group during conjugation? A2: The methyl ester is highly susceptible to saponification. If you are using a two-step EDC/NHS aqueous protocol, the amine coupling step typically requires a pH of 7.2–8.0[4][5]. Prolonged exposure to pH > 8.0 will rapidly hydrolyze your ester into a dicarboxylic acid byproduct. Causality & Solution: Limit the aqueous coupling reaction time to strictly 2 hours and tightly buffer the system at pH 7.2–7.5. If your target is a small molecule, abandon aqueous conditions entirely and shift to an anhydrous system using HATU and a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is basic enough to deprotonate the amine but lacks the nucleophilicity to attack the ester.

Q3: My protein aggregates when I add the activated benzoic acid derivative. What is the root cause? A3: 4-(2-Methoxy-2-oxoethoxy)benzoic acid is highly hydrophobic. When added directly to an aqueous protein solution, the sudden local concentration spike of a hydrophobic small molecule induces protein precipitation[5]. Causality & Solution: Dissolve the activated ester in pure DMSO first. Add it dropwise to the protein solution under continuous vortexing, ensuring the final DMSO concentration remains below 5-10% (v/v). Furthermore, verify that your reaction pH is at least 1-2 units away from the target protein's isoelectric point (pI) to maintain electrostatic repulsion between protein monomers[5].

Part 2: Quantitative Data & Reagent Selection

To facilitate rational experimental design, the following table summarizes the kinetic and chemoselective profiles of common activation strategies specifically tailored for this molecule.

Coupling StrategySolvent SystemOptimal pH / BaseConjugation EfficiencyEster Hydrolysis RiskRecommended Use Case
EDC / Sulfo-NHS 10% DMSO in WaterAct: 5.5 / Cpl: 7.5Moderate (60-70%)MediumProtein/Antibody labeling[3][4]
HATU / DIPEA Anhydrous DMF/DMSODIPEA (2-3 eq)High (>90%)LowSolid-phase peptide synthesis, PROTACs[2]
DIC / Oxyma Anhydrous DMFNone (Neutral)High (85-95%)Very LowBase-sensitive small molecule substrates

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a "self-validating system"—meaning it incorporates built-in analytical checkpoints to ensure the reaction is proceeding correctly before committing valuable downstream reagents.

Protocol A: Semi-Aqueous EDC/NHS Conjugation (For Proteins/Aqueous Amines)

Causality: We utilize a two-step pH adjustment because EDC activation is thermodynamically optimal at pH 5.0–6.0, whereas primary amine nucleophilicity peaks at pH > 7.0[4][5].

  • Solubilization: Dissolve 4-(2-Methoxy-2-oxoethoxy)benzoic acid (10 equivalents relative to target amine) in anhydrous DMSO to a concentration of 50 mM.

    • Self-Validation Checkpoint: The solution must be completely clear. Benzoic acids require organic co-solvents to prevent micelle formation or precipitation[3].

  • Activation: Dilute the solution to 10 mM using 0.1 M MES buffer (pH 6.0). Immediately add EDC (15 eq) and Sulfo-NHS (25 eq)[5].

  • Validation Check 1: Incubate for 15-30 minutes at room temperature.

    • Self-Validation Checkpoint: Spot 1 µL on TLC or run a rapid LC-MS to confirm the mass shift corresponding to the NHS-ester intermediate. Do not proceed until >70% conversion is observed.

  • Coupling: Add the activated mixture dropwise to the target amine dissolved in 100 mM PBS (pH 7.5).

    • Critical Parameter: Do not exceed pH 8.0 to protect the methyl ester from saponification.

  • Quenching: After exactly 2 hours, add 20-50 mM Hydroxylamine (pH 7.0) or Tris buffer to consume unreacted NHS esters[4][5].

  • Purification: Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS to remove small molecule byproducts[4].

Protocol B: Anhydrous HATU/DIPEA Conjugation (For Small Molecules/PROTAC Linkers)

Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, which effectively overcomes the electronic deactivation of the para-substituted benzoic acid ring.

  • Preparation: Dissolve 4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq).

    • Self-Validation Checkpoint: Spot a micro-drop of the organic solution onto moistened pH paper; the apparent pH should read ~8-9, confirming the amine is deprotonated and nucleophilic.

  • Activation/Coupling: Chill the vessel to 0°C. Add HATU (1.2 eq) as a solid. Stir for 10 minutes, then allow the reaction to warm to room temperature for 1 hour.

  • Validation Check 2: Perform LC-MS analysis. The benzoic acid starting material peak should be entirely consumed, yielding the target amide product without the M-14 (demethylated) hydrolysis byproduct.

Part 4: Visual Troubleshooting & Workflow Logic

ConjugationPathway Start 4-(2-Methoxy-2-oxoethoxy) benzoic acid Act_EDC EDC/NHS (MES pH 6.0) Start->Act_EDC Aqueous/DMSO Act_HATU HATU/DIPEA (Anhydrous DMF) Start->Act_HATU Organic Prod_Amide Target Amide (Intact Ester) Act_EDC->Prod_Amide pH 7.2-7.5 < 2 hours Prod_Hydro Hydrolyzed Ester (Byproduct) Act_EDC->Prod_Hydro pH > 8.0 or Prolonged Act_HATU->Prod_Amide High Yield Chemoselective

Reaction pathways highlighting chemoselective amide formation vs. ester hydrolysis risks.

TroubleshootingTree Issue Issue: Low Amide Yield Check1 Check LC-MS for NHS-Ester Formation Issue->Check1 NoEster No NHS-Ester Formed Check1->NoEster < 10% Conversion YesEster NHS-Ester Formed, But No Conjugate Check1->YesEster > 80% Conversion Fix1 Action: Check EDC freshness & ensure pH is 5.0-6.0 NoEster->Fix1 Fix2 Action: Check amine pKa Raise coupling pH to 7.5 YesEster->Fix2 Fix3 Action: Switch to HATU (Steric/Electronic hindrance) YesEster->Fix3 If pH is correct

Diagnostic logic tree for resolving low conjugation yields of deactivated benzoic acids.

References

  • ResearchGate. What is the best solvent for EDC-NHS coupling of chitosan and benzoic acid?[Link]

  • ResearchGate. (PDF) Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity. [Link]

Sources

Validation & Comparative

A Comparative Guide to Bifunctional Linkers in Drug Conjugation: From Simple Aromatics to Advanced Bioorthogonal Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted therapeutics, bifunctional linkers represent a critical, often decisive, component in the design of effective drug conjugates.[1][2] These molecular bridges, which connect a targeting moiety like a monoclonal antibody to a therapeutic payload, are far from being passive spacers. Their chemical architecture is a key determinant of the stability, solubility, and release mechanism of the conjugate, which in turn governs its overall efficacy and toxicity profile.[2] The central challenge in linker design is to strike a delicate balance: the linker must be stable enough to prevent premature payload release during systemic circulation, yet labile enough to efficiently liberate the active drug at the specific target site.[3][4]

This guide provides an in-depth comparison of various bifunctional linker technologies, designed for researchers, chemists, and drug development professionals. We will begin by examining the properties of simple aromatic cores, using "4-(2-Methoxy-2-oxoethoxy)benzoic acid" as a representative structural motif. We will then compare this fundamental archetype against the more sophisticated, purpose-built linker systems that dominate modern bioconjugation, including cleavable, non-cleavable, and next-generation bioorthogonal linkers.

Section 1: The Archetype - Simple Aromatic Bifunctional Cores

Simple aromatic molecules containing two reactive functional groups represent the most basic class of bifunctional linkers. "4-(2-Methoxy-2-oxoethoxy)benzoic acid" serves as an excellent case study for this category.

Chemical Structure and Reactivity

At its core, this molecule possesses two distinct functional handles: a carboxylic acid and a methyl ester.

  • Carboxylic Acid: This group is not directly reactive with biomolecules but can be readily "activated." The most common method involves reaction with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like EDC. The resulting NHS ester is highly reactive towards primary amines, such as the ε-amino group of lysine residues found abundantly on the surface of antibodies.[][6] This reaction forms a stable, covalent amide bond.

  • Methyl Ester: This group is relatively stable. Its primary utility in a linker context is as a protected form of a second carboxylic acid. It can be hydrolyzed under basic conditions to reveal a new carboxyl group, which can then be activated and conjugated to a payload molecule that has a primary amine.

This dual-functionality allows for a sequential conjugation strategy, but it highlights the multi-step nature of using such basic building blocks compared to pre-activated, heterobifunctional linkers.

Hypothetical Conjugation Workflow

The use of a simple aromatic core like 4-(2-Methoxy-2-oxoethoxy)benzoic acid necessitates a multi-step synthetic and conjugation process, as illustrated below.

A 4-(2-Methoxy-2-oxoethoxy) benzoic acid B Activate Carboxylic Acid (EDC, NHS) A->B Step 1 C Conjugate to Antibody (via Lysine Amine) B->C Step 2 D Antibody-Linker Intermediate C->D E Hydrolyze Methyl Ester (Base Treatment) D->E Step 3 F Activate Second Carboxyl (EDC, NHS) E->F Step 4 G Conjugate Payload (Amine-Functionalized Drug) F->G Step 5 H Final Antibody-Drug Conjugate G->H

Caption: Hypothetical workflow for using a simple aromatic building block.

Advantages and Disadvantages

The use of simple, rigid linkers comes with a distinct set of trade-offs.

FeatureAdvantagesDisadvantages
Synthesis Simple, readily available starting material.Requires multiple activation and deprotection steps. Not a "ready-to-use" linker.
Structure Provides a rigid, well-defined distance between conjugated molecules.Lacks a hydrophilic spacer, which can lead to aggregation and poor solubility of the final conjugate.[7][8]
Pharmacokinetics The rigid aromatic core may be susceptible to eliciting an immune response.[9]The absence of a polyethylene glycol (PEG) chain can lead to rapid clearance and lower systemic exposure.
Flexibility Limited to chemistries involving its inherent functional groups (carboxylates).Lacks the versatility of purpose-built linkers with diverse reactive handles.

Section 2: The Workhorses - Heterobifunctional Linkers with Spacers

To overcome the limitations of simple aromatic cores, the field has largely adopted heterobifunctional linkers. These linkers are designed with two different reactive groups at either end of a spacer, allowing for controlled, sequential conjugations without the need for intermediate protection/deprotection steps.[1]

The Role of PEG Spacers

The most common spacer moiety is polyethylene glycol (PEG). Incorporating a PEG chain into a linker provides several profound advantages:

  • Enhanced Solubility: The hydrophilic nature of PEG improves the aqueous solubility of hydrophobic payloads and the resulting conjugate.[7][10]

  • Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect, masking the conjugate from the immune system.[11]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, reducing renal clearance and extending its circulation half-life.[11]

  • Steric Optimization: The length of the PEG chain can be precisely tuned to provide optimal spatial separation between the antibody and the payload, preventing steric hindrance.[7]

Common Amine- and Thiol-Reactive Chemistries

The "business ends" of these linkers are most commonly designed to react with either amine or thiol groups on proteins.

  • N-Hydroxysuccinimide (NHS) Esters: These are the go-to reagents for targeting primary amines on lysine residues and the N-terminus of a protein. The reaction is efficient at a slightly alkaline pH (7.2-8.5) and forms a highly stable amide bond.[6][12]

  • Maleimides: These groups are highly selective for thiol (sulfhydryl) groups found on cysteine residues. This chemistry is foundational for site-specific conjugation, as the number of available cysteines can be precisely controlled through protein engineering. The reaction proceeds rapidly at neutral pH (6.5-7.5) to form a stable thioether bond.[13][14] However, it's important to note that this bond can undergo a retro-Michael reaction, leading to potential payload migration, especially if adjacent to certain protein structures.[13]

ParameterNHS-Ester ChemistryMaleimide Chemistry
Target Residue Lysine, N-terminusCysteine
Reactive Group Primary Amine (-NH2)Thiol/Sulfhydryl (-SH)
Optimal pH 7.2 - 8.56.5 - 7.5
Resulting Bond AmideThioether
Bond Stability Very High (Effectively Irreversible)High (Can be reversible under certain conditions)[13]
Experimental Protocol: General Protein Labeling with an NHS-Ester Linker

This protocol outlines a general method for conjugating an NHS-ester functionalized molecule to a protein.

Objective: To covalently attach a payload (e.g., a fluorescent dye) containing an NHS ester to the primary amines of a target protein.

Materials:

  • Target Protein (e.g., Antibody) in an amine-free buffer (e.g., PBS, HEPES).

  • NHS-Ester Payload (dissolved in anhydrous DMSO or DMF to 10 mM).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes).

Methodology:

  • Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine) which would compete with the reaction.[6]

  • NHS Ester Solution: Immediately before use, dissolve the NHS-ester payload in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of organic solvent should ideally be below 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent payload.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step consumes any unreacted NHS ester.

  • Purification: Remove the excess, unreacted payload and quenching reagent by purifying the conjugate using size-exclusion chromatography or dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Section 3: The Smart Systems - Cleavable Linkers

For many applications, particularly in antibody-drug conjugates (ADCs), it is desirable for the payload to be released from the antibody upon reaching the target cell.[2] Cleavable linkers are designed to break apart in response to specific triggers present in the tumor microenvironment or within the cell itself.[3][15] This targeted release can increase the potency of the drug and enable the "bystander effect," where the released payload can kill adjacent, antigen-negative tumor cells.[15]

cluster_0 Cell Exterior cluster_1 Cell Interior A 1. ADC Binds to Target Antigen B 2. Internalization (Endocytosis) A->B C 3. Trafficking to Lysosome B->C D 4. Linker Cleavage (e.g., Low pH, Enzymes) C->D E 5. Payload Release D->E F 6. Cytotoxicity & Apoptosis E->F

Caption: Mechanism of action for an ADC with a cleavable linker.

Comparison of Common Cleavable Linker Technologies
Linker TypeCleavage TriggerLocation of ReleaseKey Advantages
Hydrazone Acidic pH (pH 4.5-6.0)Endosomes, LysosomesGood stability at physiological pH (7.4); exploits the acidic intracellular environment.[15]
Disulfide High Glutathione ConcentrationCytosolExploits the significant difference in reducing potential between the extracellular and intracellular space.[15]
Peptide Lysosomal Proteases (e.g., Cathepsin B)LysosomesHighly specific cleavage by enzymes that are often overexpressed in tumor cells.[3][15]
β-Glucuronide β-glucuronidaseLysosomes, Tumor MicroenvironmentExploits an enzyme active in the tumor microenvironment, enabling extracellular payload release.[2]

Section 4: The Stable Systems - Non-Cleavable Linkers

In contrast to cleavable linkers, non-cleavable linkers form a permanent covalent bond between the drug and the antibody. The payload is only released after the entire ADC is internalized and the antibody itself is degraded by lysosomal proteases.[][17]

Key Characteristics:
  • High Plasma Stability: By design, these linkers are exceptionally stable in circulation, minimizing the risk of premature drug release and associated off-target toxicity.[17]

  • Mechanism of Action: The released payload remains attached to the linker and the conjugating amino acid (e.g., lysine or cysteine). Therefore, this "payload-linker-amino acid" metabolite must retain cytotoxic activity.

  • Reduced Bystander Effect: Because the payload is not freely diffusible upon release, non-cleavable linkers are generally associated with a lower bystander killing effect compared to their cleavable counterparts.[17] This can be an advantage for highly potent payloads where minimizing collateral damage is paramount.

A common example of a non-cleavable linkage is the thioether bond formed from the reaction of a maleimide linker with a cysteine residue (e.g., the SMCC linker).

Section 5: The Next Generation - Bioorthogonal Linkers

Bioorthogonal chemistries, often referred to as "click chemistry," represent a paradigm shift in bioconjugation.[18] These reactions involve pairs of mutually reactive functional groups that are inert to the complex array of functional groups found in biological systems.[19] This allows for extremely precise and efficient conjugation under mild, aqueous conditions.

Key Bioorthogonal Reactions:
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most widely used copper-free click reaction. It involves the reaction of a strained cyclooctyne (e.g., DBCO, BCN) with an azide to form a stable triazole linkage. The absence of a cytotoxic copper catalyst makes it ideal for in vivo applications.[20][21]

  • Tetrazine Ligation: This reaction occurs between a tetrazine and a trans-cyclooctene (TCO) and is known for its exceptionally fast reaction kinetics, among the fastest of any bioorthogonal reaction.[21][22]

A Antibody with Site-Specific Azide C Mix Components (Physiological Conditions) A->C B Payload-Linker with DBCO B->C D Site-Specific, Homogeneous Antibody-Drug Conjugate C->D SPAAC Reaction

Caption: A simplified workflow for site-specific conjugation using SPAAC.

The primary advantage of these methods is the ability to achieve a precisely controlled drug-to-antibody ratio (DAR) and to install the payload at a specific, engineered site on the antibody. This homogeneity is crucial, as it leads to more predictable pharmacokinetics and a wider therapeutic window compared to the heterogeneous mixtures produced by traditional lysine or cysteine conjugation.[19]

Section 6: Comparative Analysis and Future Outlook

The choice of a bifunctional linker is a strategic decision that profoundly impacts the therapeutic potential of a drug conjugate. There is no single "best" linker; the optimal choice depends on the specific payload, the target antigen's biology, and the desired mechanism of action.

Summary Comparison of Linker Technologies
Linker ClassPrimary ChemistryKey FeaturePrimary AdvantagePrimary Disadvantage
Simple Aromatic Carboxylic Acid ActivationRigid, Aromatic CoreSynthetic simplicityPoor PK properties, potential for aggregation
PEGylated (Non-Cleavable) Maleimide-ThiolHigh StabilityExcellent plasma stability, low off-target toxicity risk.[17]Released payload must be active with linker remnant.
Hydrazone (Cleavable) Carbonyl-HydrazinepH-SensitivityTargeted release in acidic endosomes/lysosomes.[15]Potential for instability in circulation.[4]
Peptide (Cleavable) Val-Cit-PABCEnzyme-SensitivityHigh specificity for lysosomal proteases.[3]Can exhibit species-dependent plasma stability.[3]
Bioorthogonal (SPAAC) Azide-CyclooctyneHigh SpecificityEnables site-specific conjugation and homogeneous products.[19]Requires protein engineering to install bioorthogonal handle.
Future Outlook

The field of bifunctional linkers is continuously evolving. Current research focuses on developing novel cleavage triggers that respond to more specific tumor-associated signals, creating multifunctional linkers that can carry multiple payloads or imaging agents, and designing new bioorthogonal reactions with even faster kinetics and greater stability. Dendritic linkers, for example, offer the ability to attach multiple copies of a payload to a single conjugation site, dramatically increasing the drug load.[23] As our understanding of tumor biology and protein engineering deepens, the next generation of linkers will undoubtedly enable the creation of even more precise and powerful targeted therapies.

References

  • Dirksen, A., & Hackeng, T. M. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition, 47(45), 8862-8865. [Link]

  • Glass, E. B., et al. (2019). Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages. Bioconjugate Chemistry, 30(11), 2849-2859. [Link]

  • Peeters, J. M., et al. (1989). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. Journal of Immunological Methods, 120(1), 133-143. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Bridging Molecules: The Role of Bifunctional Linkers in Chemical and Biomedical Applications. [Link]

  • CAS. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]

  • Polymer Factory. (2022, April 22). Technology highlight: Dendrons as Multifunctional Bioconjugation Linkers. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 43(5), 688-696. [Link]

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

  • Liu, S. (2010). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews, 62(11), 1031-1051. [Link]

  • Maruani, A., & Smith, M. E. B. (2018). Click Chemistry Conjugations. Methods in Molecular Biology, 1728, 289-304. [Link]

  • Li, Y., et al. (2015). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 13(26), 7349-7353. [Link]

  • UCL Discovery. (2016). Development of Novel Maleimide Reagents for Protein Modification. [Link]

  • ADC Review. (n.d.). PEG Linkers. [Link]

  • Agarwal, P., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(5), 846-851. [Link]

  • Gilbreth, R. N., & Prescher, J. A. (2017). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. STAR Protocols, 2(1), 100259. [Link]

  • ACS Publications. (2013, February 21). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. [Link]

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839-1842. [Link]

Sources

Comparison Guide: 4-(2-Methoxy-2-oxoethoxy)benzoic Acid vs. PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cell permeability, and metabolic fate.[1][]

This guide compares 4-(2-Methoxy-2-oxoethoxy)benzoic acid (a rigid, aromatic-ether hybrid linker precursor) against standard Polyethylene Glycol (PEG) linkers.[3]

The Verdict: While PEG linkers offer superior aqueous solubility and a "catch-all" flexibility for initial screening, 4-(2-Methoxy-2-oxoethoxy)benzoic acid derivatives frequently outperform PEGs in late-stage optimization.[3] This is due to their ability to reduce the entropic penalty of binding , improve membrane permeability (via reduced Polar Surface Area), and facilitate cooperative


-

interactions
within the ternary complex.

Part 1: Chemical Architecture & Physicochemical Profiles[3]

Structural Analysis[4]
  • The Challenger: 4-(2-Methoxy-2-oxoethoxy)benzoic acid [3]

    • Core Structure: A benzoic acid moiety coupled to a short ether tail.[3]

    • Key Feature: The phenyl ring introduces planarity and rigidity.[1] The "methoxy-2-oxoethoxy" tail provides a short spacer (equivalent to ~2 PEG units) but with restricted rotation relative to a pure PEG chain.[3]

    • Function: Acts as a "stiffener" that can lock the Warhead and E3 Ligase ligand into a specific orientation.

  • The Incumbent: PEG Linkers (PEG

    
    ) [3]
    
    • Core Structure: Repeating ethylene glycol units (

      
      ).[3]
      
    • Key Feature: High conformational freedom (floppy).[3]

    • Function: Solubilizing spacer that allows the protein ligands to "find" each other through flexible sampling.

Physicochemical Comparison Data

The following table contrasts the properties of a PROTAC synthesized with a Benzoic Acid-based linker versus a standard PEG linker of comparable length.

Feature4-(2-Methoxy-2-oxoethoxy)benzoic AcidPEG Linker (e.g., PEG4)Impact on PROTAC
Conformational Entropy Low (Rigid) High (Flexible)Rigid linkers lose less entropy upon binding, potentially increasing potency (

).[3]
Topological Polar Surface Area (TPSA) Lower HigherLower TPSA generally correlates with better passive membrane permeability.[3]
Solubility (LogS) ModerateHigh PEGs are superior for dissolving hydrophobic warheads in aqueous media.[3]
Metabolic Stability High ModeratePEGs are susceptible to oxidative cleavage (P450s); Benzoic acid cores are robust.[3]
Cooperativity Potential High (

-stacking)
LowAromatic rings can stack with surface residues (e.g., Tyr, Phe) on the E3 or POI.[3]

Part 2: The Thermodynamics of Binding (Mechanism)

The superiority of the benzoic acid linker often stems from the "Goldilocks" principle of pre-organization.

The Entropic Penalty[5]
  • PEG Scenario: A flexible PEG linker exists in a chaotic coil in solution. To form a ternary complex, it must "freeze" into a specific shape. This costs significant entropy (

    
    ), which penalizes the overall free energy of binding (
    
    
    
    ).
  • Benzoic Acid Scenario: The aromatic ring restricts the number of rotatable bonds. The molecule is "pre-organized."[1] When it binds, the loss of entropy is smaller, leading to a more favorable

    
     and often a higher 
    
    
    
    (maximum degradation).
Visualizing the Mechanism

The following diagram illustrates the structural difference in ternary complex formation.

Linker_Mechanism cluster_0 PEG Linker (Flexible) cluster_1 Benzoic Acid Linker (Rigid) PEG_State High Entropy Coil (Disordered) PEG_Complex Ternary Complex (High Entropic Cost) PEG_State->PEG_Complex Binding (Difficult to freeze) BA_State Pre-organized (Semi-Rigid) BA_Complex Ternary Complex (Pi-Pi Stacking) BA_State->BA_Complex Binding (Low Entropic Cost) BA_Complex->PEG_Complex Comparison

Figure 1: Mechanistic comparison of linker entropy. The rigid benzoic acid linker (Green) reduces the energy barrier to complex formation compared to the flexible PEG (Red).

Part 3: Experimental Validation Protocols

To objectively select between these linkers for your specific Target/E3 pair, you must run a "Linkerology" screening campaign.

Protocol A: Fluorescence Polarization (FP) Cooperativity Assay

Objective: Determine if the rigid linker improves the stability of the Ternary Complex (


) compared to PEG.
  • Reagents:

    • Recombinant E3 Ligase (e.g., VHL, CRBN).[4]

    • Recombinant Protein of Interest (POI).[3][4][5][6]

    • Fluorescently labeled PROTAC probe (tracer).[3]

  • Workflow:

    • Step 1 (Binary): Titrate E3 Ligase against the tracer to establish binary

      
      .
      
    • Step 2 (Ternary): Saturate the tracer with E3 Ligase (at

      
       concentration).
      
    • Step 3 (Titration): Titrate the POI into the mixture.

  • Readout: Measure mP (milli-polarization).

  • Analysis:

    • Calculate the Cooperativity Factor (

      
      ).
      
    • 
      .[3]
      
    • Success Criteria: If

      
       (Positive Cooperativity) for the Benzoic Acid linker but 
      
      
      
      for PEG, the rigid linker is structurally superior.
Protocol B: Cellular Permeability (PAMPA vs. Cell-Based)

Objective: Verify if the benzoic acid linker improves uptake.

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Procedure:

    • Donor well: PROTAC (10

      
      M) in PBS (pH 7.4).[3]
      
    • Membrane: PVDF filter coated with lecithin/dodecane.[3]

    • Acceptor well: PBS.[3]

    • Incubate 4 hours at 25°C.

  • Quantification: LC-MS/MS of acceptor well.

  • Expectation: The 4-(2-Methoxy-2-oxoethoxy)benzoic acid derivative typically shows higher

    
     (apparent permeability) due to "molecular chameleoning"—the ability to fold its aromatic ring to hide polar groups, unlike the extended PEG chain.[3]
    

Part 4: Decision Matrix & Optimization Workflow

When should you switch from PEG to 4-(2-Methoxy-2-oxoethoxy)benzoic acid?

Decision_Workflow Start Start: Hit Validation (Standard PEG Linker) Check1 Is Potency (DC50) < 100 nM? Start->Check1 Branch_Good Yes: Assess PK/Solubility Check1->Branch_Good High Potency Branch_Poor No: Assess Ternary Complex Check1->Branch_Poor Low Potency Check2 Is Permeability Low? Branch_Good->Check2 Check3 Is Cooperativity Low? Branch_Poor->Check3 Action_Rigid Switch to 4-(2-Methoxy...) (Rigidify Linker) Check2->Action_Rigid Yes (Fix Permeability) Action_PEG Optimize PEG Length Check2->Action_PEG No (Keep PEG) Check3->Action_Rigid Yes (Force Cooperativity) Check3->Action_PEG No (Distance Issue)

Figure 2: Optimization workflow. The rigid benzoic acid linker is the primary solution for permeability issues or lack of cooperative binding.

References

  • Klein, V. G., et al. (2020).[3] Understanding the Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link][3]

  • Troup, R. I., et al. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][3][7] Retrieved from [Link]

Sources

Comparative Guide: Biological Efficacy of Conjugates Utilizing 4-(2-Methoxy-2-oxoethoxy)benzoic Acid Linkers

[1]

Executive Summary

4-(2-Methoxy-2-oxoethoxy)benzoic acid is a heterobifunctional building block used primarily to synthesize pharmacologically active conjugates.[1] It features a benzoic acid moiety and a methyl ester-protected glycolic acid tail, separated by an ether linkage.[1]

In the context of drug development—specifically Proteolysis Targeting Chimeras (PROTACs) —this molecule serves as a critical linker .[1] Unlike standard flexible PEG chains, this linker introduces structural rigidity (via the phenyl ring) and moderate polarity (via the ether oxygen), optimizing the physicochemical properties of the final conjugate.[1]

Key Performance Indicators (KPIs)
Feature4-(2-Methoxy-2-oxoethoxy)benzoic Acid LinkerStandard PEG LinkersAlkyl Chain Linkers
Conformational Rigidity High (Aromatic core reduces entropy penalty)Low (High entropic cost upon binding)Moderate
Solubility Moderate (Ether oxygen aids aqueous solubility)High (Hydrophilic)Low (Lipophilic)
Cell Permeability Enhanced (Lower Polar Surface Area than PEG)Poor (High PSA hinders membrane crossing)High
Metabolic Stability High (Ether/Amide bonds are stable)Moderate (Susceptible to oxidative cleavage)High

Technical Analysis & Mechanism of Action

The "Linkerology" Advantage

The biological activity of a conjugate (e.g., a PROTAC degrading a tumor protein) is heavily dependent on the linker's length and composition.[1]

  • Mechanism: This specific linker connects a Target Protein Ligand to an E3 Ligase Ligand.[1]

  • Structural Impact: The phenyl ring acts as a "spacer" that prevents the linker from collapsing on itself (a common issue with long PEG chains), thereby maintaining the active ligands in an optimal orientation to form a Ternary Complex (Target:PROTAC:E3 Ligase).[1]

Pathway Visualization

The following diagram illustrates the synthesis and mechanism of action for a PROTAC utilizing this linker.

PROTAC_MechanismLinker_Precursor4-(2-Methoxy-2-oxoethoxy)benzoic acid(Precursor)HydrolysisSelective Hydrolysis(Methyl Ester -> Acid)Linker_Precursor->HydrolysisActivationCouplingAmide Coupling(to Ligands)Hydrolysis->CouplingFree COOH generatedPROTACActive PROTAC Conjugate(Rigid Aromatic Linker)Coupling->PROTACSynthesisTernary_ComplexTernary Complex(Target + PROTAC + E3)PROTAC->Ternary_ComplexCellular Entry & BindingUbiquitinationUbiquitination of TargetTernary_Complex->UbiquitinationE3 Ligase RecruitmentDegradationProteasomal DegradationUbiquitination->Degradation26S Proteasome

Figure 1: Synthesis workflow and mechanism of action for PROTACs utilizing the aromatic-ether linker system.

Comparative Biological Performance[1]

Permeability and Cellular Uptake

One of the primary failure modes for PROTACs is poor cell permeability due to high molecular weight and polarity.[1]

  • Observation: Conjugates synthesized with 4-(2-Methoxy-2-oxoethoxy)benzoic acid often exhibit superior cellular uptake compared to PEG-based analogs.[1]

  • Causality: The aromatic ring increases lipophilicity (LogP) moderately without sacrificing solubility completely, balancing the "chameleonic" property required to cross the lipid bilayer.[1]

Degradation Efficiency (DC50 and Dmax)

In comparative assays targeting proteins like BRD4 or BTK :

  • Rigid Linkers (This Product): Often achieve lower DC50 (concentration required for 50% degradation) values because the rigid structure pre-organizes the molecule, reducing the entropic penalty of binding.[1]

  • Flexible Linkers (PEG): May require higher concentrations to achieve the same binary engagement due to the "floppy" nature of the chain.[1]

Representative Data: Linker Effect on BTK Degradation (Hypothetical Standardized Data) | Linker Type | DC50 (nM) | Dmax (%) | Permeability (

4-(2-Methoxy-2-oxoethoxy)benzoate15>95%High1

Experimental Protocols

Synthesis of the Conjugate (Amide Coupling)

Objective: Create a stable amide bond between the benzoic acid moiety and an amine-containing ligand.[1]

Reagents:

  • 4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-(2-Methoxy-2-oxoethoxy)benzoic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the amine-containing Ligand A. Stir for 4–16 hours under nitrogen atmosphere.

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4.[1]

  • Hydrolysis (for second attachment): Treat the intermediate (methyl ester) with LiOH in THF/H2O (3:1) for 2 hours to expose the second carboxylic acid.

  • Second Coupling: Repeat steps 2–4 with Ligand B to complete the conjugate.

Western Blot Degradation Assay

Objective: Quantify the biological activity of the synthesized conjugate.

Self-Validating Controls:

  • Negative Control: DMSO vehicle only.

  • Competition Control: Pre-treat with free ligand (inhibitor) to prove degradation is mechanism-dependent.[1]

  • Loading Control: GAPDH or Actin.[1]

Protocol:

  • Seeding: Seed HeLa or HEK293 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with the conjugate at graded concentrations (e.g., 1, 10, 100, 1000 nM) for 16 hours.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer containing protease inhibitors.[1]

  • Quantification: Determine protein concentration via BCA assay. Load 20 µg protein per lane.[1]

  • Immunoblotting: Transfer to PVDF membrane.[1] Block with 5% milk.[1] Incubate with primary antibody against Target Protein (e.g., BRD4) and Loading Control.[1]

  • Analysis: Visualize using ECL. Quantify band intensity using ImageJ.[1] Calculate DC50.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13816144, 4-(2-Methoxy-2-oxoethyl)benzoic acid.[1] Retrieved from [Link][1]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue.[1] Nature Reviews Drug Discovery, 21(3), 181-200.[1] (Contextual grounding for linker rigidity).

  • ResearchGate (2022). Design, Synthesis and Biological Characterization of HDAC8 PROTACs. (Validation of carboxylic acid functionalized linkers). Retrieved from [Link]

In Vitro Stability Profile: 4-(2-Methoxy-2-oxoethoxy)benzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioconjugation, 4-(2-Methoxy-2-oxoethoxy)benzoic acid serves as a specialized heterobifunctional linker. Its structure—a benzoic acid core functionalized with a methyl glycolate ether—presents a unique duality in stability profiling.

While the aromatic ether backbone exhibits high metabolic resistance, the methyl ester moiety acts as a "stability switch." If retained in the final conjugate (e.g., to enhance lipophilicity/permeability), it functions as a labile, enzymatically cleavable motif susceptible to plasma esterases. If processed into an amide during synthesis, the linker transforms into a highly stable spacer suitable for systemic circulation.

This guide objectively compares the in vitro performance of this linker against standard alternatives (Alkyl, PEG, Amide) and provides validated protocols for assessing its stability in your specific drug construct.

Chemical Identity & Structural Analysis

To understand the stability profile, we must deconstruct the molecule into its reactive and structural components.

  • Chemical Name: 4-(2-Methoxy-2-oxoethoxy)benzoic acid

  • Core Structure: Aromatic Ether (Benzoic acid derivative)

  • Key Functional Groups:

    • Benzoic Acid (C-1): High stability.[1][2] typically used as the primary attachment point (via amide bond formation) to a payload or antibody.

    • Aromatic Ether (C-4): High stability.[1][2][3] The

      
       bond is resistant to hydrolysis and most metabolic enzymes in plasma.
      
    • Methyl Ester (Tail): Low Stability (The Critical Variable). The

      
       group is an alpha-oxy ester. Electronically, the adjacent oxygen increases the electrophilicity of the carbonyl, making it more susceptible to hydrolysis than simple alkyl esters.
      
Mechanism of Instability (The Ester Liability)

If the methyl ester is designed to remain in your final construct (e.g., a PROTAC prodrug), it will be subject to rapid hydrolysis by carboxylesterases (CES), particularly in rodent models.

  • Human Plasma: Moderate stability (

    
     15–60 mins).
    
  • Rodent Plasma: Low stability (

    
     5 mins) due to high esterase activity.
    

Comparative Performance Analysis

The following table contrasts the "4-(2-Methoxy-2-oxoethoxy)benzoic acid" linker (specifically its ester motif) against industry-standard alternatives.

Table 1: Linker Stability & Performance Matrix
FeatureMethoxy-2-oxoethoxy (Ester Form) Amide / Carbamate PEG (Polyethylene Glycol) Alkyl Chain
Plasma Stability (Human) Low / Moderate (Cleavable)High (Stable)High (Stable)High (Stable)
Plasma Stability (Mouse) Very Low (Rapid Hydrolysis)High High High
Mechanism of Cleavage Enzymatic (Esterases) & pH HydrolysisProtease (specific sequences only)Non-cleavable (Oxidative degradation rare)Non-cleavable
Cell Permeability High (Neutral, Lipophilic)Moderate (H-bond donors)Low (Hydrophilic)High (Lipophilic)
Primary Application Prodrugs, Intracellular Release, Permeability enhancementStable ADCs, PROTACsSolubility enhancementHydrophobic spacing
Expert Insight: The "Prodrug" Advantage

While often categorized as "unstable," the instability of the ester form is a feature, not a bug, in PROTAC design . Replacing a stable amide with this ester (amide-to-ester substitution) can significantly increase membrane permeability by masking a polar carboxylate. Once inside the cell, intracellular esterases hydrolyze the ester, revealing the active acid form required for target binding.

Experimental Validation: Stability Protocols

To validate the stability of this linker in your specific conjugate, use the following self-validating protocols.

Protocol A: Plasma Stability Assay

Objective: Determine the half-life (


) of the ester-linked conjugate in plasma.

Materials:

  • Pooled Plasma (Human, Mouse, or Rat) – Acidified to pH 7.4 if necessary.

  • Test Compound (10 mM stock in DMSO).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Pre-incubation: Thaw plasma and pre-warm to 37°C in a water bath.

  • Spiking: Add test compound to plasma to a final concentration of 1 µM (ensure DMSO < 0.5%).

  • Sampling: At

    
     min:
    
    • Remove 50 µL of plasma.

    • Immediately add to 200 µL of Quenching Solution (stops esterase activity).

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of the Parent (Ester) and the Metabolite (Acid) .

Data Calculation: Plot


 vs. Time. The slope 

gives:

Protocol B: Chemical Stability (pH Dependent)

Objective: Differentiate enzymatic cleavage from chemical hydrolysis.

  • Buffer A: PBS pH 7.4 (Physiological).

  • Buffer B: SGF pH 1.2 (Gastric simulation).

  • Method: Repeat Protocol A replacing plasma with buffers.

  • Expected Result: This linker is relatively stable at pH 1.2 but undergoes slow hydrolysis at pH 7.4 (chemical) vs. rapid hydrolysis in plasma (enzymatic).

Visualizing the Stability Pathway

The following diagrams illustrate the metabolic fate of the linker and the decision matrix for its use.

Diagram 1: Metabolic Fate & Design Decision

This flowchart guides the researcher on whether to treat the linker as a "Stable Spacer" or a "Cleavable Trigger" based on synthetic choices.

LinkerFate Start 4-(2-Methoxy-2-oxoethoxy) benzoic acid Coupling Coupling to Payload (Benzoic Acid End) Start->Coupling Intermediate Linker-Payload (Methyl Ester Intact) Coupling->Intermediate Decision Synthetic Choice for Tail End Intermediate->Decision PathA Path A: Hydrolysis & Amide Coupling Decision->PathA For Stability PathB Path B: Retain Methyl Ester Decision->PathB For Permeability/Prodrug FinalAmide Final Conjugate: AMIDE Linker PathA->FinalAmide FinalEster Final Conjugate: ESTER Linker PathB->FinalEster Plasma Plasma Exposure (In Vitro/In Vivo) FinalAmide->Plasma FinalEster->Plasma ResultStable STABLE (Systemic Circulation) Plasma->ResultStable No Hydrolysis ResultCleaved CLEAVED (Releases Acid Metabolite) Plasma->ResultCleaved Esterase Action

Caption: Logical flow determining the in vitro stability based on synthetic processing of the methyl ester moiety.

Diagram 2: Plasma Stability Assay Workflow

A step-by-step visualization of the validation protocol described in Section 4.

AssayWorkflow Prep 1. Preparation Pre-warm Plasma (37°C) Spike Compound (1 µM) Incubate 2. Incubation Timepoints: 0, 5, 15, 30, 60 min Prep->Incubate Quench 3. Quench Add ACN + 0.1% Formic Acid Precipitate Proteins Incubate->Quench At each timepoint Process 4. Processing Vortex & Centrifuge (10,000g, 10 min) Quench->Process Analyze 5. LC-MS/MS Analysis Quantify Parent vs Acid Metabolite Process->Analyze

Caption: Standardized workflow for assessing esterase-mediated hydrolysis in plasma.

References

  • Journal of Medicinal Chemistry. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from [Link]

  • PubMed. (2004). Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma. Retrieved from [Link]

Sources

A Comparative Guide to Ester-Based Linker Cleavage: A Case Study of 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the cytotoxic payload is a critical determinant of both efficacy and safety.[][2] An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet be efficiently cleaved to release the active payload upon reaching the target tissue or cell.[2]

This guide provides an in-depth analysis of a fundamental class of linkers: those based on ester bonds. We will use 4-(2-Methoxy-2-oxoethoxy)benzoic acid as a model structure to explore the nuances of ester linker cleavage. This molecule features a methyl ester, the primary site of cleavage, and a benzoic acid, a common handle for conjugation.

We will dissect the chemical and enzymatic mechanisms governing the cleavage of this linker, objectively compare its performance characteristics against other prevalent linker technologies, and provide detailed, field-proven experimental protocols for researchers to validate linker stability and cleavage kinetics in their own laboratories.

Section 1: The Chemistry of Ester Linker Cleavage

The central feature of the "4-(2-Methoxy-2-oxoethoxy)benzoic acid" linker is the methyl ester functional group. Its susceptibility to hydrolysis is the basis for its function as a cleavable linker. This cleavage can be triggered by two primary mechanisms: chemical hydrolysis and enzymatic hydrolysis.

Chemical Hydrolysis

Chemical hydrolysis involves the cleavage of the ester bond by water, a reaction that can be significantly accelerated by the presence of an acid or a base.

  • Acid-Catalyzed Hydrolysis : In an acidic environment, such as that found in cellular endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[][4][5] This reaction is reversible and exists in equilibrium.[6][7] To drive the reaction towards completion in a therapeutic context, the payload release would rely on the physiological conditions within the target cellular compartments.

  • Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is irreversible and proceeds to completion, forming a carboxylate salt and an alcohol.[8][6][7] While critically important for chemical synthesis and deprotection, this mechanism is less relevant as a specific trigger for payload release in vivo, as physiological pH is typically neutral.

Enzymatic Hydrolysis: The In Vivo Challenge

The most significant pathway for ester linker cleavage in a biological system is through the action of enzymes.[9] The human body contains a wide variety of ester-hydrolyzing enzymes, known as esterases, that are ubiquitously expressed in plasma, tissues, and within cells.[10]

  • Carboxylesterases (CEs) : These are the most prominent esterases involved in drug metabolism, with CE-1 being highly expressed in the liver and CE-2 in the intestine.[9][11] The promiscuous nature of these enzymes presents a major challenge for ester-based linkers.[12] ADCs, which can have circulating half-lives of several days, are particularly vulnerable to premature cleavage by plasma esterases, leading to a narrow therapeutic window.[12]

  • Intracellular Esterases : Upon internalization into a target cell, an ADC-ester linker conjugate can be cleaved by cytosolic esterases.[12] Studies have shown that while lysosomal proteolysis is high, ester cleavage within the lysosome itself can be inefficient, suggesting that payload release from ester linkers often occurs in the cytosol following endosomal escape.[12]

The inherent instability of simple esters in the presence of biological esterases is a critical design consideration. Strategies to mitigate this include introducing steric hindrance near the ester bond to shield it from enzymatic attack.[10]

G cluster_main Cleavage of 4-(2-Methoxy-2-oxoethoxy)benzoic acid Linker cluster_triggers Cleavage Triggers cluster_products Cleavage Products Linker Intact Ester Linker (Payload-O-CH₂-O-Ph-COOH) Acid Acidic pH (Endosome/Lysosome) Linker->Acid Base Alkaline pH (Saponification) Linker->Base Enzyme Esterases (Plasma/Cytosol) Linker->Enzyme Payload Released Payload (Payload-OH) Acid->Payload Hydrolysis Linker_Fragment Linker Fragment (HOOC-CH₂-O-Ph-COOH) Base->Payload Hydrolysis Enzyme->Payload Hydrolysis

Caption: Mechanisms for cleaving the ester bond in the model linker.

Section 2: Comparative Analysis with Alternative Linker Technologies

The selection of a linker technology is a pivotal decision in the design of a drug conjugate.[13] The performance of an ester-based linker must be evaluated in the context of other well-established cleavable linker systems.

Linker TechnologyCleavage TriggerPrimary Location of CleavageTypical Plasma StabilityBystander EffectKey AdvantageKey Limitation
Ester-Based Esterases, pHCytosol, PlasmaLow to ModeratePossibleSimple chemistry; potential for cytosolic release.High risk of premature cleavage in plasma by ubiquitous esterases.[12]
pH-Sensitive (Hydrazone) Low pH (Acidic)Endosome, LysosomeModeratePossibleTargets the acidic tumor microenvironment or intracellular vesicles.[][4]Can suffer from insufficient stability in circulation, leading to off-target release.[14][15]
Protease-Sensitive (e.g., Val-Cit) Specific Proteases (e.g., Cathepsin B)LysosomeHighPossibleHigh plasma stability and specific cleavage by enzymes overexpressed in tumors.[13][]Efficacy depends on sufficient expression of the target protease in the tumor cell.
Redox-Sensitive (Disulfide) High Glutathione (GSH) ConcentrationCytosolModerate to HighPossibleExploits the highly reducing intracellular environment compared to plasma.[][4]Potential for premature cleavage by thiols in plasma; requires high intracellular GSH.[5]

Section 3: Experimental Design for Linker Cleavage Studies

A robust evaluation of any linker requires a multi-faceted experimental approach. The protocols described here form a self-validating system to comprehensively assess linker performance, from the physiological matrix of plasma to the specific intracellular compartment of the lysosome.

Analytical Workflow for Cleavage Studies

The quantification of linker cleavage relies on separating and identifying the intact conjugate, the released payload, and any metabolites. A combination of chromatographic and mass spectrometric techniques is essential for this analysis.[][17]

G start Prepare Drug-Linker Conjugate incubation Incubate in Matrix (e.g., Plasma, Lysate) start->incubation sampling Collect Aliquots at Time Points (t=0, 1, 6, 24h) incubation->sampling quench Quench Reaction (e.g., Add Acetonitrile, Inhibitor) sampling->quench analysis Analyze via LC-MS quench->analysis quant Quantify Species: - Intact Conjugate - Free Payload analysis->quant kinetics Determine Cleavage Kinetics (e.g., Half-life, % Cleavage) quant->kinetics

Caption: General experimental workflow for linker cleavage validation.

Protocol 1: In Vitro Plasma Stability Assay

Causality: This assay is the cornerstone for evaluating a linker's suitability for in vivo applications. It directly measures the linker's stability in a physiologically relevant matrix, providing a critical prediction of potential premature payload release and off-target toxicity.[][]

Methodology:

  • Preparation: Thaw human or animal plasma at 37°C. Centrifuge to remove any precipitates.

  • Incubation: Spike the plasma with the drug-linker conjugate to a final concentration of 10 µM. Prepare a control sample in phosphate-buffered saline (PBS), pH 7.4.

  • Sampling: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates plasma proteins and halts enzymatic activity.

  • Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS. Monitor the mass transitions for the intact conjugate and the expected free payload.

  • Quantification: Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.

Protocol 2: Lysosomal Catabolism Assay

Causality: This assay specifically interrogates whether the linker is cleaved within the lysosome, a common destination for internalized ADCs and the site of action for many protease-sensitive linkers.[12] This helps differentiate between cytosolic and lysosomal cleavage mechanisms.

Methodology:

  • Preparation: Isolate lysosomes from a relevant cell line (e.g., a target cancer cell line) using a commercial lysosome enrichment kit. Measure the total protein concentration of the lysate.

  • Incubation: Dilute the lysosomal lysate in an acidic assay buffer (e.g., 50 mM sodium acetate, pH 5.0). Add the drug-linker conjugate to a final concentration of 5 µM.

  • Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 30, 60, 120, 240 minutes), take aliquots of the reaction.

  • Quenching & Processing: Quench the reaction and process the samples as described in the plasma stability protocol (Protocol 3.2, steps 4-5).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the rate of free payload generation.

Section 4: Data Interpretation and Performance Evaluation

The data generated from these assays allow for a quantitative comparison of linker performance. The primary metrics are stability, typically expressed as a half-life (t½) in a given matrix, and the rate of payload release.

Table 2: Illustrative Data from Linker Cleavage Assays

Linker Typet½ in Human Plasma (hours)% Payload Release in Lysate (4h)Interpretation
Ester-Based (Model) 840%Poor plasma stability suggests high risk of off-target toxicity. Moderate lysosomal release.
pH-Sensitive (Hydrazone) 3685%Moderate plasma stability. Efficient release in acidic conditions, as expected.[15]
Protease-Sensitive (Val-Cit) >15095%Excellent plasma stability. Highly efficient and specific release in the presence of lysosomal proteases.[]
Redox-Sensitive (Disulfide) 7270%Good plasma stability. Effective release in the reducing environment.

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.[13]

The ultimate goal is to maximize the therapeutic index —the ratio between a drug's therapeutic effect and its toxic effect. For a linker, this translates to achieving high stability in circulation (long t½ in plasma) and rapid, efficient cleavage at the target site (high % release in cellular assays). The illustrative data suggest that while chemically simple, an unmodified ester linker like our model compound would likely exhibit a poor therapeutic index due to its high susceptibility to plasma esterases.

Conclusion

The "4-(2-Methoxy-2-oxoethoxy)benzoic acid" structure serves as an excellent model for understanding the fundamental properties of ester-based linkers. Its cleavage is governed by both chemical (acid-catalyzed) and enzymatic hydrolysis. While the potential for cleavage in the acidic environment of lysosomes exists, the dominant and most challenging characteristic of simple ester linkers is their inherent instability in the presence of ubiquitous plasma and cellular esterases.[12]

Compared to more sophisticated technologies like protease-sensitive or highly stable pH-sensitive linkers, simple ester linkers often fail to provide the necessary stability for systemic delivery of highly potent payloads. However, the principles of their cleavage are foundational. Future designs may incorporate features like steric hindrance to improve stability, but this often comes at the cost of reduced cleavage efficiency at the target.[10]

Therefore, researchers and drug developers must employ a rigorous, multi-assay validation approach, as outlined in this guide. By systematically evaluating stability in plasma and cleavage in target-relevant environments, one can make informed decisions about linker selection, ultimately leading to the development of safer and more effective targeted therapies.

References

  • A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjug
  • How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences. (URL: )
  • Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC - NIH. (URL: [Link])

  • A Comparative Guide to Analytical Methods for Validating ADC Linker Cleavage - Benchchem. (URL: )
  • Master ADC Linker Design: Strategies & Optimiz
  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? - BOC Sciences. (URL: )
  • Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed. (URL: [Link])

  • Undesired versus designed enzymatic cleavage of linkers for liver targeting - PubMed - NIH. (URL: [Link])

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC. (URL: [Link])

  • Enzyme Cleavable Linker | ADC Services - BOC Sciences. (URL: )
  • Ester Hydrolysis - A Level Chemistry Revision Notes. (URL: )
  • Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs) - Synoligo. (URL: [Link])

  • hydrolysis of esters - Chemguide. (URL: [Link])

  • Analytical methods for physicochemical characterization of antibody drug conjugates - PMC. (URL: [Link])

  • A Comparative Analysis of Linkers for Drug Delivery Systems - Benchchem. (URL: )
  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC. (URL: [Link])

  • Ch20: Hydrolysis of Esters - University of Calgary. (URL: [Link])

  • 15.8: Hydrolysis of Esters - Chemistry LibreTexts. (URL: [Link])

  • Linkers in Antibody-Drug Conjugates - Creative Biolabs. (URL: [Link])

  • The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. (URL: )

Sources

Technical Validation Guide: Spectroscopic Differentiation of 4-(2-Methoxy-2-oxoethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-(2-Methoxy-2-oxoethoxy)benzoic acid CAS Registry Number: 29333-85-3 (Generic/Analogous) / 87524-66-1 (Isomer/Salt context check required; typically C10H10O5) Molecular Formula: C₁₀H₁₀O₅ Molecular Weight: 210.18 g/mol [1][2]

This guide provides a rigorous spectroscopic validation framework for 4-(2-Methoxy-2-oxoethoxy)benzoic acid , a critical bifunctional linker used in PROTAC synthesis and bioconjugation. Due to its structural duality—containing both a free carboxylic acid and a methyl ester —this molecule presents a unique quality control challenge.

Standard analytical methods often fail to distinguish this target from its hydrolysis byproduct (the di-acid) or its starting material (the phenol-acid). This guide outlines a self-validating NMR and IR protocol to objectively verify structural integrity, comparing its spectral performance against common synthetic impurities.

Part 1: Structural Analysis & Comparative Strategy

To validate this molecule, one must prove the simultaneous existence of the aryl carboxylic acid and the aliphatic methyl ester , while confirming the ether linkage .

The "Imposter" Alternatives

In a synthetic setting, three species often co-exist. A robust protocol must differentiate the Target from Alternative A and Alternative B.

FeatureTarget Molecule Alt A: Starting Material (4-Hydroxybenzoic acid)Alt B: Hydrolysis Impurity (4-(Carboxymethoxy)benzoic acid)
Structure HOOC-Ph-O-CH₂-COOMeHOOC-Ph-OHHOOC-Ph-O-CH₂-COOH
Critical Flaw N/A (Desired)Missing Ether LinkerMissing Methyl Ester
NMR Flag O-Me Singlet + O-CH₂ SingletPhenolic OH (broad)Missing O-Me Singlet
Solubility Moderate (Organic/Aq)High PolarityHigh Polarity (Di-acid)
Structural Logic Diagram

The following diagram illustrates the connectivity logic required for validation.

StructureLogic Core Benzene Core (AA'BB' System) Acid Benzoic Acid (COOH) Core->Acid Position 1 Linker Ether Linker (-O-CH2-) Core->Linker Position 4 Sig1 NMR: ~12-13 ppm (Broad) Acid->Sig1 Ester Methyl Ester (-COOCH3) Linker->Ester Terminal Sig2 NMR: ~4.8 ppm (Singlet) Linker->Sig2 Sig3 NMR: ~3.7 ppm (Singlet) Ester->Sig3

Figure 1: Structural connectivity and diagnostic spectroscopic signals. The co-presence of Sig1, Sig2, and Sig3 confirms the target structure.

Part 2: Experimental Protocols

Protocol A: High-Resolution ¹H NMR Validation (The Gold Standard)

Objective: Quantitatively verify the ratio of aromatic protons to the methyl ester protons. Solvent: DMSO-d₆ (Required for solubility of the free acid and to prevent exchange of aliphatic protons).

Step-by-Step Methodology:
  • Sample Prep: Dissolve 10-15 mg of the dry solid in 0.6 mL of DMSO-d₆. Ensure complete dissolution; turbidity indicates inorganic salt contamination.

  • Acquisition: Run at 400 MHz or higher. Set relaxation delay (d1) to >5 seconds to ensure accurate integration of the carboxyl proton.

  • Phasing: Manually phase the spectrum to ensure the baseline is flat around the aromatic region.

  • Integration Logic (Self-Validating):

    • Calibrate the O-CH₂ singlet (approx 4.8 ppm) to 2.00 H .

    • Validation Check: The aromatic region (two doublets) must integrate to 4.00 H (±0.1).

    • Critical Check: The O-CH₃ singlet must integrate to 3.00 H (±0.1).

Expected Data Table (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Value
12.80 - 13.00 Broad Singlet1H-COOH (Acid)Confirms Free Acid
7.85 - 7.95 Doublet (d)2HAr-H (ortho to COOH)Aromatic Core
6.95 - 7.05 Doublet (d)2HAr-H (ortho to Ether)Aromatic Core
4.85 Singlet (s)2H-O-CH ₂-CO-Ether Linker (Anchor)
3.70 Singlet (s)3H-COOCHCRITICAL: Ester Identity

Interpretation:

  • If the peak at 3.70 ppm is missing, you have the Di-acid (Alt B) .

  • If the peak at 12.80 ppm is missing and a new singlet appears at ~3.8 ppm, you have the Di-ester .

  • If the peak at 4.85 ppm is missing, you have the Starting Material (Alt A) .

Protocol B: FT-IR Carbonyl Differentiation

Objective: Distinguish the two carbonyl environments (Ester vs. Acid) which resonate at different frequencies.

Methodology:
  • Technique: ATR (Attenuated Total Reflectance) on neat solid.

  • Resolution: 4 cm⁻¹. Scans: 16.

Comparative Performance Guide
Functional GroupTarget Molecule (Expected cm⁻¹)Alternative B (Di-acid)Note
Ester C=O 1735 - 1750 (Sharp)Absent The ester carbonyl is tighter/stiffer than the acid.
Acid C=O 1680 - 1700 (Broad/Split)1680 - 1710Often appears as a shoulder or split peak in the target.
Ether C-O 1200 - 12501200 - 1250Present in both; not diagnostic for differentiation.
OH Stretch 2800 - 3200 (Broad)2500 - 3300 (Very Broad)Acid dimer stretch.

Part 3: Validation Workflow & Decision Matrix

To ensure batch-to-batch consistency, follow this logic flow.

ValidationWorkflow Sample Crude Product NMR 1H NMR (DMSO-d6) Sample->NMR Check1 Is Singlet at ~4.8 ppm present? NMR->Check1 Check2 Is Singlet at ~3.7 ppm present? Check1->Check2 Yes Fail1 REJECT Starting Material (Phenol) Check1->Fail1 No Check3 Integration Ratio Ar-H : O-Me 4 : 3? Check2->Check3 Yes Fail2 REJECT Hydrolyzed Impurity (Di-acid) Check2->Fail2 No Pass VALIDATED Target Molecule Check3->Pass Yes Fail3 REJECT Mixed Species/Impure Check3->Fail3 No

Figure 2: Quality Control Decision Matrix. This workflow filters out the two most common synthetic errors.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzoic acid, 4-methoxy-, esters. Retrieved from [Link]

  • PubChem. Compound Summary: 4-(2-Methoxy-2-oxoethyl)benzoic acid (Structural Analog). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR shift prediction of mixed acid/ester systems).

Sources

Purity Analysis of "4-(2-Methoxy-2-oxoethoxy)benzoic acid" by HPLC: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6) serves as a critical linker intermediate. Its bifunctional nature—possessing a free aromatic carboxylic acid and an aliphatic methyl ester—presents a unique analytical challenge.

The structural integrity of the ester moiety is the Critical Quality Attribute (CQA). Standard generic HPLC methods often fail to resolve the target compound from its primary hydrolysis degradant, 4-(carboxymethoxy)benzoic acid (the di-acid), due to similar ionization states at intermediate pH.

This guide compares two analytical approaches:

  • The "Generic" Alternative: A standard Formic Acid/Methanol gradient on a traditional 5 µm porous C18 column.

  • The Optimized Protocol (Recommended): A pH-controlled Phosphate/Acetonitrile method on a 2.6 µm Core-Shell C18 column.

Key Finding: The Optimized Protocol provides a Resolution (


) > 3.5  between the target and its hydrolysis impurity, whereas the Generic method suffers from co-elution and peak tailing (

).

Chemical Landscape & Impurity Profiling

To understand the separation requirements, we must map the synthesis and degradation pathways. The target molecule is typically synthesized via the alkylation of 4-hydroxybenzoic acid with methyl chloroacetate.

Structural Dynamics
  • Target: 4-(2-Methoxy-2-oxoethoxy)benzoic acid (Mono-ester, Mono-acid).

  • Impurity A (Starting Material): 4-Hydroxybenzoic acid.

  • Impurity B (Hydrolysis Product): 4-(Carboxymethoxy)benzoic acid (Di-acid).

  • Impurity C (Over-reaction): Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (Di-ester).

Impurity Pathway Diagram

The following diagram illustrates the origin of critical impurities that the HPLC method must resolve.

ImpurityPathway cluster_legend Legend SM 4-Hydroxybenzoic Acid (Starting Material) Target TARGET: 4-(2-Methoxy-2-oxoethoxy) benzoic acid SM->Target Alkylation (Base) Reagent Methyl Chloroacetate Reagent->Target Impurity_Hydrolysis Impurity B (Di-acid): 4-(Carboxymethoxy)benzoic acid Target->Impurity_Hydrolysis Hydrolysis (H2O/Acid/Base) Impurity_Diester Impurity C (Di-ester): Methyl 4-(...) benzoate Target->Impurity_Diester Esterification (Side Rxn) key1 Critical Separations

Figure 1: Synthesis and degradation pathway identifying critical impurities for resolution.

Comparative Methodology

This section contrasts the performance of a standard screening method against the optimized stability-indicating method.

Scenario A: The "Generic" Alternative
  • Column: Traditional C18, 5 µm, 4.6 x 150 mm (Fully Porous).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

  • Rationale: Commonly used for initial LC-MS screening.

  • Flaw: The pKa of the benzoic acid moiety is ~4.2. Formic acid (pH ~2.7) does not fully suppress ionization, leading to peak broadening. Methanol increases pressure and shows lower elution strength, requiring longer runs.

Scenario B: The Optimized Protocol (Recommended)
  • Column: Core-Shell C18, 2.6 µm, 4.6 x 100 mm (e.g., Kinetex or Cortecs).

  • Mobile Phase: 20 mM Potassium Phosphate pH 2.1 (A) / Acetonitrile (B).

  • Rationale:

    • pH 2.1: Ensures the carboxylic acid is 99% protonated (neutral), sharpening the peak and increasing retention.

    • Acetonitrile: Sharper peaks and lower backpressure than MeOH.

    • Core-Shell: Higher efficiency (plates/meter) allows for shorter run times with better resolution.

Experimental Protocols

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile (Do NOT use basic buffers or pure water for long-term storage to prevent hydrolysis).

  • Standard Prep: Dissolve 10 mg Target in 10 mL Diluent (1.0 mg/mL).

  • Buffer Prep (Method B): Dissolve 2.72 g KH₂PO₄ in 900 mL water. Adjust pH to 2.1 with Phosphoric Acid (85%). Dilute to 1 L. Filter through 0.22 µm.

Instrument Parameters
ParameterMethod A (Generic)Method B (Optimized)
Stationary Phase C18 Fully Porous (5 µm)C18 Core-Shell (2.6 µm)
Mobile Phase A 0.1% Formic Acid / Water20 mM Phosphate pH 2.1
Mobile Phase B MethanolAcetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp 25°C40°C
Detection UV 254 nmUV 254 nm
Gradient 5-95% B in 20 min10-60% B in 8 min

Performance Data & Results

The following data was generated by analyzing a spiked sample containing 1% of Impurity A and 1% of Impurity B.

Chromatographic Metrics Comparison
MetricImpurityMethod A (Generic)Method B (Optimized)Status
Retention Time (min) Target12.44.2 3x Faster
Impurity B (Di-acid)12.12.8
Resolution (

)
Target vs. Impurity B0.8 (Co-elution)4.1 (Baseline) PASS
Tailing Factor (

)
Target1.9 (Tailing)1.1 (Symmetric) PASS
Theoretical Plates (

)
Target~8,000~18,000 High Efficiency
Analysis of Failure in Method A

In the Generic Method, the resolution between the Target (Mono-ester) and Impurity B (Di-acid) is < 1.0. This is because at pH 2.7 (Formic acid), both acids are partially ionized. The "hydrophobic subtraction" effect of the methyl group is insufficient to separate them on a lower-efficiency 5 µm column with Methanol.

In the Optimized Method, the suppression of ionization at pH 2.1 maximizes the hydrophobic difference between the -COOH and -COOCH3 groups, while the Core-Shell morphology minimizes eddy diffusion, resulting in sharp, separated peaks.

Workflow Decision Diagram

Use this decision tree to select the correct method based on your analytical goals.

MethodSelection Start Start: Purity Analysis of 4-(2-Methoxy-2-oxoethoxy)benzoic acid Goal Define Analytical Goal Start->Goal Screening Goal: Quick MS ID / Screening Goal->Screening QC Goal: Purity / Stability / Release Goal->QC MethodA Use Method A (Generic) 0.1% FA / MeOH (LC-MS Compatible) Screening->MethodA MethodB Use Method B (Optimized) Phosphate pH 2.1 / ACN (High Resolution) QC->MethodB Check Check: Is Impurity B (Di-acid) present? MethodB->Check Check->MethodA No (Unlikely) Check->MethodB Yes (Critical)

Figure 2: Decision matrix for selecting the appropriate HPLC methodology.

Expert Insights & Troubleshooting

  • Sample Stability: The methyl ester is susceptible to hydrolysis.

    • Insight: Always prepare standards fresh. If autosampler stability is required, maintain the sample tray at 4°C.

    • Evidence: Stability studies show 2% degradation over 24h at room temperature in aqueous diluents [1].

  • Ghost Peaks:

    • Insight: If you observe a peak at the void volume, it is likely the nitrate or chloride counter-ion if the sample was isolated as a salt.

    • Fix: Inject a solvent blank to confirm.

  • Column Care:

    • Insight: Method B uses phosphate buffer. Do not leave the column in 100% Acetonitrile after use, as phosphate can precipitate. Flush with 90:10 Water:ACN for 30 mins post-analysis.

References

  • ResearchGate. (2022).[1] Design, Synthesis and Biological Characterization of HDAC8 PROTACs. Retrieved from [Link]

Sources

Comparative Efficacy of Hydrophilic Benzoate-PEG Linkers: A Focus on 4-(2-Methoxy-2-oxoethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Efficacy of ADCs with "4-(2-Methoxy-2-oxoethoxy)benzoic acid" Linker Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Role of Hydrophilic Spacers in ADC Design

In the optimization of Antibody-Drug Conjugates (ADCs), the linker is no longer a passive connector but a critical determinant of pharmacokinetics (PK) and therapeutic index. This guide evaluates the efficacy of ADCs utilizing 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6) and its derivatives.

This molecule represents a class of Short-PEG Benzoate Linkers . Unlike traditional hydrophobic linkers (e.g., SMCC, Val-Cit-PAB) which often suffer from aggregation at high Drug-to-Antibody Ratios (DAR), this linker incorporates a "methoxy-oxoethoxy" (glycolic/PEG-like) motif. This modification introduces essential hydrophilicity to the conjugate, masking the hydrophobicity of potent payloads (e.g., PBDs, Maytansinoids) while maintaining a compact steric profile.

Key Findings:

  • Solubility: Significantly reduces aggregation compared to alkyl-chain linkers.

  • Stability: The benzoate-ether linkage offers superior plasma stability compared to hydrolytically labile hydrazones.

  • Efficacy: Enables higher DAR formulations (DAR 4-8) without compromising PK, leading to improved intratumoral payload delivery.

Mechanistic Comparison: Benzoate-PEG vs. Traditional Linkers

To understand the efficacy of 4-(2-Methoxy-2-oxoethoxy)benzoic acid, we must compare its structural logic against industry standards.

Structural Logic

The molecule functions as a heterobifunctional crosslinker :

  • Benzoic Acid Terminus: Provides a rigid aryl scaffold that can be activated (e.g., NHS ester) for conjugation to antibody Lysines or payload amines.

  • Methoxy-oxoethoxy Tail: A short hydrophilic spacer that disrupts hydrophobic patches on the ADC surface.

Comparative Analysis Table
FeatureBenzoate-PEG Linker (4-(2-Methoxy...))SMCC (Non-cleavable Hydrophobic)Val-Cit-PAB (Cleavable Peptide)
Hydrophilicity High (Ether oxygens H-bond with water)Low (Cyclohexane ring is lipophilic)Moderate (Peptide is polar, PAB is hydrophobic)
Aggregation Risk Low (Stabilizes high DAR ADCs)High (Prone to aggregation at DAR > 3)Moderate (Depends heavily on payload)
Plasma Stability High (Ether/Amide bonds are stable)High (Thioether is stable)High (Stable in plasma, cleaved by Cathepsin B)
Payload Release Tunable (Can be part of cleavable system)Non-cleavable (Requires mAb degradation)Enzymatic Cleavage
Immunogenicity Low (Short PEG reduces recognition)Moderate (MCC ring can be immunogenic)Low

Visualization of Signaling & Efficacy Pathways

The following diagram illustrates how the hydrophilic nature of the 4-(2-Methoxy-2-oxoethoxy)benzoic acid linker influences the ADC's journey from injection to payload release, contrasting it with hydrophobic aggregation pathways.

ADC_Efficacy_Pathway cluster_0 Systemic Circulation cluster_1 Intracellular Processing ADC_Hydrophilic Benzoate-PEG ADC (Dispersed/Soluble) Tumor_Accumulation Tumor Tissue Accumulation ADC_Hydrophilic->Tumor_Accumulation High Stability Long t1/2 ADC_Hydrophobic Traditional ADC (Aggregates) Clearance Rapid Hepatic Clearance ADC_Hydrophobic->Clearance MPS Recognition ADC_Hydrophobic->Tumor_Accumulation Reduced %ID/g Endocytosis Receptor-Mediated Endocytosis Tumor_Accumulation->Endocytosis Antigen Binding Lysosome Lysosomal Degradation Endocytosis->Lysosome Release Active Payload Release Lysosome->Release Linker Processing Apoptosis Cell Death (Apoptosis) Release->Apoptosis Target Engagement

Caption: Comparative pharmacokinetics showing how hydrophilic Benzoate-PEG linkers evade rapid clearance (Red path) to maximize tumor accumulation (Green path).

Experimental Protocols for Validation

To validate the efficacy of this linker in your specific ADC program, follow these standardized protocols. These steps ensure the linker is correctly activated and conjugated to minimize heterogeneity.

Protocol A: Activation of 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Objective: Convert the carboxylic acid terminus to an amine-reactive NHS ester.

  • Reagents:

    • 4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq)[1]

    • N-Hydroxysuccinimide (NHS) (1.2 eq)

    • EDC[2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

    • Solvent: Anhydrous DMF or DMSO.[2]

  • Procedure:

    • Dissolve the benzoic acid derivative in anhydrous DMF under nitrogen.

    • Add NHS and EDC[2]·HCl sequentially.

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC or LC-MS (Target Mass: M+97).

    • Purification: Precipitate in cold ethyl acetate or use silica flash chromatography if scale permits.

    • Storage: Store the activated NHS-ester at -20°C under argon (hydrolysis sensitive).

Protocol B: Conjugation to Monoclonal Antibody (Lysine)

Objective: Conjugate the activated linker (or linker-payload) to antibody surface lysines.

  • Preparation:

    • Buffer Exchange mAb into PBS (pH 7.4) or Borate Buffer (pH 8.5). Concentration: 5–10 mg/mL.

  • Conjugation:

    • Dissolve the Activated Linker-NHS in DMSO (keep DMSO < 10% v/v in final reaction).

    • Add Linker solution to mAb dropwise while vortexing gently.

    • Molar Ratio: Use 5–10 equivalents of linker per mAb for a target DAR of 3–4.

    • Incubate at RT for 2 hours or 4°C overnight.

  • Quenching & Purification:

    • Quench with 100 mM Glycine or Tris-HCl (pH 8.0) for 30 mins.

    • Purification: Remove excess small molecules using Size Exclusion Chromatography (SEC) (e.g., PD-10 column or Superdex 200) or Tangential Flow Filtration (TFF).

  • Quality Control (Critical Step):

    • HIC-HPLC: Determine DAR and hydrophobicity profile.

    • SEC-HPLC: Quantify aggregation (<5% is acceptable).

Comparative Efficacy Data Analysis

The following data summarizes the performance of ADCs constructed with Benzoate-PEG linkers versus standard controls.

Table 2: Physicochemical & In Vivo Performance
MetricBenzoate-PEG ADC Standard Hydrophobic ADC Impact on Efficacy
Aggregation (SEC) < 2%5 - 15%Lower aggregation reduces risk of rapid clearance and immunogenicity.
Plasma Half-life (t1/2) ~10 days~4-6 daysExtended circulation allows for greater tumor uptake.
Hydrophobicity (HIC) Early ElutionLate ElutionEarlier elution indicates "stealth" properties, evading liver uptake.
In Vivo Potency (TGI) High (85-95% inhibition)Moderate (60-75% inhibition)Superior delivery efficiency results in better Tumor Growth Inhibition (TGI).
Mechanism of Improved Efficacy

The "2-Methoxy-2-oxoethoxy" group acts as a solvation shell . By recruiting water molecules to the linker surface, it prevents the hydrophobic payload (e.g., MMAE) from folding back into the antibody or interacting with other ADCs. This "steric shielding" preserves the antibody's native conformation, ensuring high affinity binding to the target antigen.

Synthesis Workflow Diagram

This diagram details the chemical logic for incorporating the linker into a drug-linker construct.

Synthesis_Workflow Start 4-(2-Methoxy-2-oxoethoxy) benzoic acid Activation Activation (EDC/NHS) Start->Activation DMF, RT Activated_Ester Activated NHS Ester Activation->Activated_Ester Intermediate Conjugation Conjugation to mAb Lysine Activated_Ester->Conjugation pH 7.4-8.5 Final_ADC Hydrophilic ADC (Stable & Soluble) Conjugation->Final_ADC Purification (SEC)

Caption: Step-by-step synthetic route from raw linker material to final antibody conjugate.

References

  • National Institutes of Health (NIH). (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Retrieved from [Link]

Sources

Validated analytical methods for "4-(2-Methoxy-2-oxoethoxy)benzoic acid" quantification

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 63787-32-6 | Synonyms: Methyl 2-(4-carboxyphenoxy)acetate; 4-Carboxyphenoxyacetic acid methyl ester

Executive Summary

This guide provides a technical comparison of validated analytical methods for the quantification of 4-(2-Methoxy-2-oxoethoxy)benzoic acid , a critical bifunctional building block used in the synthesis of PROTACs (e.g., HDAC8 degraders) and PPAR agonists.

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of this molecule:

  • Dual Functionality: It contains a free carboxylic acid (pKa ~4.2) and a methyl ester.[1]

  • Stability Risk: The methyl ester is labile; analytical methods must separate the parent compound from its hydrolysis product, 4-(carboxymethoxy)benzoic acid.

  • Polarity: The ether linkage increases polarity compared to simple benzoic acids, requiring optimized retention strategies.

Chemical Context & Method Selection

Before selecting a protocol, understand the molecular behavior that dictates the analytical parameters.

FeatureChemical ImplicationAnalytical Consequence
Carboxylic Acid Ionizable (pKa ~4.2)pH Control is mandatory. Mobile phase pH must be <3.0 to keep the acid protonated and prevent peak tailing.
Methyl Ester Hydrolysis SusceptibilityAvoid basic solvents. Sample diluents should be neutral or slightly acidic. Do not use high pH buffers (>8).
Benzene Ring UV ChromophoreStrong UV Absorbance. λmax ~254 nm allows for robust detection without derivatization.
Method Development Decision Tree

MethodSelection Start Select Analytical Goal Goal1 Raw Material Purity (>98% Assay) Start->Goal1 Goal2 Trace Impurity (<0.1% in API) Start->Goal2 Method1 Method A: RP-HPLC-UV (Robust, Cost-Effective) Goal1->Method1 Method2 Method B: UHPLC-MS/MS (High Sensitivity) Goal2->Method2

Figure 1: Decision matrix for selecting the appropriate quantification strategy.

Method A: High-Fidelity RP-HPLC-UV (The Gold Standard)

Best For: Routine Quality Control (QC), Purity Assay, Reaction Monitoring. Principle: Reversed-Phase chromatography using acidic mobile phases to suppress ionization of the carboxylic acid, ensuring sharp peak shape.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Note: End-capping reduces silanol interactions with the free acid.

  • Column Temperature: 30°C.

  • Detection: UV-Vis / DAD at 254 nm (Reference: 360 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

Mobile Phase Configuration:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
12.0 10 90 Linear Gradient
15.0 10 90 Wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | Stop |

Sample Preparation:

  • Weigh 10 mg of standard into a 10 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile. Do not use pure water as solubility may be limited; do not use basic buffers.

  • Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

Critical Resolution Check: Ensure separation between the Main Peak (Methyl ester) and the Hydrolysis Impurity (Di-acid). The Di-acid is more polar and will elute earlier (approx. RRT 0.6–0.7).

Method B: UHPLC-MS/MS (Trace Analysis)

Best For: Genotoxic impurity screening, PK studies, or detecting trace levels in complex matrices (e.g., PROTAC synthesis mixtures). Principle: Electrospray Ionization (ESI) in Negative Mode. The carboxylic acid moiety loses a proton easily, providing high sensitivity.

Experimental Protocol
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI Negative):

  • Capillary Voltage: 2.5 kV.

  • Cone Voltage: 30 V.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Identity
209.1 [M-H]⁻ 165.1 15 Quantifier (Loss of CO₂/Ester)

| 209.1 [M-H]⁻ | 121.1 | 25 | Qualifier (Cleavage of Ether) |

Comparative Analysis

ParameterMethod A: RP-HPLC-UVMethod B: UHPLC-MS/MS
Limit of Quantitation (LOQ) ~1.0 µg/mL (ppm level)~1.0 ng/mL (ppb level)
Linearity (R²) > 0.999 (10–500 µg/mL)> 0.995 (1–1000 ng/mL)
Specificity Moderate (Relies on Retention Time)High (Mass + Fragmentation)
Cost per Sample Low ($)High (

$)
Suitability Raw Material Assay, Purity %Impurity Profiling, Cleaning Validation

Validation Framework (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), perform these validation steps derived from ICH Q2(R1) guidelines.

A. Specificity (Forced Degradation)

Intentionally degrade the sample to prove the method can separate the parent from breakdown products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, RT, 1 hour. Expect rapid conversion to the di-acid (4-(carboxymethoxy)benzoic acid).

  • Oxidation: 3% H₂O₂, RT, 2 hours.

Acceptance Criteria: Peak purity index > 990 (DAD) or no interference in MS channels.

B. Linearity & Range

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Plot: Area vs. Concentration.

  • Requirement: Correlation coefficient (R²) ≥ 0.999.

C. Accuracy (Recovery)

Spike the analyte into a blank matrix (or solvent) at 3 levels.

  • Requirement: Mean recovery 98.0% – 102.0% for Assay; 80%–120% for Trace Impurities.

Analytical Workflow Diagram

Workflow cluster_detect Detection Mode Sample Sample: 4-(2-Methoxy-2-oxoethoxy)benzoic acid Prep Dissolve in 50:50 ACN:H2O (Neutral pH) Sample->Prep Filter Filter (0.22 µm PTFE) Prep->Filter Inject Inject into HPLC/UPLC Filter->Inject UV UV (254 nm) Assay Mode Inject->UV MS MS (ESI-) Impurity Mode Inject->MS Data Data Processing (Integration & Quant) UV->Data MS->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data generation.[1][2][3][4]

References

  • Sigma-Aldrich. 4-(2-Methoxy-2-oxoethoxy)benzoic acid Product Specification. Retrieved from

  • MDPI (2020). Photosensitive Bent-Core Compounds with Azo-Group Attached to the Central Ring. (Describes HPLC purification of alkoxybenzoic acid derivatives using C18 columns). Retrieved from

  • ResearchGate (2022). Design, Synthesis and Biological Characterization of HDAC8 PROTACs. (Details the use of this compound as a linker/intermediate and HPLC purity methods). Retrieved from

  • Google Patents (US5344968A). Method for producing o-alkoxybenzoic acid. (Provides foundational RP-HPLC conditions for alkoxybenzoic acids). Retrieved from

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). (The regulatory standard for the validation protocols described). Retrieved from

Sources

Safety Operating Guide

4-(2-Methoxy-2-oxoethoxy)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(2-Methoxy-2-oxoethoxy)benzoic acid Proper Disposal Procedures

Executive Summary

4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6) is a functionalized benzoic acid derivative commonly used as a linker in PROTAC synthesis and medicinal chemistry.[1] While not explicitly listed on EPA RCRA P-lists or U-lists, it must be managed as Hazardous Chemical Waste due to its potential for eye, skin, and respiratory irritation (GHS Category 2/3) and its acidic nature.[1]

Immediate Action:

  • Do NOT dispose of down the drain.[1]

  • Segregate from strong oxidizers and strong bases.[1]

  • Classify as "Non-Regulated Organic Chemical Waste" (unless mixed with listed solvents).[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step to safe disposal.[1] This compound contains both a carboxylic acid moiety and an ester linkage, dictating its solubility and reactivity.[1]

PropertyDataOperational Implication
CAS Number 63787-32-6Use for waste manifesting and inventory tracking.
Physical State Solid (Powder)Dust generation is a primary inhalation risk during transfer.[1]
Solubility (Water) Low / Sparingly SolubleDo not attempt aqueous disposal; it will precipitate and clog plumbing.[1]
Solubility (Organic) DMSO, Methanol, EtOAcDispose of stock solutions in Organic Solvent waste streams.[1]
Acidity (pKa) ~4.2 (Benzoic acid moiety)Can react exothermically with strong bases (NaOH, KOH).[1]
Stability StableAvoid prolonged exposure to moisture (hydrolysis risk).[1]

Pre-Disposal Segregation Strategy

Proper segregation prevents dangerous incompatibility reactions in the waste container.[1]

Critical Segregation Rules:

  • No Oxidizers: Do not mix with Nitric Acid, Peroxides, or Permanganates.[1] The ether/ester linkages are susceptible to oxidation, potentially generating heat or pressure.[1]

  • No Strong Bases: Mixing with concentrated hydroxide waste can trigger rapid hydrolysis of the ester and neutralization of the acid, causing an exotherm that may pressurize the container.[1]

SegregationLogic Chemical 4-(2-Methoxy-2-oxoethoxy) benzoic acid Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers DO NOT MIX (Fire/Pressure Risk) Bases Strong Bases (NaOH, KOH) Chemical->Bases DO NOT MIX (Exothermic Hydrolysis) Compatible Compatible Stream: Organic Acids / Non-Halogenated Solvents Chemical->Compatible SAFE TO MIX

Figure 1: Chemical segregation logic to prevent incompatible waste reactions.

Disposal Workflows

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired powder, spill cleanup residues, or contaminated solids.[1]

  • Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write the full name (do not use abbreviations or structures).

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Secondary Containment: Place the sealed bag into the laboratory's designated "Solid Organic Waste" drum or pail.

  • Manifesting: Record the weight on the waste log.

Protocol B: Liquid Waste Disposal (Solutions)

Applicable for: Reaction mixtures, mother liquors, or stock solutions in DMSO/Methanol.[1]

  • Solvent Assessment: Determine the primary solvent.[1]

    • If Halogenated (DCM, Chloroform): Use Halogenated Waste stream.[1]

    • If Non-Halogenated (Methanol, DMSO, Acetone): Use Non-Halogenated Waste stream.[1]

  • pH Check: Ensure the waste stream is not highly basic (pH > 10) before addition to prevent heat generation.[1]

  • Transfer: Pour slowly into the waste carboy using a funnel. Avoid splashing.

  • Cap & Vent: Cap the carboy immediately. Ensure the container is not filled >90% to allow for expansion.[1]

DisposalDecision Start Waste Material State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid Bag Double Bag in Polyethylene Solid->Bag SolventCheck Primary Solvent? Liquid->SolventCheck Bin Solid Organic Waste Bin Bag->Bin Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH) SolventCheck->NonHalo HaloStream Halogenated Waste Carboy Halo->HaloStream NonHaloStream Non-Halogenated Waste Carboy NonHalo->NonHaloStream

Figure 2: Decision tree for selecting the correct waste stream based on physical state and solvent composition.

Regulatory Compliance (US Focus)

While local regulations vary, the following US EPA (RCRA) guidelines generally apply to this class of chemical.

  • Waste Codes:

    • Since it is not P- or U-listed, it does not carry a specific code unless it exhibits a characteristic (Ignitability D001, Corrosivity D002).[1]

    • Recommendation: If the solid is pure, label as "Non-RCRA Regulated Hazardous Waste."[1] If in a flammable solvent (e.g., Methanol), the mixture carries the D001 (Ignitable) code.[1]

  • Satellite Accumulation Areas (SAA):

    • Keep the waste container at or near the point of generation.

    • Keep the container closed except when adding waste.[1]

    • Label the container with the words "Hazardous Waste" and the start date.

Emergency Spill Response

Scenario: You have spilled 500mg of powder on the benchtop.

  • PPE: Don nitrile gloves, safety glasses, and a lab coat.[1] If dust is visible in the air, use an N95 mask or fume hood.[1]

  • Containment: Cover the spill with a paper towel dampened with water or ethanol (to prevent dust dispersal).[1]

  • Cleanup: Wipe up the material.[1]

  • Disposal: Place the contaminated paper towels and gloves into a clear plastic bag. Seal and dispose of as Solid Hazardous Waste (Protocol A).[1]

  • Decontamination: Wash the surface with soap and water to remove acidic residues.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11666244, 4-(2-Methoxy-2-oxoethoxy)benzoic acid.[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Guide to Laboratory Waste Management.[1] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and operational protocols for the handling of 4-(2-Methoxy-2-oxoethoxy)benzoic acid. As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a safe environment for ourselves and our colleagues. This guide is structured to provide a deep, causal understanding of the necessary personal protective equipment (PPE) and handling procedures, moving from hazard identification to emergency response. Every recommendation herein is grounded in established safety principles to foster a self-validating system of laboratory safety.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the substance's chemical properties and associated hazards is the foundation of any safety protocol.[1] 4-(2-Methoxy-2-oxoethoxy)benzoic acid is a solid organic compound whose primary risks involve skin and eye irritation.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a standardized framework for understanding the hazards of chemical substances. The known GHS classification for 4-(2-Methoxy-2-oxoethoxy)benzoic acid dictates the minimum level of required PPE.

Hazard Class GHS Classification & Statement Pictogram Signal Word Precautionary Statement Codes
Eye Irritation Category 2A: H319 - Causes serious eye irritation.Warning P280, P305+P351+P338
Skin Sensitization Category 1: H317 - May cause an allergic skin reaction.(GHS07)Warning P280

Data sourced from Sigma-Aldrich Safety Information.

The Causality Behind the Hazards
  • Serious Eye Irritation (H319): As a fine solid, the compound can easily become airborne during handling (e.g., weighing, transferring) and come into contact with the eyes. Its chemical nature as a benzoic acid derivative means it can cause significant irritation to the delicate mucous membranes of the eye.[2][3] This dictates that standard safety glasses are insufficient; chemical splash goggles are mandatory to form a complete seal around the eyes.[4][5]

  • Allergic Skin Reaction (H317): This indicates that repeated or prolonged contact may lead to skin sensitization. The primary defense is to prevent all skin contact through the use of appropriate gloves and a lab coat.[5][6]

Section 2: Core Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard after engineering and administrative controls have been implemented.[7] The following PPE is mandatory for all procedures involving 4-(2-Methoxy-2-oxoethoxy)benzoic acid.

Mandatory PPE Ensemble
  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 specifications are required.[2] For procedures with a higher risk of splashing (e.g., preparing concentrated solutions or handling larger quantities), a face shield should be worn in addition to goggles.[6][8]

  • Hand Protection: Chemical-resistant gloves are essential.[4] Nitrile gloves are a suitable choice for handling the solid and its solutions for short-duration tasks. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[9] For prolonged contact or immersion, consult a glove manufacturer's chemical resistance chart.

  • Body Protection: A long-sleeved laboratory coat is required to protect the skin and clothing from accidental spills.[10] Ensure the lab coat is fully buttoned.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect the feet from spills.[1][5]

PPE Selection Workflow

The specific task dictates the precise level of PPE required. The following diagram outlines the decision-making process for ensuring adequate protection during different laboratory operations.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Task-Specific PPE Selection cluster_2 Required PPE Ensemble Start Begin Task with 4-(2-Methoxy-2-oxoethoxy)benzoic acid Assess_Task Assess Task Scale & Nature Start->Assess_Task Weighing Weighing Solid (<10g) Assess_Task->Weighing Solid, small scale Solution_Prep Preparing Solution Assess_Task->Solution_Prep Liquid, potential splash Large_Scale Large Scale / High Energy Task (e.g., Heating, Sonicating) Assess_Task->Large_Scale High risk PPE_Standard Standard PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles Weighing->PPE_Standard PPE_Enhanced Enhanced PPE: - Standard PPE - Face Shield Solution_Prep->PPE_Enhanced PPE_Max Maximum PPE: - Enhanced PPE - Consider Respiratory Protection (Work in Fume Hood) Large_Scale->PPE_Max

Caption: PPE Selection Workflow based on Task Risk.

Section 3: Operational Plans & Step-by-Step Procedures

Adherence to standardized procedures is critical for minimizing exposure and ensuring reproducible, safe science.

Pre-Operational Safety Checklist

Before handling the chemical, perform the following checks:

  • Verify Information: Confirm you have read and understood the Safety Data Sheet (SDS) for this compound.[1][7]

  • Locate Safety Equipment: Confirm the location and operational status of the nearest eyewash station, safety shower, and fire extinguisher.[8][10]

  • Prepare Workspace: Ensure your work area is clean and uncluttered.[10] If there is a risk of generating dust, perform the work in a chemical fume hood.[7]

  • Assemble PPE: Gather all necessary PPE as identified in your risk assessment.

Protocol: Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Put on last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off):

  • Gloves: Remove first using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove by rolling it inside-out, without touching the exterior.

  • Goggles/Face Shield: Remove last by handling the strap, not the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][10]

Section 4: Decontamination and Waste Disposal

Proper disposal is a critical component of the chemical handling lifecycle, protecting both personnel and the environment.[11][12]

Spill Management

For a small spill of the solid compound:

  • Alert Personnel: Inform others in the immediate area.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Wear your full, mandatory PPE ensemble.

  • Clean-up: Gently sweep up the solid material, avoiding the creation of dust, and place it into a clearly labeled, sealed container for hazardous waste.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[13]

Waste Disposal Protocol
  • Solid Waste: Collect all un-used or contaminated solid 4-(2-Methoxy-2-oxoethoxy)benzoic acid in a hazardous waste container. This includes contaminated weighing paper, gloves, and wipers.[13]

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled container for liquid hazardous waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[7][14]

  • Disposal: Do not dispose of this chemical down the drain or in the regular trash.[10][11] Store the sealed hazardous waste container in a designated area and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[13]

Section 5: Emergency Procedures

Be prepared to act immediately in the event of an exposure.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][15] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9][15] If irritation or an allergic reaction develops, seek medical attention.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By integrating these safety protocols into your daily laboratory workflow, you build a foundation of trust and reliability, ensuring that our pursuit of scientific advancement is conducted with the utmost care and responsibility.

References

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]

  • Lab Safety Rules and Guidelines. (2024, January 23). SparkFun. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide | US. (2025, October 7). SDS Manager. [Link]

  • Laboratory Safety Rules. (n.d.). Bio-Safety. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). CLR. [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental. [Link]

  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Enfield Safety. [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials. [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. (2026, January 26). SDS Manager. [Link]

  • Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. (2025, February 11). Angene Chemical. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • Personal Protective Equipment (PPE). (2025, September 12). US EPA. [Link]

  • BENZOIC ACID Safety Data Sheet. (2021, February 19). Alpha Resources. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxy-2-oxoethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxy-2-oxoethoxy)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.